molecular formula C65H103N19O17S2 B570788 Allatotropin CAS No. 120928-88-3

Allatotropin

Número de catálogo: B570788
Número CAS: 120928-88-3
Peso molecular: 1486.8 g/mol
Clave InChI: VOQFXDFZGBDKIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Allatotropin is a pleiotropic neuropeptide originally identified in the tobacco hornworm, Manduca sexta , for its ability to stimulate the biosynthesis of juvenile hormone (JH) by the corpora allata (CA) . This multifunctional peptide is a member of a family of myoactive peptides found in numerous insect orders as well as other invertebrates such as mollusks, annelids, and flatworms, suggesting an ancient evolutionary origin for this signaling system . Beyond its namesake function, this compound exhibits a diverse range of biological activities crucial for insect physiology. It acts as a potent myoregulator, stimulating contractions of the heart (dorsal vessel), foregut, and hindgut, thereby influencing hemolymph circulation and gut motility . It also plays a role in the photic entrainment of the circadian clock, inhibits active ion transport across the larval midgut epithelium, and controls the release of digestive enzymes . Recent research in beetles has also suggested that the this compound/orexin system may possess immunomodulatory properties, indicating a potential role in linking the nervous and immune systems . The cellular effects of this compound are mediated through its specific interaction with a Class A G-protein coupled receptor (GPCR), the this compound receptor (ATR) . This receptor is structurally related to vertebrate orexin receptors, though the peptides themselves share no sequence similarity . Receptor activation triggers intracellular signaling cascades, primarily leading to an elevation of intracellular calcium ions (via the Gq/PLC pathway) and cyclic AMP (cAMP) concentrations (via the Gs pathway) . The expression of the ATR in tissues such as the nervous system, corpora allata, heart, hindgut, and reproductive organs underlies the peptide's diverse physiological roles . The core active sequence of this compound required for bioactivity is contained within its C-terminal region, which features a conserved TARGF-amide motif essential for receptor interaction . This product is intended for fundamental research in insect endocrinology, developmental biology, and neurobiology. Specific applications include investigating the neuroendocrine regulation of juvenile hormone synthesis, the coordination of feeding behavior and digestion, the control of visceral muscle activity, and the development of novel insect-specific strategies for pest management .

Propiedades

Número CAS

120928-88-3

Fórmula molecular

C65H103N19O17S2

Peso molecular

1486.8 g/mol

Nombre IUPAC

4-[[2-[[4-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72)

Clave InChI

VOQFXDFZGBDKIR-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN

SMILES canónico

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN

Origen del producto

United States

Foundational & Exploratory

"Allatotropin discovery and initial characterization"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Initial Characterization of Allatotropin

Introduction

This compound (AT) is a pleiotropic neuropeptide first identified for its role in stimulating the biosynthesis of juvenile hormone (JH) in the tobacco hornworm, Manduca sexta. Subsequent research has revealed its multifaceted involvement in a variety of physiological processes across numerous insect species, including myotropic activities, cardioacceleration, and immune responses. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Initial Characterization

The discovery of this compound was a significant advancement in insect endocrinology. It was originally isolated from head extracts of the adult tobacco hornworm, Manduca sexta, based on its potent ability to stimulate the in vitro synthesis of juvenile hormone by the corpora allata (CA).

Structure and Peptide Family

Manduca sexta this compound (Manse-AT) is a 13-amino acid amidated peptide. Its primary sequence was determined to be Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH2. Allatotropins belong to a large family of structurally related myoactive peptides found not only in insects but also in other invertebrates, suggesting an ancient evolutionary origin. Many Allatotropins feature a conserved C-terminal pentapeptide motif, TARGFa.

Quantitative Data

Table 1: this compound Amino Acid Sequences in Various Insect Species
SpeciesPeptide Sequence
Manduca sextaGly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂
Aedes aegyptiAla-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂
Anopheles gambiaeAla-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂
Anopheles albimanusAla-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂
Samia cynthia riciniIdentical to Manduca sexta AT
Table 2: EC₅₀ Values for this compound Receptor Activation in Manduca sexta
LigandEC₅₀ (CHO-PAM28 cells - Ca²⁺)
Manse-AT4.0 nM
Manse-ATL-I8.5 pM
Manse-ATL-II37.2 pM
Manse-ATL-III3.6 nM

Experimental Protocols

Juvenile Hormone (JH) Biosynthesis Assay (In Vitro)

This protocol is adapted from methods used for Manduca sexta.

Objective: To quantify the rate of JH synthesis by the corpora allata in response to this compound.

Materials:

  • Corpora allata (CA) with corpora cardiaca (CC) attached, dissected from day 3 female Manduca sexta.

  • Medium 199 (GIBCO) with Hanks' salts, L-glutamine, and 25 mM HEPES buffer (pH 7.2).

  • 2% Ficoll.

  • Synthetic this compound.

  • [methyl-¹⁴C]-methionine.

  • Isooctane (B107328).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Dissect a pair of CA-CC complexes from a day 3 female Manduca sexta.

  • Place the dissected glands in 100 µL of Medium 199 containing 2% Ficoll in a culture plate.

  • Prepare serial dilutions of this compound in Medium 199.

  • Add the this compound dilutions to the wells containing the CA-CC complexes. For control wells, add only the medium.

  • Add [methyl-¹⁴C]-methionine to each well to a final concentration of 10 µM.

  • Incubate the plate for 3 hours at 30°C in the dark with gentle shaking.

  • Stop the reaction by adding 200 µL of isooctane to each well.

  • Vortex the plate for 1 minute to extract the newly synthesized radiolabeled JH into the isooctane phase.

  • Transfer the isooctane layer to a scintillation vial.

  • Add 5 mL of scintillation fluid to each vial.

  • Quantify the amount of radiolabeled JH using a scintillation counter.

  • Express the results as fmol of JH synthesized per hour per pair of glands.

Myotropic (Hindgut Contraction) Assay

Objective: To measure the effect of this compound on the contraction frequency of the insect hindgut.

Materials:

  • Isolated hindgut from the insect of interest.

  • Insect saline solution.

  • Synthetic this compound.

  • Force transducer and recording equipment.

  • Dissection microscope.

Procedure:

  • Dissect the hindgut from the insect in cold saline solution.

  • Mount the hindgut preparation in an organ bath containing fresh saline solution at room temperature.

  • Attach one end of the hindgut to a fixed hook and the other end to an isometric force transducer.

  • Allow the preparation to equilibrate for 30 minutes, during which spontaneous contractions should become regular.

  • Record the basal contraction frequency for 10 minutes.

  • Add this compound to the organ bath to achieve the desired final concentration.

  • Record the contraction frequency for at least 10 minutes after the addition of the peptide.

  • Wash the preparation with fresh saline to remove the this compound and allow the contraction frequency to return to the basal level.

  • Repeat with different concentrations of this compound.

  • Analyze the data by comparing the contraction frequency before and after the addition of the peptide.

Cloning of the this compound Receptor (ATR)

This protocol is a generalized approach based on the cloning of the Manduca sexta ATR.

Objective: To isolate and clone the cDNA encoding the this compound receptor.

Materials:

  • Total RNA from a tissue known to express the ATR (e.g., midgut of feeding larvae).

  • Reverse transcriptase.

  • Degenerate primers designed from conserved regions of known ATRs or orexin (B13118510) receptors.

  • RACE (Rapid Amplification of cDNA Ends) kit.

  • Taq DNA polymerase.

  • Cloning vector (e.g., pcDNA3.1).

  • Competent E. coli cells.

  • DNA sequencing reagents.

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the target tissue using a standard protocol (e.g., TRIzol).

    • Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) primers.

  • Initial PCR Amplification:

    • Perform PCR on the cDNA using degenerate primers designed based on conserved regions of known ATR sequences.

    • Run the PCR product on an agarose (B213101) gel and purify the band of the expected size.

    • Sequence the purified PCR product to confirm its identity as a fragment of the ATR.

  • 5' and 3' RACE:

    • Use a RACE kit and gene-specific primers designed from the sequenced ATR fragment to amplify the 5' and 3' ends of the cDNA.

    • Clone and sequence the RACE products.

  • Full-Length cDNA Amplification:

    • Assemble the full-length ATR cDNA sequence from the initial fragment and the 5' and 3' RACE sequences.

    • Design primers corresponding to the start and end of the full-length coding sequence.

    • Amplify the full-length cDNA by PCR from the first-strand cDNA.

  • Cloning and Sequencing:

    • Clone the full-length PCR product into an expression vector.

    • Transform the ligation product into competent E. coli cells.

    • Select positive colonies and purify the plasmid DNA.

    • Sequence the insert to confirm the full-length sequence of the ATR.

Functional Characterization of the this compound Receptor

Objective: To determine the second messenger pathways activated by the ATR.

A. Intracellular Calcium Mobilization Assay (Aequorin-based)

Materials:

  • CHO-PAM28 cell line (stably expressing apoaequorin).

  • Expression vector containing the cloned ATR.

  • Cell culture medium (e.g., DMEM/F12).

  • Transfection reagent (e.g., FuGENE 6).

  • Coelenterazine (B1669285) h.

  • Luminometer.

  • Synthetic this compound and analogs.

Procedure:

  • Cell Culture and Transfection:

    • Culture CHO-PAM28 cells in appropriate medium.

    • Transfect the cells with the ATR expression vector using a suitable transfection reagent. As a control, transfect a separate batch of cells with an empty vector.

    • Incubate the cells for 48 hours to allow for receptor expression.

  • Aequorin Reconstitution:

    • Incubate the transfected cells with coelenterazine h for 4 hours in the dark to reconstitute the active aequorin photoprotein.

  • Luminescence Measurement:

    • Wash the cells and resuspend them in assay buffer.

    • Place the cell suspension in the luminometer.

    • Inject a solution of this compound or its analogs at various concentrations into the cell suspension.

    • Measure the light emission resulting from the interaction of Ca²⁺ with aequorin.

  • Data Analysis:

    • Calculate the dose-response curve and determine the EC₅₀ value for each ligand.

B. Intracellular cAMP Assay (Luciferase Reporter-based)

Materials:

  • HEK293 cell line.

  • ATR expression vector.

  • A reporter plasmid containing the luciferase gene downstream of a cAMP response element (CRE).

  • Transfection reagent.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Co-transfect HEK293 cells with the ATR expression vector and the CRE-luciferase reporter plasmid.

    • Incubate for 48 hours.

  • Ligand Stimulation:

    • Treat the transfected cells with various concentrations of this compound for a defined period (e.g., 6 hours).

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed, which in turn is dependent on the intracellular cAMP concentration.

  • Data Analysis:

    • Construct a dose-response curve and calculate the EC₅₀ value.

Visualizations

Allatotropin_Discovery_and_Characterization_Workflow cluster_Discovery Discovery cluster_Characterization Initial Characterization cluster_Receptor_Studies Receptor Studies cluster_Advanced_Studies Advanced Studies Tissue_Extraction Tissue Extraction (e.g., Insect Heads) Purification Purification (e.g., HPLC) Tissue_Extraction->Purification Bioassay Bioassay (JH Synthesis Stimulation) Purification->Bioassay Sequencing Peptide Sequencing Bioassay->Sequencing Synthesis Peptide Synthesis Sequencing->Synthesis Pleiotropic_Assays Pleiotropic Function Assays (Myotropic, Cardioacceleratory, etc.) Synthesis->Pleiotropic_Assays Receptor_Cloning Receptor Cloning Synthesis->Receptor_Cloning Functional_Assays Functional Assays (Ca²⁺, cAMP) Receptor_Cloning->Functional_Assays SAR Structure-Activity Relationship (SAR) Functional_Assays->SAR Drug_Development Drug Development Target SAR->Drug_Development

Caption: Workflow of this compound discovery and characterization.

Allatotropin_Signaling_Pathway This compound This compound ATR This compound Receptor (ATR) (GPCR) This compound->ATR Gq Gq protein ATR->Gq Gs Gs protein ATR->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP₂ PLC->PIP2 ATP ATP AC->ATP IP3 IP₃ PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER Endoplasmic Reticulum IP3->ER cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA Ca_release Ca²⁺ Release ER->Ca_release Physiological_Response Physiological Response (e.g., JH Synthesis, Muscle Contraction) Ca_release->Physiological_Response PKA->Physiological_Response

Caption: this compound signaling pathway.

The Ancient Origins and Diversified Roles of Allatotropin: An In-depth Technical Guide on its Evolutionary History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allatotropin (AT), a pleiotropic neuropeptide first identified for its role in stimulating juvenile hormone synthesis in insects, represents an ancient signaling molecule with a rich evolutionary history.[1] This technical guide provides a comprehensive overview of the evolutionary trajectory of AT and its cognate receptor, from its ancestral origins to its functional diversification across the invertebrate phyla. We present a detailed analysis of its molecular evolution, supported by quantitative data, and provide standardized protocols for key experimental techniques used in its study. Furthermore, we visualize the complex signaling pathways and experimental workflows to facilitate a deeper understanding of this multifaceted neuropeptide system, offering insights for researchers in comparative endocrinology and professionals in insecticide and drug development.

Introduction: The Discovery and Pleiotropic Nature of this compound

This compound was originally isolated from the tobacco hornworm, Manduca sexta, as a potent stimulator of juvenile hormone (JH) biosynthesis by the corpora allata (CA).[2] Subsequent research, however, has revealed that AT is a multifunctional neuropeptide with a wide array of physiological roles.[1] Beyond its namesake function, AT is involved in the regulation of visceral muscle contractions, heart rate, gut motility, ion transport, and even the modulation of circadian rhythms and immune responses.[3][4] This pleiotropy is a hallmark of the AT system and hints at a complex evolutionary history where a conserved signaling molecule has been co-opted for diverse physiological needs.

Molecular Evolution of the this compound Ligand and its Gene

The this compound peptide is characterized by a conserved C-terminal pentapeptide motif, typically TARGF-amide, which is crucial for its biological activity.[5] While the full peptide sequence can vary between species, this core motif is remarkably conserved, highlighting its functional importance throughout evolution.

In some insect orders, particularly Lepidoptera, the at gene exhibits alternative splicing, giving rise to multiple mRNA transcripts that encode not only AT but also several this compound-like (ATL) peptides from a single gene.[2][6] This mechanism of generating peptide diversity from a single genetic locus is a significant evolutionary strategy for expanding the functional repertoire of the AT system.

Table 1: this compound and this compound-Like Peptide Sequences in Selected Invertebrates
SpeciesPhylum/OrderPeptideSequence
Manduca sextaInsecta/LepidopteraManse-ATGFKNVEMMTARGFa
Manse-ATL-IGSLYGHQPLARGFa
Manse-ATL-IIAQSGWGQPLARGFa
Manse-ATL-IIIVDWQHAGILARGFa
Bombyx moriInsecta/LepidopteraBomo-ATGFKNVEMMTARGFa
Aedes aegyptiInsecta/DipteraAeaeg-ATAPFRNSEMMTARGFa
Locusta migratoriaInsecta/OrthopteraLocmi-AG-MT-1GFKNVALSTARGFa
Leptinotarsa decemlineataInsecta/ColeopteraLepde-ATGFKNAELMTARGFa
Pheretima sp.AnnelidaGSLYSNQGLARGFa
Fusinus sp.MolluscaGSLYGHQPLARGFa
Achatina sp.MolluscaGSLYGHQPLARGFa
Lymnaea sp.MolluscaGSLYGHQPLARGFa

Note: 'a' denotes C-terminal amidation.

Allatotropin_Gene_Structure exon1 exon1 mrna1 mrna1 exon1->mrna1 Splicing Variant 1 mrna2 mrna2 exon1->mrna2 Splicing Variant 2 mrna3 mrna3 exon1->mrna3 Splicing Variant 3 at at mrna1->at exon2 exon2 exon2->mrna1 exon2->mrna2 exon2->mrna3 mrna2->at atl12 atl12 mrna2->atl12 exon3 exon3 exon3->mrna2 mrna3->at atl3 atl3 mrna3->atl3 exon4 exon4 exon4->mrna3

The this compound/Orexin (B13118510) Receptor Superfamily: A Deep Evolutionary Connection

The cellular effects of this compound are mediated by a specific G-protein coupled receptor (GPCR), the this compound receptor (ATR).[3] Phylogenetic analyses have revealed that the ATR belongs to a large, ancient superfamily of receptors that includes the vertebrate orexin (hypocretin) receptors.[7][8] This evolutionary link is one of the most compelling pieces of evidence for the ancient origin of this signaling system, predating the divergence of protostomes and deuterostomes.

The this compound/Orexin receptor family is characterized by a highly conserved E/DRWYAI motif in the second intracellular loop, which is critical for G-protein coupling and signal transduction.[7] The presence of this motif in receptors from cnidarians, placozoans, and bilaterians suggests its existence in the common ancestor of all metazoans.[8]

Table 2: this compound Receptors Identified in Invertebrates
SpeciesPhylum/OrderReceptor Name/Accession
Manduca sextaInsecta/LepidopteraManse-ATR (ADX66344)
Bombyx moriInsecta/LepidopteraBomo-ATR
Aedes aegyptiInsecta/DipteraAeATr (AAEL011680)
Schistocerca gregariaInsecta/OrthopteraSchgr-ATR (JN543509)
Tribolium castaneumInsecta/ColeopteraTrica-ATR (XP_973738)
Bombus terrestrisInsecta/HymenopteraBoter-ATR (XP_003402490)
Aplysia californicaMolluscaapATRPR
Platynereis dumeriliiAnnelida
Hydra vulgarisCnidaria

Evolutionary_Relationship cluster_protostomia Protostomia cluster_deuterostomia Deuterostomia ancestor Common Ancestral AT/Orexin Receptor atr Invertebrate this compound Receptors (ATR) ancestor->atr Divergence oxr Vertebrate Orexin Receptors (OXR) ancestor->oxr Divergence insects Insect ATRs atr->insects molluscs Molluscan ATRs atr->molluscs annelids Annelid ATRs atr->annelids oxr1 Orexin Receptor 1 oxr->oxr1 oxr2 Orexin Receptor 2 oxr->oxr2

Signaling Pathway of the this compound Receptor

Upon binding of this compound, the ATR undergoes a conformational change that activates intracellular signaling cascades. Functional studies in various insect species have demonstrated that the ATR can couple to multiple G-protein subtypes, primarily Gq and Gs.[3]

  • Gq/PLC Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a key event in many of AT's myotropic and stimulatory effects.

  • Gs/AC Pathway: The ATR can also couple to the Gs protein, which activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates downstream target proteins, leading to a cellular response.

The dual coupling of the ATR to both Ca2+ and cAMP signaling pathways allows for a fine-tuned and context-dependent cellular response to this compound.

Allatotropin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm at This compound atr This compound Receptor (ATR) at->atr Binding gq Gq atr->gq Activates gs Gs atr->gs Activates plc Phospholipase C (PLC) gq->plc Activates ac Adenylyl Cyclase (AC) gs->ac Activates pip2 PIP2 plc->pip2 Hydrolyzes atp ATP ac->atp Converts ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on ER camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates ca2_er Ca2+ ca2_cyto Ca2+ ca2_er->ca2_cyto Release response Cellular Response (e.g., Muscle Contraction, JH Synthesis) ca2_cyto->response Triggers pka->response Phosphorylates targets leading to

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Immunohistochemistry for this compound Localization

This protocol is for the localization of this compound-like immunoreactivity in whole-mount preparations of the insect nervous system.

Materials:

  • Dissecting microscope and tools

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • PBS with 0.5% Triton X-100 (PBT)

  • Blocking solution: 10% normal goat serum (NGS) in PBT

  • Primary antibody: Rabbit anti-Allatotropin (diluted in blocking solution)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in PBT

  • Mounting medium

  • Microscope slides and coverslips

  • Confocal microscope

Procedure:

  • Dissection and Fixation: Dissect the desired tissue (e.g., brain, ventral nerve cord) in cold PBS. Immediately fix the tissue in 4% PFA for 2-4 hours at 4°C.

  • Washing: Wash the tissue three times for 15 minutes each in PBT to permeabilize the membranes.

  • Blocking: Incubate the tissue in blocking solution for at least 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the tissue in the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the tissue five times for 20 minutes each in PBT.

  • Secondary Antibody Incubation: Incubate the tissue in the secondary antibody solution for 2 hours at room temperature in the dark.

  • Final Washes: Wash the tissue three times for 15 minutes each in PBT, followed by two 15-minute washes in PBS.

  • Mounting and Imaging: Mount the tissue on a microscope slide in mounting medium. Image the preparation using a confocal microscope.

In Situ Hybridization for this compound mRNA

This protocol describes the detection of this compound mRNA transcripts in tissue sections.

Materials:

  • Digoxigenin (DIG)-labeled RNA probe for this compound (antisense)

  • Paraffin-embedded tissue sections on slides

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Proteinase K solution

  • Hybridization buffer

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate for colorimetric detection

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded ethanol series to water.

  • Permeabilization: Treat the sections with Proteinase K to increase probe accessibility. The concentration and incubation time must be optimized for the specific tissue.

  • Prehybridization: Incubate the sections in hybridization buffer for at least 1 hour at the hybridization temperature (typically 55-65°C).

  • Hybridization: Apply the DIG-labeled probe diluted in hybridization buffer to the sections. Incubate overnight in a humidified chamber at the hybridization temperature.

  • Post-hybridization Washes: Perform a series of stringent washes to remove unbound probe.

  • Immunodetection: Block non-specific binding and then incubate with an anti-DIG-AP antibody.

  • Colorimetric Detection: Wash off unbound antibody and incubate with NBT/BCIP substrate until the desired color intensity is reached.

  • Mounting and Analysis: Stop the reaction, counterstain if desired, dehydrate, and mount the slides. Analyze the results under a microscope.

Cloning of the this compound Gene using RACE-PCR

Rapid Amplification of cDNA Ends (RACE) is used to obtain the full-length sequence of the this compound transcript when only a partial sequence is known.

Materials:

  • Total RNA from the tissue of interest

  • Reverse transcriptase

  • Oligo(dT) primer for 3' RACE

  • Gene-specific primers (GSPs) for both 5' and 3' RACE

  • Terminal deoxynucleotidyl transferase (TdT) for 5' RACE

  • Abridged anchor primer

  • Taq DNA polymerase

  • Cloning vector and competent E. coli cells

Procedure (5' RACE):

  • First-strand cDNA Synthesis: Synthesize first-strand cDNA from total RNA using a GSP specific to a known region of the this compound transcript.

  • Tailing of cDNA: Add a homopolymeric tail (e.g., poly(dC)) to the 3' end of the cDNA using TdT.

  • PCR Amplification: Perform PCR using a nested GSP and an anchor primer that anneals to the poly(dC) tail.

  • Cloning and Sequencing: Clone the resulting PCR product into a suitable vector and sequence to determine the 5' end of the transcript.

Procedure (3' RACE):

  • First-strand cDNA Synthesis: Synthesize first-strand cDNA from total RNA using an oligo(dT) primer that anneals to the poly(A) tail of the mRNA.

  • PCR Amplification: Perform PCR using a GSP and a primer that anneals to the oligo(dT) adapter sequence.

  • Cloning and Sequencing: Clone and sequence the PCR product to determine the 3' end of the transcript.

RACE_PCR_Workflow cluster_5race 5' RACE cluster_3race 3' RACE rna Total RNA rt1 Reverse Transcription (Gene-Specific Primer) rna->rt1 rt2 Reverse Transcription (Oligo(dT) Primer) rna->rt2 tailing Tailing of cDNA (TdT) rt1->tailing pcr1 PCR Amplification (Nested GSP + Anchor Primer) tailing->pcr1 full_length Full-Length cDNA Sequence pcr1->full_length pcr2 PCR Amplification (GSP + Adapter Primer) rt2->pcr2 pcr2->full_length

Functional Characterization of the this compound Receptor using Calcium Imaging

This protocol describes how to functionally express the this compound receptor in a heterologous cell system and measure its activation by monitoring changes in intracellular calcium.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector containing the this compound receptor cDNA

  • Transfection reagent

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Synthetic this compound peptide

  • Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells to an appropriate confluency. Transfect the cells with the this compound receptor expression vector using a suitable transfection reagent.

  • Dye Loading: 24-48 hours post-transfection, load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.

  • Calcium Imaging: Place the cells on the imaging system. Acquire a baseline fluorescence reading.

  • Ligand Application: Add synthetic this compound peptide at various concentrations to the cells and continuously record the fluorescence signal.

  • Data Analysis: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation. Plot the dose-response curve to determine the EC50 value.

Conclusion and Future Directions

The study of the this compound neuropeptide system has unveiled a fascinating evolutionary narrative of a highly conserved signaling module that has been adapted for a multitude of physiological functions across the invertebrate tree of life. The deep evolutionary connection to the vertebrate orexin system underscores the ancient origins and fundamental importance of this signaling pathway.

For researchers and scientists, the continued exploration of the this compound system in a wider range of invertebrate taxa will undoubtedly provide further insights into the evolution of neuropeptide signaling and its role in shaping animal physiology and behavior. For drug development professionals, the this compound receptor, with its critical roles in insect physiology, presents a promising target for the development of novel and specific insect pest management agents. A thorough understanding of its structure, function, and signaling is paramount for the rational design of such compounds. The experimental protocols and data presented in this guide provide a solid foundation for advancing research in this exciting field.

References

The Architectonics of a Neuropeptide: A Technical Guide to Allatotropin Gene Identification and Cloning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropins (AT) are a family of pleiotropic neuropeptides first identified for their role in stimulating the biosynthesis of juvenile hormone (JH) in insects.[1][2] Subsequent research has revealed their diverse physiological functions, including myoregulatory activity, cardioacceleration, and modulation of the immune response, making the allatotropin signaling system a compelling target for the development of novel insecticides and therapeutic agents.[1][3] This technical guide provides an in-depth overview of the methodologies for the identification and cloning of the this compound gene and its receptor, details key experimental protocols, and visualizes the associated signaling pathways.

This compound Gene and Receptor Identification: A Methodological Overview

The identification of the this compound gene and its corresponding receptor has been achieved in a variety of insect species, including Manduca sexta, Bombyx mori, and Schistocerca gregaria.[2][4][5] The general workflow for this process is outlined below.

Experimental Workflow for this compound Gene Identification and Cloning

G cluster_0 Gene Identification cluster_1 Full-Length cDNA Cloning cluster_2 Sequence Analysis and Confirmation Tissue Dissection Tissue Dissection RNA Extraction RNA Extraction Tissue Dissection->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Degenerate PCR Degenerate PCR / Homology Screening cDNA Synthesis->Degenerate PCR RACE PCR 5' and 3' RACE-PCR Degenerate PCR->RACE PCR Subcloning Subcloning RACE PCR->Subcloning Sequencing Sequencing Subcloning->Sequencing Bioinformatics Analysis Bioinformatics Analysis Sequencing->Bioinformatics Analysis Gene Expression Analysis Expression Analysis (qRT-PCR, in situ hybridization) Bioinformatics Analysis->Gene Expression Analysis

Workflow for this compound Gene Identification and Cloning.

Key Experimental Protocols

This compound Gene Cloning

Objective: To isolate the full-length cDNA sequence of the this compound gene.

Methodology:

  • Tissue Preparation and RNA Extraction: Total RNA is extracted from the central nervous system or whole bodies of the target insect species using standard protocols (e.g., TRIzol reagent).[6]

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.[6]

  • Degenerate PCR: Based on conserved regions of known this compound peptide sequences, degenerate oligonucleotide primers are designed.[5] These primers are then used in a polymerase chain reaction (PCR) with the synthesized cDNA as a template to amplify a partial fragment of the this compound gene.

  • Rapid Amplification of cDNA Ends (RACE): To obtain the full-length sequence, 5' and 3' RACE is performed using gene-specific primers designed from the sequence of the initial PCR product.[2]

  • Cloning and Sequencing: The amplified full-length cDNA is then cloned into a suitable vector (e.g., pGEM-T Easy Vector) and sequenced to confirm its identity.[6]

This compound Receptor (ATR) Identification and Cloning

Objective: To identify and clone the cDNA of the this compound receptor.

Methodology:

  • Homology-Based Screening: The identification of the ATR often relies on homology to known G protein-coupled receptors (GPCRs), particularly orthologs of vertebrate orexin/hypocretin receptors.[2] A PCR-based approach using primers designed from the sequence of a known ATR from a related species can be employed.[7][8]

  • EST Database Mining: Expressed Sequence Tag (EST) databases of the target organism's central nervous system can be searched for sequences with homology to known ATRs.[2]

  • Full-Length cDNA Acquisition: Similar to the gene cloning protocol, RACE-PCR is used to obtain the complete coding sequence of the receptor.[2]

Functional Characterization of the this compound Receptor

Objective: To confirm the function of the cloned receptor and characterize its signaling pathway.

Methodology:

  • Heterologous Expression: The full-length ATR cDNA is cloned into an expression vector and transfected into a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.[9]

  • Ligand-Binding Assays: The ability of synthetic this compound to bind to the expressed receptor is assessed.

  • Second Messenger Assays: The activation of the receptor by this compound is monitored by measuring changes in intracellular second messengers. This typically involves:

    • Calcium Imaging: Using a fluorometric imaging plate reader (FLIPR) to detect transient increases in intracellular calcium ions ([Ca2+]) upon ligand application.[9][10]

    • cAMP Measurement: Quantifying changes in cyclic adenosine (B11128) monophosphate (cAMP) levels using commercially available kits.[2][7]

  • Dose-Response Analysis: The potency of this compound in activating the receptor is determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50).[2]

Gene Expression Analysis

Objective: To determine the tissue distribution and expression levels of the this compound and ATR genes.

Methodology:

  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the relative abundance of AT and ATR mRNA transcripts in different tissues and at various developmental stages.[2][9]

  • In Situ Hybridization: This method localizes the specific cells expressing the AT and ATR mRNA within a tissue sample, providing spatial expression data.[5]

  • Immunohistochemistry: Using antibodies specific to the this compound peptide, this technique visualizes the location of the mature peptide in the nervous system and other tissues.[5]

This compound Signaling Pathway

The this compound receptor is a rhodopsin-like G protein-coupled receptor (GPCR).[2] Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[11] In some systems, an increase in cAMP levels has also been observed following ATR activation.[2][7]

This compound Signaling Cascade

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular AT This compound (AT) ATR This compound Receptor (ATR) (GPCR) AT->ATR G_protein G-protein ATR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates AC Adenylyl Cyclase (AC) G_protein->AC activates PIP2 PIP2 PLC->PIP2 cleaves cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Cellular_Response Cellular Response (e.g., JH Biosynthesis, Muscle Contraction) DAG->Cellular_Response cAMP->Cellular_Response Ca_release->Cellular_Response

This compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for this compound and its receptor.

Table 1: this compound Receptor Activation

SpeciesReceptorLigandEC50 (nM)Second Messenger(s)Reference
Schistocerca gregariaSchgr-ATRSchgr-ATnanomolar rangeCa²⁺, cAMP[2]
Aedes aegyptiAeATrAedes-ATlow nanomolar rangeCa²⁺[9][10]
Manduca sextaManse-ATRManse-AT & ATL peptidesVaries by peptideCa²⁺, cAMP[7]

Table 2: Relative Potency of Manduca sexta this compound-like (ATL) Peptides

PeptideRelative PotencyReference
ATL-I> ATL-II[7]
ATL-II> ATL-III[7]
ATL-III> AT[7]

Table 3: Tissue Distribution of this compound Receptor (ATR) mRNA in Aedes aegypti Adult Females

TissueExpression LevelReference
Nervous System (Brain, Ganglia)High[9][10]
Corpora Allata-Corpora Cardiaca ComplexHigh[9]
OvaryHigh[9][10]
HeartExpressed[9][10]
HindgutExpressed[9][10]

Alternative Splicing of the this compound Gene

In some lepidopteran insects, such as Manduca sexta and Bombyx mori, the this compound gene undergoes alternative splicing to produce multiple mRNA transcripts.[5][12] These different transcripts can encode a precursor protein containing not only this compound but also other structurally related this compound-like (ATL) peptides.[5][12] This mechanism allows for the generation of a diversity of bioactive peptides from a single gene, which may have distinct functions or potencies.[7]

Conclusion and Future Directions

The identification and cloning of the this compound gene and its receptor have provided significant insights into the regulation of insect physiology. The detailed methodologies outlined in this guide serve as a foundation for further research in this area. Future studies may focus on the discovery of this compound signaling components in a wider range of insect species, the elucidation of the crystal structure of the this compound receptor for structure-based drug design, and the development of potent and selective agonists and antagonists for pest management and other applications. The pleiotropic nature of this compound signaling underscores its importance as a key regulatory system in invertebrates and a promising target for biotechnological innovation.

References

The Allatotropin Precursor: A Technical Guide to its Analysis and Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide primarily identified in insects, where it plays a crucial role in stimulating the biosynthesis of juvenile hormone, a key regulator of development, reproduction, and behavior. Beyond this foundational role, AT is implicated in a diverse array of physiological processes, including myotropic activities, immune responses, and feeding behaviors. The this compound precursor protein gives rise to the mature AT peptide and, in some species, this compound-like (ATL) peptides through a series of post-translational modifications, primarily proteolytic cleavage. Understanding the intricacies of this precursor's analysis and processing is paramount for elucidating its function and for the development of novel pest management strategies and therapeutic agents. This technical guide provides an in-depth overview of the this compound precursor, its processing, signaling pathways, and the experimental methodologies crucial for its study.

This compound Precursor Protein: Structure and Diversity

The this compound gene, through transcription and in some cases alternative splicing, produces mRNA that is translated into a precursor protein. This preproprotein contains a signal peptide at its N-terminus, which directs it to the secretory pathway, followed by the sequences of the mature this compound peptide and, in some insects like moths, one or more this compound-like peptides. These bioactive peptides are flanked by proteolytic cleavage sites.

Table 1: Amino Acid Sequences of this compound (AT) and this compound-Like (ATL) Peptides in Various Insect Species

SpeciesPeptideSequence
Manduca sexta (Tobacco hornworm)ATGFKNVEMMTARGF-NH2
Bombyx mori (Silkworm)ATGFKNVEMMTARGF-NH2
ATLIAPLGMRF-NH2
ATLIIGDWGSKRF-NH2
ATLIIIAPFGLRF-NH2
Aedes aegypti (Yellow fever mosquito)ATAPFRNSEMMTARGF-NH2
Schistocerca gregaria (Desert locust)ATGFKNVEMMTARGF-NH2

Processing of the this compound Precursor

The liberation of mature this compound and related peptides from the precursor protein is a critical step in their biosynthesis and is accomplished through a series of enzymatic steps within the regulated secretory pathway of neurosecretory cells.

Proteolytic Cleavage

The primary mechanism for processing the this compound precursor is endoproteolytic cleavage at specific sites, typically consisting of single or paired basic amino acid residues (Lysine, Arginine). This process is carried out by a family of enzymes known as proprotein convertases (PCs), which are subtilisin-like serine proteases. In neuroendocrine cells, the key enzymes involved in processing neuropeptide precursors are PC1/3 and PC2.[1][2]

The general rules for cleavage at mono- and dibasic sites in insect neuropeptide precursors are as follows[3][4]:

  • Lys-Arg (KR): This is a very common and efficiently cleaved site.

  • Arg-Arg (RR): Also a common cleavage site.

  • Arg-Lys (RK): Less frequently observed as a cleavage site.

  • Lys-Lys (KK): A rare cleavage site in insects.

  • Monobasic Arg (R): Cleavage can occur at a single arginine residue, often influenced by the surrounding amino acid context.

Following endoproteolytic cleavage, the resulting peptides with C-terminal basic residues are often trimmed by carboxypeptidases, such as Carboxypeptidase E.

C-terminal Amidation

A common post-translational modification of many neuropeptides, including this compound, is C-terminal amidation. This process is crucial for the biological activity and stability of the peptide. The amide group is donated by a C-terminal glycine (B1666218) residue in the precursor, a reaction catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM).

The following diagram illustrates the general workflow for the processing of a hypothetical this compound precursor protein.

G cluster_processing Post-translational Processing Prepro-Allatotropin Prepro-Allatotropin Pro-Allatotropin Pro-Allatotropin Cleaved Intermediates Cleaved Intermediates Pro-Allatotropin->Cleaved Intermediates Proprotein Convertases (PC1/3, PC2) (in Secretory Granules) Mature Peptides Mature Peptides Inactive Fragments Inactive Fragments Enzyme Enzyme Cleaved Intermediates->Inactive Fragments Trimmed Peptides Trimmed Peptides Cleaved Intermediates->Trimmed Peptides Carboxypeptidase E Trimmed Peptides->Mature Peptides Peptidylglycine alpha-amidating Monooxygenase (PAM)

This compound precursor processing workflow.

This compound Signaling Pathway

This compound exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. The binding of AT to its receptor initiates an intracellular signaling cascade, leading to a physiological response.

Studies have shown that the this compound receptor (ATR) can couple to the Gq alpha subunit of the heterotrimeric G-protein.[5] This activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration is a key event in mediating many of the effects of this compound, such as muscle contraction and hormone synthesis.

In addition to the Gq pathway, there is evidence that the this compound receptor can also lead to an increase in intracellular cyclic AMP (cAMP) levels, suggesting a potential coupling to Gs alpha subunits in certain contexts.[5]

G ATR This compound Receptor (GPCR) Gq Gq ATR->Gq activates Gs Gs ATR->Gs activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP₂ to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor on Cellular Response Cellular Response DAG->Cellular Response Ca2+ Ca²⁺ ER->Ca2+ releases Ca2+->Cellular Response leads to AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP cAMP->Cellular Response

This compound signaling pathway.

Table 2: Quantitative Data on this compound Receptor Activation

ReceptorLigandEC50 (nM)Cell LineReference
Aedes aegypti ATrM2Aedes-AT29.7 ± 6.2HEK293(Nouzova et al., 2011)
Aedes aegypti ATrM3Aedes-AT33.1 ± 4.4HEK293(Nouzova et al., 2011)

Experimental Protocols

Tissue Preparation for this compound Immunocytochemistry

This protocol is adapted from studies on mosquitoes and can be modified for other insect species.[6]

Materials:

  • 4% formaldehyde (B43269) in phosphate-buffered saline (PBS)

  • PBS with 0.3% Triton X-100 (PBS-T)

  • PBS with 1% bovine serum albumin (PBS-A)

  • Primary antibody against this compound

  • Fluorescently-conjugated secondary antibody

  • Mounting medium (e.g., Vectashield)

  • Glass slides and coverslips

  • Dissection tools

  • Confocal microscope

Procedure:

  • Anesthetize insects by cold exposure.

  • Dissect the tissues of interest (e.g., brain, corpora cardiaca-corpora allata complex, gut) in cold PBS.

  • Fix the tissues in 4% formaldehyde in PBS for 4 hours at room temperature.

  • Wash the tissues extensively in PBS.

  • Permeabilize the tissues by incubating in PBS-T for 2 hours.

  • Block non-specific antibody binding by incubating in PBS-A for 1 hour.

  • Incubate the tissues with the primary anti-Allatotropin antibody diluted in PBS-A overnight at 4°C.

  • Wash the tissues with PBS-T (5 x 10 minutes).

  • Incubate with the fluorescently-conjugated secondary antibody diluted in PBS-A for 2 hours at 37°C in the dark.

  • Wash the tissues with PBS-T (5 x 10 minutes) in the dark.

  • Mount the tissues on glass slides using a fluorescence-preserving mounting medium.

  • Visualize the immunostaining using a confocal laser-scanning microscope.

Radiochemical Assay for Juvenile Hormone Biosynthesis

This protocol measures the effect of this compound on its primary target tissue, the corpora allata, by quantifying the synthesis of radiolabeled juvenile hormone.[5]

Materials:

  • Insect saline

  • L-[methyl-³H]methionine

  • This compound peptide

  • Iso-octane

  • Scintillation vials and scintillant

  • Liquid scintillation counter

  • Dissection tools

  • Incubation chamber

Procedure:

  • Dissect the corpora allata (CA) from the insects in cold insect saline.

  • Pre-incubate the CA in saline for 30 minutes.

  • Transfer the CA to a fresh tube containing insect saline with L-[methyl-³H]methionine.

  • For the experimental group, add this compound to the incubation medium at the desired concentration. For the control group, add only the vehicle.

  • Incubate the CA for a defined period (e.g., 3 hours) at an appropriate temperature.

  • Stop the reaction and extract the newly synthesized radiolabeled juvenile hormone by adding iso-octane and vortexing.

  • Centrifuge the tubes to separate the phases.

  • Transfer an aliquot of the iso-octane (top layer) containing the radiolabeled JH to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Express the results as femtomoles of JH synthesized per hour per pair of glands.

Mass Spectrometry for this compound Identification and Quantification

Mass spectrometry (MS) is a powerful tool for the identification and quantification of neuropeptides from complex biological samples.

General Workflow:

  • Tissue Extraction: Homogenize tissues in an acidic extraction buffer (e.g., 90% methanol/9% glacial acetic acid/1% water) to precipitate larger proteins and extract peptides.

  • Peptide Cleanup: Use solid-phase extraction (SPE) with C18 cartridges to desalt and concentrate the peptide extract.

  • LC-MS/MS Analysis: Separate the peptides by reverse-phase high-performance liquid chromatography (HPLC) coupled to a high-resolution mass spectrometer.

  • Data Analysis: Identify this compound and its fragments by matching the experimental tandem mass spectra (MS/MS) to theoretical fragmentation patterns derived from the known amino acid sequence. For quantification, use label-free or stable isotope labeling methods.

The following diagram outlines a typical workflow for the analysis of this compound using mass spectrometry.

G Start Tissue Homogenization SPE Solid-Phase Extraction (C18 Cleanup) LC Liquid Chromatography (Peptide Separation) SPE->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS Data Data Analysis (Identification & Quantification) MS->Data

Mass spectrometry workflow for this compound analysis.

Conclusion

The study of the this compound precursor protein and its processed peptides is a dynamic field with significant implications for insect physiology and the development of novel biotechnological applications. A thorough understanding of its analysis and processing, from the gene to the mature, active neuropeptide, is essential for continued progress. The methodologies and information presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the multifaceted roles of this compound and to leverage this knowledge for future innovations.

References

"tissue distribution of Allatotropin in insects"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tissue Distribution of Allatotropin in Insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (AT) is a pleiotropic neuropeptide originally identified for its primary role in stimulating the biosynthesis of Juvenile Hormone (JH) in the corpora allata (CA) of insects.[1][2][3] Subsequent research has revealed its multifaceted nature, with significant functions as a myoregulator, neuromodulator, and neurohormone, impacting processes from digestion and circulation to immune response and circadian rhythms.[1][4][5] The diverse physiological roles of this compound are a direct reflection of the widespread distribution of both the peptide and its G-protein coupled receptor (ATR) throughout the insect body. This document provides a comprehensive overview of this distribution across various insect species, details common experimental methodologies for its study, and visualizes key pathways and workflows. Understanding this distribution is critical for fundamental insect physiology research and for the development of novel, targeted pest management strategies.

Tissue Distribution of this compound (AT) and its Receptor (ATR)

This compound and its receptor are found in a wide array of tissues, broadly categorized into the central nervous system (CNS), endocrine glands, and various peripheral tissues. The localization has been determined primarily through immunohistochemistry for the peptide and quantitative PCR (qPCR) or in situ hybridization for the receptor's mRNA.

Central and Enteric Nervous Systems

AT is synthesized in neurosecretory cells within the CNS and enteric nervous system.[3] From these cells, axons project to various target tissues where AT is released.

  • Brain: AT-immunoreactive cells are consistently found in the brain, particularly in the protocerebrum and pars intercerebralis.[6][7][8]

  • Ventral Nerve Cord (VNC): The subesophageal, thoracic, and abdominal ganglia all contain AT-expressing neurons.[4][6][8] In Heliothis virescens, the number of AT-containing cells in the brain and subesophageal ganglion increases during larval development.[6]

  • Enteric Nervous System: In Manduca sexta, cells expressing AT have been identified in the frontal ganglion.[3]

Endocrine and Neurohemal Organs

The corpora allata (CA) and corpora cardiaca (CC) are key sites for AT signaling related to JH synthesis.

  • Corpora Allata (CA): As the primary target for JH regulation, the CA is a major site of AT action. Strong AT-like immunoreactivity is detected in axons that branch over the surface of the CA.[8] The this compound receptor (ATR) is expressed directly in the CA of mosquitoes and feeding larvae of Manduca sexta.[2][9]

  • Corpora Cardiaca (CC): The CC, a neurohemal organ, serves as a release site for neuropeptides into the hemolymph. AT immunoreactivity is present in the CC.[10]

Peripheral Tissues and Organs

The pleiotropic effects of this compound are evident from its broad distribution and receptor presence in numerous peripheral tissues.

  • Muscular Tissues: AT is a potent myoregulator, stimulating contractions in the gut and circulatory system.[1][5] ATR expression is found in the heart and hindgut of Aedes aegypti.[2]

  • Digestive System: AT influences gut motility and ion transport.[1][10] ATR mRNA is present in the midgut and hindgut of M. sexta larvae.[9]

  • Excretory System: In M. sexta, the highest levels of ATR mRNA in feeding larvae are found in the Malpighian tubules.[9] In Triatoma infestans, an AT-like peptide released from the Malpighian tubules stimulates hindgut contractions.[11]

  • Reproductive System: AT and its receptor are expressed in the reproductive organs of both males and females. High levels of ATR mRNA are found in the ovary, testis, and accessory glands of Aedes aegypti.[2][4] The ovaries of Rhodnius prolixus also express both AT and its receptor.[12]

  • Immune System: Recent evidence points to a role for AT in immunity. In mosquitoes, AT elicits immune responses in hemocytes, and AT conjugated to quantum dots has been shown to label hemocytes in vivo.[4]

Quantitative Data on this compound Distribution

Quantitative analyses, primarily using enzyme-linked immunosorbent assay (ELISA) and quantitative real-time PCR (qRT-PCR), have provided insights into the relative abundance of AT peptide and ATR transcripts in various tissues.

Table 1: Quantitative Distribution of this compound Peptide and Receptor mRNA in Select Insects

SpeciesTissueAnalyteMethodKey FindingsReference
Heliothis virescens (Mated Female)BrainAT-like PeptideELISAHighest concentration among all tissues tested.[8]
Ventral Nervous SystemAT-like PeptideELISAConsiderable amounts detected.[8]
Accessory GlandsAT-like PeptideELISAConsiderable amounts detected.[8]
Ovaries, Fat Body, Flight MuscleAT-like PeptideELISAVery low concentrations.[8]
Aedes aegypti (Adult Female)Nervous System (Brain, Ganglia)ATR mRNAqRT-PCRHigh transcript levels.[2]
Corpora Allata-CardiacaATR mRNAqRT-PCRHigh transcript levels, primarily in the CA.[2]
OvaryATR mRNAqRT-PCRHigh transcript levels.[2]
Heart, HindgutATR mRNAqRT-PCRExpressed.[2]
Midgut, Fat Body, Malpighian TubulesATR mRNAqRT-PCRTranscripts not detected.[2]
Manduca sexta (Feeding Larva)Malpighian TubulesATR mRNAqRT-PCRHighest expression levels.[9]
Midgut, Hindgut, Testes, Corpora AllataATR mRNAqRT-PCRModerate expression levels.[9]
Rhodnius prolixus (4th Instar Larva)Corpora AllataAT mRNART-qPCRExpression is highest 3-5 days after a blood meal, correlating with the peak of JH synthesis.[12]
Schistocerca gregariaCentral Nervous SystemAT Precursor mRNAqRT-PCRExpression largely restricted to the CNS.[13]

Experimental Protocols

The localization and quantification of this compound and its receptor rely on standard molecular and histological techniques. Below are generalized protocols for the key methodologies cited.

Immunohistochemistry (for AT Peptide Localization)

This technique uses antibodies to visualize the location of the AT peptide within preserved tissue.

  • Tissue Preparation: Dissect the target tissue (e.g., brain, VNC, gut) in a physiological saline solution.

  • Fixation: Fix the tissue, typically in 4% paraformaldehyde in a phosphate-buffered saline (PBS) for several hours to overnight at 4°C, to preserve cellular structure.

  • Washing: Wash the tissue extensively in PBS to remove the fixative.

  • Permeabilization: Incubate the tissue in PBS containing a detergent like Triton X-100 (e.g., 0.1-0.5%) to allow antibodies to penetrate the cell membranes.

  • Blocking: Incubate in a blocking solution (e.g., PBS with Triton X-100 and normal goat serum) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the tissue with the primary antibody (e.g., a monoclonal or polyclonal antibody raised against AT) diluted in blocking solution, typically for 24-48 hours at 4°C.

  • Washing: Wash the tissue again extensively in PBS with Triton X-100.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) that specifically binds to the primary antibody. This incubation is typically done for several hours at room temperature or overnight at 4°C in the dark.

  • Final Washes & Mounting: Perform final washes and mount the tissue on a microscope slide using an anti-fade mounting medium.

  • Visualization: Analyze the tissue using a confocal laser-scanning microscope to identify AT-immunoreactive cells and nerve projections.[7]

Quantitative Real-Time PCR (qRT-PCR) (for AT/ATR mRNA Quantification)

This method measures the amount of specific mRNA transcripts in a tissue sample, providing a quantitative measure of gene expression.

  • Tissue Dissection & RNA Extraction: Dissect the target tissue and immediately homogenize it in a lysis buffer (e.g., TRIzol) to preserve RNA integrity. Extract total RNA using a commercial kit or standard phenol-chloroform protocol.

  • RNA Quantification and Quality Check: Measure RNA concentration (e.g., using a NanoDrop spectrophotometer) and assess its integrity (e.g., via gel electrophoresis).

  • DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare a reaction mix containing the cDNA template, specific forward and reverse primers for the target gene (AT or ATR) and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

  • Thermal Cycling: Run the reaction in a real-time PCR machine. The machine cycles through temperatures to denature the DNA, anneal the primers, and extend the new DNA strands. Fluorescence is measured at the end of each cycle.

  • Data Analysis: The cycle at which fluorescence crosses a threshold (Ct value) is determined. The relative expression of the target gene is calculated by normalizing its Ct value to that of the reference gene, often using the ΔΔCt method.

Visualizations: Pathways and Workflows

This compound Signaling Pathway

The this compound receptor (ATR) is a G-protein coupled receptor (GPCR).[5] Upon binding of this compound, the receptor activates intracellular signaling cascades that primarily lead to an increase in intracellular calcium (Ca²⁺) and cyclic AMP (cAMP) levels, which in turn modulate cellular responses like hormone synthesis or muscle contraction.[5][9]

Allatotropin_Signaling_Pathway AT This compound (AT) ATR AT Receptor (GPCR) AT->ATR Binds Gq Gq Protein ATR->Gq Activates Gs Gs Protein ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Generates cAMP ↑ cAMP AC->cAMP Converts ATP to ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., JH Synthesis, Muscle Contraction) Ca->Response ATP ATP cAMP->Response

Caption: Generalized this compound signaling cascade via a G-protein coupled receptor.

Experimental Workflow: Immunohistochemistry

The following diagram outlines the major steps involved in localizing the this compound peptide in insect tissues.

IHC_Workflow start Start: Dissect Tissue fix Tissue Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking (e.g., Normal Goat Serum) perm->block primary_ab Primary Antibody Incubation (Anti-Allatotropin) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently Labeled) primary_ab->secondary_ab mount Mount on Slide secondary_ab->mount visualize Visualization (Confocal Microscopy) mount->visualize end End: Image Analysis visualize->end

Caption: Standard workflow for localizing this compound via immunohistochemistry.

Experimental Workflow: Quantitative Real-Time PCR

The diagram below illustrates the process for quantifying this compound or its receptor's gene expression.

qRTPCR_Workflow start Start: Dissect Tissue rna_extraction Total RNA Extraction start->rna_extraction dnase DNase Treatment (Remove gDNA) rna_extraction->dnase cdna_synthesis cDNA Synthesis (Reverse Transcription) dnase->cdna_synthesis qpcr qPCR Reaction (SYBR Green / Probes) cdna_synthesis->qpcr analysis Data Analysis (Relative Quantification, ΔΔCt) qpcr->analysis end End: Gene Expression Levels analysis->end

Caption: Workflow for quantifying mRNA transcripts using qRT-PCR.

Conclusion and Future Directions

The widespread distribution of this compound and its receptor throughout the central nervous system and a multitude of peripheral tissues underscores its critical and pleiotropic role in insect physiology.[1][4][5] Originally defined by its action on the corpora allata, it is now understood to be a key regulator of myoactivity, digestion, reproduction, and even immune function. The data clearly show that AT's function is not limited to JH regulation and that its effects are highly dependent on the tissue and the developmental stage of the insect.[1][9]

For researchers and drug development professionals, this broad distribution presents both opportunities and challenges. The AT/ATR system is a promising target for the development of insect-specific pest control agents. However, its pleiotropic nature means that any intervention could have wide-ranging, potentially unintended physiological consequences. Future research should focus on elucidating the specific downstream effects of ATR activation in different tissues and exploring the potential for tissue-specific receptor isoforms or signaling partners that could allow for more targeted molecular interventions.

References

An In-depth Technical Guide to the Allatotropin Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropins (AT) are a family of neuropeptides that play a crucial role in the regulation of insect physiology. Initially identified for their primary function in stimulating the biosynthesis of juvenile hormone (JH), a key regulator of development, reproduction, and behavior, subsequent research has revealed the pleiotropic nature of Allatotropin signaling.[1] This technical guide provides a comprehensive overview of the core components of the this compound signaling pathway, quantitative data from key studies, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and professionals in drug development.

Core Components of the this compound Signaling Pathway

The this compound signaling cascade is initiated by the binding of the this compound peptide to its specific G-protein coupled receptor (GPCR), the this compound receptor (ATR). This interaction triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The ATR is known to couple to at least two distinct G-protein subtypes: Gq and Gs.[2] This dual coupling allows for the activation of two major second messenger systems: the phospholipase C (PLC) pathway and the adenylyl cyclase (AC) pathway.

This compound (AT) - The Ligand

This compound is a neuropeptide typically composed of 13 amino acids with an amidated C-terminus. The primary sequence of this compound can vary between insect species, but the core functional motifs are generally conserved.

This compound Receptor (ATR) - The GPCR

The this compound receptor is a member of the rhodopsin-like GPCR family and shares homology with the vertebrate orexin/hypocretin receptors.[3][4] The expression of ATR is found in various tissues, including the corpora allata (the site of JH synthesis), nervous system, midgut, hindgut, and heart, reflecting the diverse physiological roles of this compound.[5][6]

G-protein Coupling and Downstream Effectors

Upon this compound binding, the activated ATR interacts with heterotrimeric G-proteins, leading to the dissociation of the Gα subunit from the Gβγ dimer.

  • Gq Pathway: The Gαq subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signaling event that can influence a variety of cellular processes, including enzyme activation and gene expression related to steroidogenesis.[9][10][11]

  • Gs Pathway: The Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][12] cAMP acts as a second messenger, activating protein kinase A (PKA). PKA can then phosphorylate a range of downstream target proteins, modulating their activity and leading to changes in cellular function.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound signaling pathway, providing a basis for comparative analysis and experimental design.

Table 1: this compound Receptor Activation (EC50 Values)

Insect SpeciesReceptorAgonistEC50 (nM)Cell LineReference
Aedes aegyptiATrM2Aedes aegypti AT29.7 ± 6.2HEK293/Gα16gust44[5]
Aedes aegyptiATrM3Aedes aegypti AT33.1 ± 4.4HEK293/Gα16gust44[5]
Manduca sextaManse-ATRManse-AT (6-13)18.4in vitro JH synthesis[14]
Manduca sextaManse-ATRManse-AT0.9in vitro JH synthesis[14]

Table 2: this compound Receptor Antagonism (IC50 Values)

Insect SpeciesReceptorAntagonistIC50 (nM)AssayReference
Manduca sextaManse-ATRManse-AT (10-13)0.9Inhibition of Manse-AT stimulated JH biosynthesis[14]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions within the this compound signaling pathway and the workflows of key experimental procedures, the following diagrams have been generated using the DOT language.

This compound Signaling Pathway

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound ATR This compound Receptor (ATR) This compound->ATR Binds Gq Gq ATR->Gq Activates Gs Gs ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ IP3->Ca2 Releases PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Ca Downstream Ca²⁺ Effectors Ca2->Downstream_Ca Activates Downstream_PKA Downstream PKA Effectors PKA->Downstream_PKA Phosphorylates Response Physiological Response (e.g., JH Synthesis) Downstream_Ca->Response Downstream_PKA->Response JH_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis Dissection 1. Dissect Corpora Allata (CA) from insects Incubate_Control 3a. Incubate CA in medium (Control) Dissection->Incubate_Control Incubate_AT 3b. Incubate CA in medium with this compound (Test) Dissection->Incubate_AT Incubation_Medium 2. Prepare incubation medium with radiolabeled precursor (e.g., [³H]-methionine) Incubation_Medium->Incubate_Control Incubation_Medium->Incubate_AT Extraction 4. Extract juvenile hormones using an organic solvent (e.g., hexane) Incubate_Control->Extraction Incubate_AT->Extraction Separation 5. Separate JH by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) Extraction->Separation Quantification 6. Quantify radiolabeled JH using Liquid Scintillation Counting Separation->Quantification Comparison 7. Compare JH synthesis rates between Control and Test groups Quantification->Comparison Calcium_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_imaging Imaging cluster_data_analysis Data Analysis Cell_Culture 1. Culture cells expressing This compound Receptor (e.g., HEK293-ATR) Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) Cell_Culture->Dye_Loading Baseline 3. Acquire baseline fluorescence images Dye_Loading->Baseline Stimulation 4. Add this compound to the cells Baseline->Stimulation Time_Lapse 5. Record fluorescence changes over time Stimulation->Time_Lapse Ratio_Calculation 6. Calculate the ratio of fluorescence at different wavelengths (for ratiometric dyes) or the change in fluorescence intensity Time_Lapse->Ratio_Calculation Response_Curve 7. Generate dose-response curves and calculate EC50 values Ratio_Calculation->Response_Curve

References

Allatotropin's Crucial Role in the Modulation of Insect Feeding Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide first isolated from the tobacco hornworm, Manduca sexta, based on its capacity to stimulate the synthesis of Juvenile Hormone (JH) by the corpora allata.[1][2] Subsequent research has revealed that AT's functional repertoire extends far beyond JH regulation, encompassing roles as a potent myoregulator, cardioaccelerator, and a modulator of circadian rhythms and nutrient absorption.[2][3][4] AT and its related peptides are structurally conserved across numerous invertebrate phyla, including mollusks, annelids, and flatworms, suggesting an ancient and fundamental role in invertebrate physiology.[1][3]

This technical guide provides an in-depth examination of the mechanisms through which this compound influences insect feeding behavior. It consolidates findings on its myotropic effects on the digestive tract, its role in enzyme secretion, its interaction with other neuroendocrine pathways, and the underlying signaling cascades. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers investigating insect neurobiology and those in the field of drug and insecticide development.

The Multifaceted Involvement of this compound in Feeding

This compound modulates feeding through a combination of central and peripheral mechanisms. Its influence is primarily exerted by controlling the physical movement of food through the alimentary canal and by regulating the secretion of digestive enzymes.

Myostimulatory Effects on the Alimentary Canal

A primary function of this compound is the stimulation of visceral muscle contractions.[5] This myotropic activity is critical for peristalsis in the foregut, midgut, and hindgut, which propels food through the digestive system.[5][6] In several insect species, AT has been shown to increase the frequency and amplitude of gut contractions, facilitating both ingestion and the passage of the food bolus.[2][6] For instance, in larvae of the tomato moth (Lacanobia oleracea) and the fall armyworm (Spodoptera frugiperda), AT injection inhibited feeding, likely due to its potent myoactivity on the foregut muscles.[6] In Spodoptera frugiperda, Manduca sexta-AT (Manse-AT) was specifically shown to stimulate ileum contractions.[5] This myoregulatory activity is considered a basal function of the AT peptide family, with its role in JH synthesis evolving secondarily.[3]

Regulation of Digestive Enzyme Release

Beyond mechanical food processing, this compound is directly involved in the chemical digestion process by controlling the release of digestive enzymes into the midgut.[2] In Spodoptera frugiperda larvae, Manse-AT was demonstrated to significantly increase the levels of amylase and trypsin in the midgut, actions that are antagonistic to those of Allatostatin-A.[5] This function ensures that the secretion of digestive enzymes is coordinated with the presence and passage of food, optimizing nutrient breakdown and absorption.

Interaction with Other Neuropeptidergic Pathways

The regulation of feeding is a complex process involving the interplay of numerous neuropeptides. This compound does not act in isolation but as part of a larger regulatory network.

  • Antagonism with Allatostatins (ASTs): Allatostatins, particularly A-type ASTs, often exhibit functions contrary to AT. While AT is myostimulatory, ASTs are typically myoinhibitory, suppressing gut contractions and feeding.[5][6][7] In many insects, AT and AST are co-localized in the frontal ganglion, suggesting a finely-tuned local regulation of gut motility.[5]

  • Modulation by Short Neuropeptide F (sNPF): In the silkworm, Bombyx mori, short neuropeptide F (sNPF) was found to have an antagonistic effect on AT's inhibition of feeding motivation. sNPF, present in midgut enteroendocrine cells, appears to positively modulate feeding by counteracting the inhibitory effects of AT within the midgut.[8]

The this compound Signaling Pathway

This compound exerts its cellular effects by binding to a specific G-protein coupled receptor (GPCR), known as the this compound receptor (ATR).[1][9] The ATR is an orthologue of the vertebrate orexin/hypocretin receptors, highlighting a deep evolutionary link in feeding-related signaling pathways.[1][10]

Upon binding of AT to its receptor, a conformational change activates intracellular G-proteins. Functional analyses in various cell lines have shown that the ATR is coupled to at least two primary signaling cascades:

  • Gq/Phospholipase C (PLC) Pathway: Activation of the Gq protein leads to the stimulation of PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, leading to a rapid increase in cytosolic Ca²⁺ concentration.[9][11]

  • Gs/Adenylate Cyclase Pathway: The ATR can also couple to Gs proteins, which activate adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][11]

The subsequent elevation of these second messengers, Ca²⁺ and cAMP, activates downstream kinases and other effector proteins, culminating in the final physiological response, such as muscle cell contraction or enzyme exocytosis.[11]

Allatotropin_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein cluster_cytosol Cytosol ATR This compound Receptor (ATR) (GPCR) Gq Gq ATR->Gq Activates Gs Gs ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP Generates from ATP AT This compound (AT) AT->ATR Binding Ca Ca²⁺ (intracellular) IP3->Ca Triggers Release Response Cellular Response (e.g., Muscle Contraction, Enzyme Secretion) Ca->Response Leads to cAMP->Response Leads to

Caption: this compound signaling cascade via its GPCR.

Quantitative Data on this compound's Effects

The following table summarizes key quantitative findings from various studies on the effects of this compound and related peptides on feeding and physiological parameters in different insect species.

Insect SpeciesExperimental ConditionMeasured ParameterResultCitation(s)
Spodoptera frugiperdaInjection of Manduca sexta AT (Manse-AT)Larval WeightDrastic reduction in weight gain[12]
Spodoptera frugiperdaInjection of Manse-ATMidgut Enzyme LevelsSignificant increase in amylase and trypsin activity[5]
Spodoptera frugiperdaRNAi knockdown of Allatostatin & this compoundFecundity~40% reduction[13]
Lacanobia oleraceaInjection of Manse-ATFeeding BehaviorInhibition of feeding[6]
Rhodnius prolixusIngestion of AT-antiserumCrop PeristalsisSignificant decrease in the rate of peristaltic waves[14]
Rhodnius prolixusIngestion of AT-antiserumUrine EliminationSignificant decrease in diuretic rate[14]
Aedes aegyptiTreatment with ATBacterial PhagocytosisStrong stimulation of phagocytic activity in hemocytes[4]
Hydra plagiodesmicaTreatment with ATHypostome ExtrusionDose-dependent stimulation of hypostome extrusion (feeding response)[1][15]

Experimental Protocols for Studying this compound

Investigating the function of this compound involves a range of molecular, physiological, and behavioral techniques. Detailed below are generalized protocols for key experimental approaches.

Peptide Injection Bioassay for Feeding Behavior

This protocol assesses the in vivo effect of this compound on feeding.

  • Peptide Preparation: Synthetically produced this compound is dissolved in an appropriate insect saline or buffer solution to the desired final concentrations (e.g., ranging from 10⁻⁹ to 10⁻⁶ M). A vehicle-only solution serves as the control.

  • Insect Preparation: Larvae or adult insects are selected at a specific developmental stage and may be starved for a defined period to standardize hunger levels.

  • Injection: Using a microinjection needle and a nanoliter injector, a precise volume (e.g., 1-2 µL) of the AT solution or control is injected into the insect's hemocoel, often through the intersegmental membrane.

  • Behavioral Assay: Post-injection, insects are provided with a pre-weighed amount of artificial diet, sometimes containing a dye for easy visualization of consumption.

  • Data Collection: After a set period (e.g., 24 hours), food consumption is quantified by re-weighing the remaining diet. Alternatively, larval weight gain or the number of fecal pellets produced can be measured as proxies for feeding.[6][12]

RNA Interference (RNAi) for Gene Knockdown

RNAi is used to silence the expression of the this compound precursor or its receptor to study loss-of-function phenotypes.

  • dsRNA Synthesis: A ~300-500 bp region of the target gene (AT or ATR) is amplified by PCR using primers with T7 promoter sequences. The resulting PCR product is used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA). A non-related gene (e.g., GFP) is used to synthesize control dsRNA.

  • dsRNA Injection: A concentrated solution of dsRNA (e.g., 1-5 µg/µL) is injected into the hemocoel of the insect at an appropriate life stage (e.g., early larval instar or pupa).[13][16]

  • Incubation: Injected insects are maintained under standard rearing conditions for a period (e.g., 3-5 days) to allow for systemic gene knockdown.

  • Knockdown Validation: A subset of insects is used to confirm the reduction in target mRNA levels via quantitative real-time PCR (qPCR) on RNA extracted from relevant tissues (e.g., brain, gut).

  • Phenotypic Analysis: The remaining insects are subjected to behavioral assays (e.g., feeding assays as described in 5.1) or physiological measurements to determine the effect of the gene knockdown.

RNAi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. PCR Amplification of Target Gene (with T7 Promoters) B 2. In Vitro Transcription to Synthesize dsRNA A->B C 3. dsRNA Purification and Quantification B->C D 4. dsRNA Microinjection into Insect Hemocoel C->D E 5. Incubation Period (3-5 days) D->E F 6a. qPCR Analysis to Validate Knockdown E->F Validation G 6b. Behavioral/Physiological Assay (e.g., Feeding) E->G Experiment H 7. Data Analysis and Phenotype Characterization F->H G->H

Caption: Experimental workflow for RNAi knockdown and analysis.
CRISPR-Cas9 Gene Editing

CRISPR-Cas9 allows for the permanent knockout of the AT or ATR gene, creating stable mutant lines for in-depth functional analysis.

  • Guide RNA (gRNA) Design: One or more gRNAs are designed to target specific exons in the AT or ATR gene.[17]

  • Reagent Preparation: Cas9 protein or mRNA is prepared along with the synthesized gRNAs.

  • Embryo Microinjection: A mixture of Cas9 and gRNA is microinjected into pre-blastoderm insect embryos.[18] This is a technically challenging step requiring precise timing.

  • Rearing and Screening: Injected embryos (G0 generation) are reared to adulthood and crossed with wild-type insects. The resulting G1 offspring are screened for the presence of mutations at the target locus, typically by PCR and Sanger sequencing.

  • Line Establishment: Heterozygous G1 individuals are crossed to establish a homozygous knockout line for detailed phenotypic characterization related to feeding and other physiological processes.[19]

Immunohistochemistry and Qdot Labeling

These techniques are used to visualize the localization of this compound peptide and its receptors within the insect nervous system and gut.

  • Tissue Dissection and Fixation: Tissues of interest (e.g., brain, stomatogastric nervous system, gut) are dissected in saline and immediately fixed in a solution like 4% paraformaldehyde.

  • Permeabilization and Blocking: Tissues are permeabilized with a detergent (e.g., Triton X-100) and then incubated in a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The tissue is incubated with a primary antibody raised against this compound. For receptor localization, an antibody against the ATR would be used.

  • Secondary Labeling: The tissue is washed and incubated with a secondary antibody conjugated to a fluorophore (for standard immunohistochemistry) or with AT peptide conjugated to quantum dot nanocrystals (AT-Qdots).[1][4][15] AT-Qdots directly bind to the AT receptor, allowing for its localization.

  • Imaging: Tissues are mounted on slides and imaged using confocal microscopy to reveal the precise cellular and subcellular localization of the peptide or its receptor.

Conclusion and Future Directions

This compound is a key neuropeptide in the regulation of insect feeding behavior, acting primarily as a myostimulant on the alimentary canal and a secretagogue for digestive enzymes. Its activity is mediated by a specific GPCR that triggers Ca²⁺ and cAMP signaling pathways and is integrated within a complex network of other neuropeptidergic signals.

For drug and pesticide development, the this compound system presents a promising target. The specificity of the insect ATR compared to its vertebrate orthologues could potentially be exploited to design insect-specific agonists or antagonists. Such compounds could disrupt feeding and digestion, leading to starvation or developmental issues, thereby offering a novel mode of action for pest management. Future research should focus on:

  • High-throughput screening for small molecule modulators of the ATR.[20]

  • Detailed structural biology of the ATR to facilitate rational drug design.

  • Elucidating the complete neural circuits that control AT release in response to feeding and satiety cues.

  • Utilizing CRISPR-Cas9 to create AT and ATR knockout lines in major pest species to fully validate them as insecticidal targets.

References

A Technical Guide to Allatotropin Receptor Gene Expression Patterns

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides an in-depth examination of the gene expression patterns of the Allatotropin receptor (ATR), a critical component in insect physiology. This compound, a pleiotropic neuropeptide, and its G protein-coupled receptor (GPCR) are pivotal in regulating numerous biological processes, including the biosynthesis of juvenile hormone (JH), myotropic activities, and immune responses.[1][2][3][4] Understanding the spatial and temporal expression of the ATR gene is fundamental for elucidating its function and for the development of novel insect control agents.

This compound Receptor Signaling Pathway

The this compound receptor is a member of the GPCR family, which transduces extracellular signals into intracellular responses.[1][5] Upon binding of this compound, the receptor activates a Gq alpha subunit of a heterotrimeric G protein. This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a rise in cytosolic Ca2+ levels, which mediates various cellular responses.[6] Some studies also suggest that the receptor's activation can lead to an increase in cyclic AMP (cAMP) levels, indicating potential coupling to distinct G proteins.[2][7]

Allatotropin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ATR This compound Receptor (GPCR) Gq Gq Protein ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER ER Ca²⁺ Store IP3->ER Binds to Receptor Ca Ca²⁺ Response Cellular Responses (e.g., JH Synthesis) Ca->Response Triggers ER->Ca Releases AT This compound AT->ATR Binds

Caption: this compound Gq-coupled signaling pathway.

Quantitative Data on Gene Expression

The expression of the this compound receptor gene varies significantly across different insect species, developmental stages, and tissues. The following tables summarize quantitative and semi-quantitative data from key studies.

Table 1: this compound Receptor (AeATr) mRNA Expression in Adult Aedes aegypti Tissues

Tissue Relative Expression Level Citation
Female Tissues
Nervous System (Brain, Ganglia) High [1][8]
Corpora Allata-Cardiaca (CA-CC) High [1][8]
Ovary High [1][8]
Heart Low [1]
Hindgut Low [1]
Midgut Not Detected [1]
Fat Body Not Detected [1]
Malpighian Tubules Not Detected [1]
Male Tissues

| Testis & Accessory Glands | Expressed |[1][8] |

Table 2: this compound Receptor (Manse-ATR) mRNA Expression in Feeding Larvae of Manduca sexta

Tissue Relative Expression Level (Highest to Lowest) Citation
Malpighian Tubules 1 (Highest) [2]
Midgut 2 [2]
Hindgut 3 [2]
Testes 4 [2]

| Corpora Allata | 5 (Lowest) |[2] |

Table 3: Developmental Expression of this compound Receptor (AeATr) mRNA in Female Aedes aegypti Corpora Allata

Developmental Stage Relative Expression Level Citation
Early Pupae Low [1][8]
6 hours before Adult Eclosion Increasing [1][8]
24 hours after Adult Emergence Maximum [1][8]

| Post-Blood Feeding | Decreased |[1][8] |

Experimental Protocols

Accurate assessment of gene expression is crucial. The following are detailed methodologies for the key experiments commonly cited in this compound receptor research.

Quantification of Gene Expression: Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify the levels of specific mRNA transcripts, providing a precise measure of gene expression.

Methodology:

  • Tissue Dissection & RNA Isolation:

    • Dissect specific tissues (e.g., brain, corpora allata, midgut) from insects at the desired developmental stage.

    • Immediately homogenize tissues in a lysis buffer (e.g., TRIzol) to preserve RNA integrity.

    • Isolate total RNA using a silica-column-based kit or phenol-chloroform extraction, followed by DNase treatment to remove genomic DNA contamination.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Primer Design and Validation:

    • Design gene-specific primers for the this compound receptor and a stable reference gene (e.g., ribosomal protein S3). Primers should span an intron where possible to avoid amplification of contaminating genomic DNA.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) in a master mix.

    • Run the reaction on a real-time PCR cycler. Cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the ATR transcript levels to the reference gene.[9]

qPCR_Workflow start Start dissect Tissue Dissection start->dissect rna_ext Total RNA Extraction & DNase Treatment dissect->rna_ext cdna_syn cDNA Synthesis (Reverse Transcription) rna_ext->cdna_syn qpcr Real-Time PCR (SYBR Green) cdna_syn->qpcr data_an Data Analysis (ΔΔCt Method) qpcr->data_an end End data_an->end

Caption: Standard workflow for RT-qPCR gene expression analysis.

Localization of Gene Expression: Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique for visualizing the spatial distribution of specific mRNA transcripts within tissues, providing cellular-level resolution of gene expression.[10]

Methodology:

  • Probe Preparation:

    • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound receptor mRNA from a linearized plasmid template.[11]

    • A sense probe should be generated as a negative control.

  • Tissue Preparation:

    • Fix dissected tissues (e.g., whole brain, ganglia) overnight in a fixative such as Carnoy's fixative (chloroform-ethanol-glacial acetic acid, 6:3:1).[12]

    • Dehydrate the tissue through an ethanol (B145695) series and decolorize in 6% H₂O₂ in ethanol.[12]

    • Rehydrate tissues and treat with Proteinase K to improve probe penetration.[11]

  • Hybridization:

    • Pre-hybridize the tissue to block non-specific binding sites.

    • Incubate the tissue overnight at an elevated temperature (e.g., 65°C) with the labeled probe diluted in hybridization buffer.[13]

  • Washing and Detection:

    • Wash the tissue extensively to remove the unbound probe.

    • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

    • For fluorescent detection, use a tyramide signal amplification (TSA) system or a fluorescently-labeled secondary antibody to generate a localized fluorescent signal.[10]

  • Imaging:

    • Mount the stained tissue on a slide.

    • Visualize and capture images using a confocal laser scanning microscope.

FISH_Workflow start Start probe_prep Antisense RNA Probe Synthesis & Labeling (e.g., DIG) start->probe_prep tissue_prep Tissue Dissection, Fixation & Permeabilization start->tissue_prep hybrid Overnight Hybridization with Labeled Probe probe_prep->hybrid tissue_prep->hybrid wash Post-Hybridization Washes hybrid->wash antibody_inc Incubation with Enzyme-Conjugated Antibody wash->antibody_inc signal_dev Signal Amplification & Fluorescent Detection (TSA) antibody_inc->signal_dev imaging Confocal Microscopy signal_dev->imaging end End imaging->end RNASeq_Workflow start Start rna_qc RNA Extraction & Quality Control start->rna_qc lib_prep cDNA Library Preparation (rRNA depletion, fragmentation, adapter ligation) rna_qc->lib_prep seq High-Throughput Sequencing lib_prep->seq data_qc Raw Read Quality Control seq->data_qc align Alignment to Reference Genome data_qc->align quant Gene Expression Quantification (e.g., TPM) align->quant end End quant->end

References

Phylogenetic Analysis of Allatotropin and its Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 18, 2025

Abstract

This technical guide provides a comprehensive overview of the phylogenetic analysis of Allatotropin (AT) and its receptor (ATR), crucial components of insect neuroendocrine signaling. This compound, a pleiotropic neuropeptide, was first identified for its role in stimulating the biosynthesis of juvenile hormone (JH), a key regulator of insect development, reproduction, and behavior.[1][2] The this compound receptor is a G protein-coupled receptor (GPCR) that mediates the diverse physiological effects of AT.[3][4][5] Understanding the evolutionary relationships of AT and ATR across different insect species is paramount for fundamental research in insect physiology and for the development of novel, species-specific pest management strategies. This document details the methodologies for phylogenetic analysis, summarizes quantitative data on receptor-ligand interactions, describes the ATR signaling pathway, and provides protocols for key experiments.

Introduction to this compound and its Receptor

This compound was originally isolated from the tobacco hornworm, Manduca sexta, based on its ability to stimulate JH synthesis in the corpora allata.[1] Subsequent research has revealed its multifaceted nature, with roles in regulating muscle contractions, heart rate, and even immune responses in various insect species.[2][6] The amino acid sequence of AT exhibits a conserved C-terminal pentapeptide motif, typically TARGFa, although variations exist, such as the TAYGFa motif found in Hymenoptera.[3]

The this compound receptor (ATR) is a rhodopsin-like GPCR.[3][5] Functional characterization in several insect species, including the mosquito Aedes aegypti, the silkworm Bombyx mori, and the desert locust Schistocerca gregaria, has confirmed its role as the cognate receptor for AT.[1][3] Phylogenetic studies have shown that ATRs are orthologous to vertebrate orexin (B13118510)/hypocretin receptors, suggesting a deep evolutionary origin for this signaling system.[3]

Quantitative Data on this compound-Receptor Interactions

The functional interaction between this compound and its receptor has been quantified in several insect species using various cellular and biochemical assays. This data is crucial for understanding the sensitivity and specificity of the signaling pathway and for comparative studies across different taxa.

SpeciesLigandAssay TypeMeasured ParameterValueReference
Aedes aegyptiAedes-ATCalcium mobilization (FLIPR) in HEK293 cellsEC5029.7 ± 6.2 nM (ATrM2)[1]
Aedes aegyptiAedes-ATCalcium mobilization (FLIPR) in HEK293 cellsEC5033.1 ± 4.4 nM (ATrM3)[1]
Manduca sextaManse-ATJH biosynthesis in vitroEC500.9 nM[7]
Manduca sextaManse-AT (6-13)JH biosynthesis in vitroEC5018.4 nM[7]
Manduca sextaManse-AT (10-13)Inhibition of Manse-AT stimulated JH biosynthesisIC500.9 nM[7]
Schistocerca gregariaSchgr-ATCalcium and cAMP increase in mammalian cellsEC50nanomolar range[2]

This compound Receptor Signaling Pathway

The this compound receptor, upon binding to its ligand, initiates a cascade of intracellular events. Evidence from multiple insect species and even in non-insect invertebrates like Hydra points to a primary signaling mechanism involving a Gq protein, which activates phospholipase C (PLC).[8][9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration.[8][9]

In addition to the Gq/Ca2+ pathway, ATR activation has also been shown to increase intracellular cyclic AMP (cAMP) levels in some systems.[2] The downstream effectors of these second messengers play a critical role in mediating the physiological responses to this compound.

  • Calcium Signaling: The increase in intracellular Ca2+ can activate various downstream proteins, including Calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinases (CaMKs).[6][10][11][12] In insects, CaMKII has been implicated in the regulation of neuronal excitability and memory formation.[10][11]

  • cAMP Signaling: Elevated cAMP levels typically lead to the activation of Protein Kinase A (PKA).[7][13] PKA can then phosphorylate various target proteins, including the transcription factor cAMP response element-binding protein (CREB).[1][3][7][13][14] Phosphorylated CREB can modulate the expression of genes involved in a variety of cellular processes.[1][3][7]

The following diagram illustrates the proposed signaling pathway for the this compound receptor.

ATR_Signaling_Pathway cluster_nucleus Nucleus ATR This compound Receptor (ATR) Gq Gq ATR->Gq Activates AC Adenylyl Cyclase (AC) ATR->AC PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates AT This compound (AT) AT->ATR Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor on CaM Calmodulin (CaM) CaMK CaMK CaM->CaMK Activates PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->CaM Activates

Caption: this compound receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the phylogenetic analysis of this compound and its receptor, as well as for the functional characterization of the receptor.

Phylogenetic Analysis Workflow

The following workflow outlines the key steps for conducting a robust phylogenetic analysis of AT and ATR sequences.

Phylogenetic_Workflow A 1. Sequence Retrieval (e.g., NCBI, UniProt) B 2. Multiple Sequence Alignment (e.g., MUSCLE, ClustalW) A->B C 3. Selection of Evolutionary Model (e.g., ProtTest, ModelFinder) B->C D 4. Phylogenetic Tree Construction C->D E   - Maximum Likelihood (e.g., RAxML, PhyML)   - Bayesian Inference (e.g., MrBayes) D->E F 5. Tree Visualization and Annotation (e.g., FigTree, iTOL) D->F

Caption: Workflow for phylogenetic analysis.

Protocol 4.1.1: Sequence Retrieval and Multiple Sequence Alignment

  • Sequence Retrieval: Obtain amino acid sequences of this compound precursors and this compound receptors from various insect species from public databases such as NCBI (National Center for Biotechnology Information) and UniProt. Use known sequences as queries for BLAST (Basic Local Alignment Search Tool) searches to identify orthologs in other species.

  • Multiple Sequence Alignment (MSA): Align the collected sequences using a reliable MSA tool like MUSCLE or ClustalW.[4] The alignment is a critical step as it establishes the positional homology between residues, which is the basis for phylogenetic inference. Manually inspect and edit the alignment to remove poorly aligned regions and large gaps, which can introduce noise into the analysis.

Protocol 4.1.2: Evolutionary Model Selection

Before constructing the phylogenetic tree, it is essential to select the most appropriate model of protein evolution for the dataset. This model accounts for the different rates of amino acid substitutions.

  • Model Selection Tools: Use software such as ProtTest or ModelFinder (often integrated into phylogenetic software packages) to determine the best-fit model. These programs evaluate a range of models based on statistical criteria like the Akaike Information Criterion (AIC) or the Bayesian Information Criterion (BIC).

Protocol 4.1.3: Phylogenetic Tree Construction

Two of the most robust methods for phylogenetic inference are Maximum Likelihood and Bayesian Inference.

  • Maximum Likelihood (ML) using RAxML or PhyML: [15][16][17]

    • Provide the multiple sequence alignment file in PHYLIP or FASTA format.

    • Specify the evolutionary model determined in the previous step (e.g., JTT, WAG, LG).

    • Perform a tree search to find the tree topology with the highest likelihood of explaining the observed data.

    • Assess the statistical support for the branches of the tree using bootstrapping. A high bootstrap value (typically >70%) indicates strong support for a particular branching pattern.

  • Bayesian Inference (BI) using MrBayes: [2][4][8][18]

    • Prepare a NEXUS file containing the sequence alignment and MrBayes commands.

    • Specify the evolutionary model and prior probabilities for the model parameters.

    • Run a Markov Chain Monte Carlo (MCMC) analysis to sample trees from their posterior probability distribution. The analysis is typically run for millions of generations to ensure convergence.

    • Discard the initial set of trees as "burn-in" and summarize the remaining trees to obtain a consensus tree with posterior probabilities for each branch. A posterior probability of >0.95 is generally considered strong support.

Functional Characterization of the this compound Receptor

Protocol 4.2.1: Radioligand Binding Assay for Kd Determination

This protocol describes a saturation binding experiment to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand for the this compound receptor.

  • Receptor Preparation: Prepare cell membranes from a heterologous expression system (e.g., HEK293 or CHO cells) transfected with the ATR gene or from insect tissues known to express the receptor.

  • Radioligand: Use a tritiated ([3H]) or iodinated ([125I]) version of this compound or a high-affinity analog.

  • Saturation Binding:

    • Incubate a constant amount of receptor preparation with increasing concentrations of the radioligand.

    • For each concentration, perform parallel incubations with an excess of unlabeled ligand to determine non-specific binding.

    • After reaching equilibrium, separate the bound and free radioligand using rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding against the concentration of free radioligand.

    • Fit the data to a one-site binding (hyperbola) equation using non-linear regression to determine the Kd (the concentration of radioligand at which 50% of the receptors are occupied) and the Bmax (the total number of binding sites).[19]

Structural Analysis of this compound and its Receptor

Understanding the three-dimensional structures of this compound and its receptor is crucial for elucidating the molecular basis of their interaction and for structure-based drug design.

Homology Modeling

In the absence of experimentally determined structures, homology modeling can be used to generate 3D models of AT and ATR.

Protocol 5.1.1: Homology Modeling using SWISS-MODEL or I-TASSER [20][21][22][23]

  • Template Search: Submit the amino acid sequence of the target protein (AT or ATR) to the SWISS-MODEL or I-TASSER server. The server will search the Protein Data Bank (PDB) for homologous proteins with known structures to use as templates.

  • Model Building: The server will automatically build a 3D model of the target protein based on the alignment with the template(s).

  • Model Quality Assessment: The quality of the generated model is assessed using various parameters such as QMEAN and C-score. These scores provide an estimate of the model's reliability.

Conserved Motifs and Domains

The this compound receptor, as a typical GPCR, possesses seven transmembrane (TM) domains.[5] Sequence alignments of ATRs from different insect species have revealed several conserved motifs that are likely important for its structure and function. These include:

  • A DRY motif in the second intracellular loop, which is characteristic of many Class A GPCRs and is involved in G protein coupling.[24]

  • A conserved sequence in the seventh transmembrane domain (TM7), YANSCANPI/VLY , which is considered a signature motif for mammalian orexin receptors and is recognizable in insect ATRs.[5]

  • Potential N-glycosylation sites in the extracellular N-terminus and phosphorylation sites for PKA and PKC in the intracellular loops, which may be involved in receptor regulation.[24]

Conclusion and Future Directions

The phylogenetic analysis of this compound and its receptor provides valuable insights into the evolution of this important neuroendocrine signaling system in insects. The methodologies outlined in this guide offer a robust framework for researchers to investigate these molecules in a wide range of species. Future research should focus on expanding the taxonomic sampling of AT and ATR sequences to gain a more complete picture of their evolutionary history. Furthermore, detailed structural and functional studies on ATRs from diverse insect orders will be crucial for understanding the molecular basis of their ligand specificity and signaling diversity. This knowledge will not only advance our fundamental understanding of insect physiology but also pave the way for the development of novel and selective insect control agents.

References

The Allatotropin Peptide Family: A Comprehensive Structural and Functional Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Allatotropin (AT) peptide family represents a crucial class of neuropeptides in invertebrates, initially identified for their role in stimulating the biosynthesis of juvenile hormone (JH) in the tobacco hornworm, Manduca sexta.[1][2] Subsequent research has unveiled their pleiotropic nature, with functions extending to myoregulation, cardioacceleration, immune response modulation, and regulation of feeding behavior.[3][4][5][6] This technical guide provides an in-depth exploration of the structural features of the this compound peptide family, their cognate receptors, and the associated signaling pathways. Detailed experimental protocols for the study of these peptides are also provided to facilitate further research and drug development endeavors targeting this important signaling system.

Core Structural Features of this compound Peptides

This compound peptides are characterized by a set of conserved structural features. They are typically 13 to 16 amino acids in length and possess a C-terminal amide, which is crucial for their biological activity.[1][3] The primary sequences of Allatotropins from various insect species exhibit a notable degree of conservation, particularly at the C-terminus.

In some lepidopteran species, such as Manduca sexta and the silkworm Bombyx mori, alternative splicing of the this compound gene gives rise to multiple this compound-like (ATL) peptides from a single precursor.[2][7][8][9][10] These ATL peptides share sequence similarity with the canonical this compound and can also exhibit biological activity, sometimes with varying potencies.[8]

Primary Structure and Comparative Analysis

The amino acid sequences of this compound have been identified in a variety of insect species. A comparative analysis reveals conserved motifs that are likely essential for receptor binding and activation. The table below summarizes the primary structures of this compound from several key insect species.

SpeciesPeptide NameSequenceLength (AA)
Manduca sextaManse-ATGly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂13
Bombyx moriBommo-ATGly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂13
Aedes aegyptiAedae-ATAla-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂14
Anopheles gambiaeAnoga-ATAla-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂14
Anopheles albimanusAnoal-ATAla-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂14
Schistocerca gregariaSchgr-ATGly-Leu-Ser-Ala-Arg-Pro-Phe-Asn-Ser-Trp-Gly-Ser-Gly-Arg-Phe-NH₂15

Note: The sequences for Bombyx mori and Manduca sexta this compound are identical.[1][11] The this compound sequences for Aedes aegypti, Anopheles gambiae, and Anopheles albimanus are also identical.[3]

The this compound Receptor and Signaling Pathway

The biological effects of this compound are mediated by a specific G-protein coupled receptor (GPCR), known as the this compound receptor (ATR).[8][12] The ATR shares structural similarities with mammalian orexin/hypocretin receptors.[8][12] Upon binding of this compound, the receptor activates downstream signaling cascades.

Experimental evidence suggests that the this compound receptor is coupled to at least two major signaling pathways:

  • The Phospholipase C (PLC) Pathway: Receptor activation stimulates PLC, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[8][13]

  • The Adenylyl Cyclase (AC) Pathway: The receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), another important second messenger.[8][12]

The activation of these pathways ultimately leads to the diverse physiological responses attributed to this compound.

Allatotropin_Signaling_Pathway AT This compound ATR This compound Receptor (GPCR) AT->ATR Binds Gq Gq ATR->Gq Gs Gs ATR->Gs PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response Physiological Responses (JH synthesis, myotropic activity, etc.) Ca_release->Physiological_Response PKA->Physiological_Response

This compound Signaling Pathway

Structure-Activity Relationships

Structure-activity relationship (SAR) studies are crucial for understanding the molecular determinants of this compound's biological activity and for the design of potent analogs or mimetics. Studies on Manduca sexta this compound and its related peptides have provided initial insights into these relationships.

Functional assays have demonstrated a rank order of potency for Manse-AT and its corresponding ATL peptides in activating the Manduca sexta ATR, with ATL-I being the most potent, followed by ATL-II, ATL-III, and finally Manse-AT.[8] Further studies involving truncated and alanine-substituted analogs of Manse-AT have identified the C-terminal octapeptide as the minimal sequence required for potent biological activity.

Quantitative Receptor Activation Data

The following table summarizes available quantitative data on the activation of this compound receptors by their cognate peptides. EC₅₀ values represent the concentration of the peptide that elicits a half-maximal response.

PeptideReceptorCell LineAssayEC₅₀ (nM)
Schgr-ATSchgr-ATRCHO-PAM28Calcium5.57
Schgr-ATSchgr-ATRHEK293cAMPHigher than Calcium response
Aedae-ATAedae-ATrM2HEK293/Gα16gust44Calcium29.7 ± 6.2
Aedae-ATAedae-ATrM3HEK293/Gα16gust44Calcium33.1 ± 4.4
Manse-AT (6-13)Manse-ATRin vitro JH biosynthesisJH biosynthesis18.4

Data from multiple sources.[12][14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of the this compound peptide family.

Solid-Phase Peptide Synthesis of this compound

This protocol describes the manual synthesis of this compound peptides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[16][17][18][19][20]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (the C-terminal Phe for Manse-AT) with HBTU/HOBt and DIPEA in DMF. Add the activated amino acid to the resin and allow to react for 2 hours. Wash the resin.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[21][22][23][24][25]

  • Verification: Confirm the identity and purity of the synthetic peptide by mass spectrometry and analytical HPLC.

Heterologous Expression and Functional Analysis of the this compound Receptor

This protocol details the expression of the this compound receptor in a mammalian cell line and subsequent functional analysis of its activation.[12][26]

Materials:

  • Mammalian cell line (e.g., HEK293, CHO)

  • Expression vector containing the this compound receptor cDNA

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Synthetic this compound peptide

Procedure:

  • Cell Culture and Transfection: Culture the chosen cell line to an appropriate confluency. Transfect the cells with the this compound receptor expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Receptor Expression: Allow the cells to express the receptor for 24-48 hours post-transfection.

  • Functional Assay (Calcium Imaging):

    • Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[27][28][29][30][31]

    • Stimulate the cells with varying concentrations of synthetic this compound.

    • Measure the change in intracellular calcium concentration using a fluorescence microscope or a plate reader.

  • Functional Assay (cAMP Measurement):

    • Lyse the transfected cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).[12][32][33][34][35]

    • Stimulate the cells with varying concentrations of synthetic this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Determine the dose-response curve for this compound-induced cAMP production.

Experimental_Workflow start Start transfect Transfect cells with ATR expression vector start->transfect express Allow receptor expression (24-48h) transfect->express load_dye Load cells with Ca²⁺ indicator dye express->load_dye stimulate_camp Stimulate with This compound + IBMX express->stimulate_camp stimulate_ca Stimulate with This compound load_dye->stimulate_ca measure_ca Measure intracellular Ca²⁺ fluorescence stimulate_ca->measure_ca analyze Analyze data and generate dose-response curves measure_ca->analyze lyse_cells Lyse cells measure_camp Measure intracellular cAMP levels lyse_cells->measure_camp stimulate_camp->lyse_cells measure_camp->analyze end End analyze->end

ATR Functional Analysis Workflow

Conclusion and Future Directions

The this compound peptide family and their receptors represent a highly conserved and functionally diverse signaling system in invertebrates. A thorough understanding of their structural features is paramount for elucidating their physiological roles and for the development of novel and specific pest control agents or therapeutic compounds. Future research should focus on obtaining high-resolution three-dimensional structures of this compound peptides and their receptors to gain deeper insights into their molecular interactions. Furthermore, comprehensive structure-activity relationship studies with a wider range of synthetic analogs will be instrumental in designing potent and selective modulators of this important neuropeptide system.

References

Allatotropin-like Peptides in Non-Insect Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropin (AT), a pleiotropic neuropeptide initially discovered in insects for its role in stimulating juvenile hormone biosynthesis, has emerged as a significant signaling molecule in a wide array of non-insect invertebrates.[1] This guide provides a comprehensive overview of the current knowledge on this compound-like peptides in diverse invertebrate phyla, including Cnidaria, Platyhelminthes, Annelida, and Mollusca. Evidence suggests that the ancestral function of this peptide family is myotropic, playing a crucial role in processes such as feeding and gut motility.[2][3] The this compound signaling system shows remarkable conservation, with its receptor being structurally related to the vertebrate orexin/hypocretin receptors, highlighting a deep evolutionary origin.[1][4] This guide will delve into the quantitative data available, detailed experimental protocols for studying these peptides, and the intricacies of their signaling pathways, offering valuable insights for researchers and professionals in drug development.

Quantitative Data on this compound-like Peptide Activity

Quantitative data on the biological activity of this compound-like peptides in non-insect invertebrates is crucial for understanding their physiological roles and for potential pharmacological applications. While extensive research has been conducted, much of the dose-response data is presented graphically. This section aims to compile and present the available quantitative information in a clear, tabular format to facilitate comparison and further research.

Table 1: Myotropic Effects of this compound on Hypostome Extrusion in Hydra plagiodesmica

Concentration (M)Hypostome Length (% of initial length)
10⁻¹⁶~110%
10⁻¹⁴~125%
10⁻¹²~150%
10⁻¹⁰~160%
10⁻⁸~165%

Note: Data is estimated from graphical representations in published literature and serves as an approximation of the dose-dependent myotropic effect.[5]

Experimental Protocols

The study of this compound-like peptides in non-insect invertebrates employs a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers entering this field.

Peptide Identification and Localization

This protocol outlines the localization of this compound-like peptides in the nervous system of Hydra.

Materials:

  • Hydra plagiodesmica specimens

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • PBS with 0.1% Triton X-100 (PBS-T)

  • Blocking solution: 5% normal goat serum (NGS) in PBS-T

  • Primary antibody: Rabbit anti-Manduca sexta this compound (anti-Mas-AT), diluted 1:500 in blocking solution

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488), diluted 1:1000 in PBS-T

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Fixation: Fix Hydra specimens in 4% PFA in PBS for 2 hours at room temperature.

  • Washing: Wash the specimens three times for 10 minutes each in PBS.

  • Permeabilization: Permeabilize the tissues by incubating in PBS-T for 30 minutes.

  • Blocking: Block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the specimens in the primary antibody solution overnight at 4°C.

  • Washing: Wash the specimens three times for 15 minutes each in PBS-T.

  • Secondary Antibody Incubation: Incubate in the secondary antibody solution for 2 hours at room temperature in the dark.

  • Washing: Wash the specimens three times for 15 minutes each in PBS-T in the dark.

  • Counterstaining: Incubate with DAPI solution for 10 minutes to stain the nuclei.

  • Mounting: Mount the specimens on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope.

Functional Characterization

This protocol describes a method to assess the myotropic effects of this compound-like peptides on isolated annelid gut tissue.

Materials:

  • Annelid specimens (e.g., Platynereis dumerilii)

  • Annelid saline solution (composition varies by species)

  • Dissection tools (fine scissors, forceps)

  • Organ bath system with force transducer and data acquisition software

  • This compound-like peptide stock solution

  • Oxygen supply (95% O₂ / 5% CO₂)

Procedure:

  • Dissection: Dissect the desired gut segment (e.g., foregut, hindgut) from the annelid in cold saline.

  • Mounting: Mount the gut strip vertically in the organ bath chamber, with one end attached to a fixed hook and the other to a force transducer.

  • Equilibration: Equilibrate the tissue in oxygenated saline at a constant temperature (e.g., 15-20°C) for at least 30 minutes, or until a stable baseline of spontaneous contractions is achieved.

  • Peptide Application: Add the this compound-like peptide to the bath at increasing concentrations, allowing the tissue to respond to each concentration before the next addition.

  • Data Recording: Record the changes in muscle tension (contraction frequency and amplitude) using the data acquisition software.

  • Washing: After the final concentration, wash the tissue thoroughly with fresh saline to return to the baseline.

Receptor Studies

This protocol outlines the general steps for identifying and functionally characterizing an this compound receptor from a non-insect invertebrate.

Materials:

  • Tissue from the target invertebrate (e.g., ganglia, gut)

  • RNA extraction kit

  • Reverse transcription kit

  • Degenerate primers designed from conserved regions of known this compound receptors

  • PCR reagents and thermocycler

  • Cloning vector (e.g., pCDNA3.1)

  • Competent E. coli

  • Mammalian cell line for heterologous expression (e.g., HEK293, CHO)

  • Cell culture reagents

  • Transfection reagent

  • Calcium imaging reagents (e.g., Fura-2 AM) or cAMP assay kit

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the target tissue and synthesize first-strand cDNA.

  • Degenerate PCR: Perform PCR using degenerate primers to amplify a fragment of the putative this compound receptor gene.

  • RACE (Rapid Amplification of cDNA Ends): Use the sequence of the PCR fragment to design gene-specific primers for 5' and 3' RACE to obtain the full-length cDNA sequence.

  • Cloning: Clone the full-length receptor cDNA into an expression vector.

  • Heterologous Expression: Transfect the receptor construct into a mammalian cell line.

  • Functional Assay: After 24-48 hours of expression, perform a functional assay to confirm receptor activity. For a Gq-coupled receptor, this can be a calcium imaging assay to measure changes in intracellular calcium upon application of the this compound-like peptide. For a Gs-coupled receptor, a cAMP assay can be used.

Signaling Pathways and Visualizations

This compound-like peptides exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. In non-insect invertebrates, evidence points towards a conserved signaling cascade involving Gq proteins, phospholipase C (PLC), and the subsequent mobilization of intracellular calcium.[6][7]

This compound Signaling Pathway in Hydra

In the cnidarian Hydra, the binding of an this compound-like peptide to its receptor initiates a signaling cascade that leads to muscle contraction, a key component of its feeding response.[6][7] This pathway is initiated by the activation of a Gq protein, which in turn stimulates PLC. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ is a critical step in initiating muscle contraction.

Allatotropin_Signaling_Pathway cluster_ER AT This compound-like Peptide ATR This compound Receptor (GPCR) AT->ATR Binds Gq Gq protein ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_cyto Cytosolic Ca²⁺ (increase) IP3R->Ca_cyto Opens channel Ca_ER Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction Triggers

This compound Gq-coupled signaling pathway in Hydra.
Experimental Workflow for Functional Characterization of an this compound Receptor

The process of identifying and characterizing a novel this compound receptor involves a series of interconnected experimental steps, from gene identification to functional validation.

Experimental_Workflow Tissue Invertebrate Tissue (e.g., Ganglia, Gut) RNA Total RNA Extraction Tissue->RNA cDNA cDNA Synthesis RNA->cDNA DegeneratePCR Degenerate PCR cDNA->DegeneratePCR RACE 5' and 3' RACE DegeneratePCR->RACE Cloning Cloning into Expression Vector RACE->Cloning Transfection Heterologous Expression (e.g., HEK293 cells) Cloning->Transfection FunctionalAssay Functional Assay (Calcium Imaging / cAMP Assay) Transfection->FunctionalAssay Data Dose-Response Curve EC50 Determination FunctionalAssay->Data

References

Methodological & Application

Application Notes and Protocols for In Vitro Bioassay of Allatotropin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropins (AT) are a family of neuropeptides that play a crucial role in insect physiology, primarily by stimulating the biosynthesis of Juvenile Hormone (JH) in the corpora allata (CA). Juvenile hormone is essential for regulating development, reproduction, and behavior in insects. Consequently, the Allatotropin signaling pathway presents a promising target for the development of novel insecticides. This document provides detailed application notes and protocols for an in vitro bioassay to quantitatively assess this compound activity. The primary method described is the stimulation of JH biosynthesis in isolated corpora allata, followed by quantification of the produced JH using a radiochemical assay (RCA) or radioimmunoassay (RIA).

Principle of the Bioassay

The bioassay is based on the principle that this compound stimulates the corpora allata to synthesize and release Juvenile Hormone. The activity of an this compound analog or a test compound can be quantified by incubating isolated corpora allata with the substance and measuring the amount of JH produced. This is typically compared to a basal level of JH synthesis (negative control) and the stimulation achieved with a known concentration of a standard this compound, such as Manduca sexta this compound (Manse-AT).

Data Presentation

The following table summarizes quantitative data on the activity of this compound and its analogs from various studies. The data is presented as the concentration required for half-maximal effective concentration (EC50) or as a stimulation factor at a given concentration.

CompoundInsect SpeciesBioassay MethodConcentrationEffectReference
Manse-ATManduca sextaIn vitro JH biosynthesis20 pMDetectable stimulation[1]
Manse-AT (6-13)Manduca sextaIn vitro JH biosynthesis18.4 nMEC50N/A
ATANAManduca sextaIn vitro JH biosynthesis20 nM3-8 fold increase in JH production[2]
ATAAManduca sextaIn vitro JH biosynthesis20 nM3-8 fold increase in JH production[2]
Brain ExtractRomalea micropteraIn vitro JH biosynthesisLow concentrationsStimulation of JH synthesis[3]
Manse-ATPseudaletia unipunctaIn vitro JH biosynthesisNot specifiedSignificant increase in JH biosynthesis[4]
Manse-ATLacanobia oleraceaIn vitro JH biosynthesisDose-dependentUp to 3-fold stimulation[5]

Experimental Protocols

Protocol 1: Dissection and In Vitro Culture of Corpora Allata

This protocol describes the dissection of corpora allata from the tobacco hornworm, Manduca sexta, a common model organism for these studies. The protocol can be adapted for other insect species.

Materials:

  • Adult female Manduca sexta (0-3 days post-eclosion)

  • Dissecting microscope

  • Fine-tipped forceps (2 pairs)

  • Micro-dissecting scissors

  • Insect Ringer's solution (e.g., Ephrussi-Beadle Ringer's)[6]

  • Culture medium (e.g., Medium 199 with Hanks' salts, L-glutamine, 25 mM HEPES buffer pH 7.2, and 2% Ficoll)[7]

  • Petri dishes (35 mm)

  • Sterile filtered pipette tips

Procedure:

  • Anesthetize an adult female moth by chilling it on ice for 5-10 minutes.

  • Pin the moth, ventral side up, in a dissecting dish filled with ice-cold insect Ringer's solution.

  • Carefully remove the head.

  • Under the dissecting microscope, locate the retrocerebral complex, which contains the corpora cardiaca (CC) and the corpora allata (CA). The CA are a pair of small, translucent glands located posterior to the CC.

  • Using fine forceps, gently grasp the tissue surrounding the retrocerebral complex and excise the entire complex.

  • Transfer the complex to a fresh Petri dish containing culture medium.

  • Carefully dissect the corpora allata from the corpora cardiaca. The CA are the more posterior and smaller glands. For some applications, the entire CC-CA complex can be used.

  • Wash the isolated corpora allata twice with fresh culture medium.

  • The corpora allata are now ready for the in vitro bioassay.

Protocol 2: In Vitro this compound Bioassay

Materials:

  • Isolated corpora allata (from Protocol 1)

  • Culture medium

  • This compound standard (e.g., Manse-AT)

  • Test compounds

  • Incubator (30°C)

  • Microcentrifuge tubes (0.5 or 1.5 ml)

Procedure:

  • Prepare a series of dilutions of the this compound standard and test compounds in the culture medium. A typical concentration range for a dose-response curve is 10⁻¹¹ M to 10⁻⁶ M.[8][9]

  • For each treatment group (including a negative control with medium only), place one to three pairs of corpora allata into a microcentrifuge tube containing 100 µl of the appropriate solution.

  • Incubate the tubes for 3 hours at 30°C in the dark with gentle shaking.

  • After incubation, the culture medium containing the synthesized JH is collected for quantification. The corpora allata can be removed or the entire sample can be processed.

Protocol 3: Quantification of Juvenile Hormone by Radiochemical Assay (RCA)

This protocol is a widely used method for quantifying JH biosynthesis.[10][11] It relies on the incorporation of a radiolabeled precursor, L-[methyl-¹⁴C]methionine or L-[methyl-³H]methionine, into the JH molecule.

Materials:

  • Culture medium from the bioassay

  • L-[methyl-¹⁴C]methionine or L-[methyl-³H]methionine

  • Isooctane (B107328) (or other suitable organic solvent)

  • Liquid scintillation cocktail

  • Liquid scintillation counter

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • During the 3-hour incubation in Protocol 2, the culture medium should be supplemented with L-[methyl-¹⁴C]methionine or L-[methyl-³H]methionine at a final concentration of approximately 5 µM.

  • After incubation, add 500 µl of isooctane to each microcentrifuge tube.

  • Vortex vigorously for 1 minute to extract the newly synthesized radiolabeled JH into the organic phase.

  • Centrifuge for 5 minutes to separate the phases.

  • Carefully transfer a known volume (e.g., 400 µl) of the upper isooctane phase to a liquid scintillation vial.

  • Evaporate the isooctane to dryness.

  • Add 4 ml of liquid scintillation cocktail to each vial.

  • Quantify the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of JH synthesized.[12][13][14][15]

Data Analysis:

  • Calculate the mean CPM for each treatment group.

  • Subtract the mean CPM of the negative control (basal synthesis) from the CPM of the this compound-treated samples to determine the stimulated JH synthesis.

  • Plot the stimulated JH synthesis (in CPM) against the logarithm of the this compound concentration to generate a dose-response curve.

  • From the dose-response curve, the EC50 value (the concentration of this compound that produces 50% of the maximum stimulation) can be determined using non-linear regression analysis.[16][17]

Protocol 4: Quantification of Juvenile Hormone by Radioimmunoassay (RIA)

RIA is a highly sensitive and specific method for JH quantification.[7][18][19] It involves a competitive binding reaction between unlabeled JH (from the sample) and a fixed amount of radiolabeled JH for a limited number of anti-JH antibody binding sites.

Materials:

  • Culture medium from the bioassay

  • Anti-JH antibody (specific for the JH homolog being measured)

  • Radiolabeled JH tracer (e.g., [³H]-JH)

  • Standard unlabeled JH

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% gelatin)

  • Dextran-coated charcoal suspension

  • Liquid scintillation cocktail and counter

Procedure:

  • Prepare a standard curve by serially diluting the unlabeled JH standard in the assay buffer.

  • In microcentrifuge tubes, add a known volume of the culture medium sample or the JH standard.

  • Add a fixed amount of the radiolabeled JH tracer to each tube.

  • Add a predetermined dilution of the anti-JH antibody to initiate the competitive binding reaction.

  • Incubate the tubes overnight at 4°C.

  • To separate the antibody-bound JH from the free JH, add the dextran-coated charcoal suspension and incubate for a short period on ice. The charcoal will adsorb the free JH.

  • Centrifuge the tubes to pellet the charcoal.

  • Transfer the supernatant (containing the antibody-bound radiolabeled JH) to a liquid scintillation vial.

  • Add liquid scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • A standard curve is generated by plotting the percentage of bound radiolabeled JH against the concentration of the unlabeled JH standard.

  • The amount of JH in the unknown samples is determined by interpolating their percentage of bound radioactivity from the standard curve.

Visualization of Pathways and Workflows

This compound Signaling Pathway

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (AT) AT_Receptor This compound Receptor (GPCR) This compound->AT_Receptor Binds G_Protein G Protein (Gq/Gs) AT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylate Cyclase (AC) G_Protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Ca²⁺ Channel ER->Ca_channel Opens Ca_ion Ca²⁺ Ca_channel->Ca_ion Release of Ca_ion->PKC Co-activates JH_Biosynthesis Juvenile Hormone Biosynthesis PKC->JH_Biosynthesis Stimulates PKA->JH_Biosynthesis Stimulates

Caption: this compound signaling pathway via a G protein-coupled receptor.

Experimental Workflow for In Vitro this compound Bioassay

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis start Start: Select Insect Model (e.g., Manduca sexta) dissection Dissect Corpora Allata (CA) start->dissection culture_prep Prepare In Vitro Culture Medium dissection->culture_prep compound_prep Prepare this compound Standard and Test Compound Dilutions culture_prep->compound_prep incubation Incubate CA with Test Compounds (3 hours, 30°C) compound_prep->incubation quantification_choice Choose Quantification Method incubation->quantification_choice rca Radiochemical Assay (RCA) quantification_choice->rca RCA ria Radioimmunoassay (RIA) quantification_choice->ria RIA data_analysis Calculate Stimulated JH Synthesis rca->data_analysis ria->data_analysis dose_response Generate Dose-Response Curve data_analysis->dose_response ec50 Determine EC50 Value dose_response->ec50 end End: Report Results ec50->end

Caption: Workflow for the in vitro bioassay of this compound activity.

References

Developing a Radiochemical Assay for Allatotropin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide that plays a crucial role in various physiological processes in insects, including the stimulation of juvenile hormone biosynthesis, muscle contraction, and immune responses.[1][2][3] Its actions are mediated by a specific G-protein coupled receptor (GPCR), the this compound receptor (ATR).[4][5] The development of a robust radiochemical assay for ATR is essential for screening new insecticidal candidates, understanding the receptor's pharmacology, and elucidating the downstream signaling pathways. These application notes provide a comprehensive guide to developing a radiochemical binding assay for the this compound receptor.

This compound Signaling Pathway

The this compound receptor is a class A GPCR.[4] Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. Functional studies in recombinant cell lines have shown that the this compound receptor can couple to both Gq and Gs signaling pathways.[1] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Coupling to Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1]

Allatotropin_Signaling This compound This compound ATR This compound Receptor (GPCR) This compound->ATR Gq Gq protein ATR->Gq Gs Gs protein ATR->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release stimulates PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates PKA->Cellular_Response

Caption: this compound signaling pathway.

Experimental Protocols

Radiolabeling of this compound

Materials:

  • Synthetic this compound (ensure it contains a tyrosine or histidine residue for iodination, or use a precursor with a tag for labeling)

  • Na¹²⁵I

  • Iodination reagent (e.g., IODO-GEN®, Chloramine-T)

  • Quenching solution (e.g., sodium metabisulfite)

  • Purification column (e.g., Sephadex G-10 or HPLC)

  • Phosphate (B84403) buffer (pH 7.4)

Protocol:

  • Pre-coat a reaction vial with the iodination reagent according to the manufacturer's instructions.

  • Add the synthetic this compound dissolved in phosphate buffer to the vial.

  • Add Na¹²⁵I to the reaction mixture and incubate for a specified time (typically 5-15 minutes) at room temperature.

  • Quench the reaction by adding the quenching solution.

  • Purify the radiolabeled peptide from free ¹²⁵I and unlabeled peptide using a size-exclusion column or reverse-phase HPLC.

  • Determine the specific activity of the radiolabeled this compound.

Receptor Source Preparation

The this compound receptor can be obtained from either native tissues or a heterologous expression system.

a) Native Tissue Membrane Preparation:

Tissues with high expression of the this compound receptor, such as the corpora allata, nervous system, midgut, or Malpighian tubules of insects like Manduca sexta or Aedes aegypti, can be used.[1][4]

Materials:

  • Insect tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Dounce homogenizer or polytron

  • Centrifuge

Protocol:

  • Dissect and collect the target tissues in ice-cold homogenization buffer.

  • Homogenize the tissue using a Dounce homogenizer or polytron.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

  • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

b) Recombinant Receptor Expression and Membrane Preparation:

Expressing the cloned this compound receptor in a suitable cell line (e.g., HEK293, CHO) can provide a consistent and high-yield source of the receptor.[6][7]

Materials:

  • Cell line (e.g., HEK293T)

  • Expression vector containing the this compound receptor cDNA

  • Transfection reagent

  • Cell culture medium

  • Cell harvesting buffer (e.g., PBS)

  • Membrane preparation buffer (as above)

Protocol:

  • Transfect the cells with the expression vector using a suitable transfection reagent.

  • Culture the cells for 24-48 hours to allow for receptor expression.

  • Harvest the cells by scraping or enzymatic detachment.

  • Prepare membranes as described in the native tissue membrane preparation protocol.

Radioligand Binding Assay

Three main types of radioligand binding assays can be performed: saturation, competition, and kinetic assays.[8][9]

a) Saturation Binding Assay:

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

Materials:

  • Receptor membranes

  • Radiolabeled this compound

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 0.1% BSA)

  • 96-well plates

  • Filter mats (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Set up a series of dilutions of the radiolabeled this compound in the binding buffer.

  • In a 96-well plate, add a constant amount of receptor membranes to each well.

  • For each concentration of radioligand, set up triplicate wells for total binding and triplicate wells for non-specific binding.

  • To the non-specific binding wells, add a high concentration of unlabeled this compound (e.g., 1000-fold excess over the highest radioligand concentration).

  • Add the diluted radiolabeled this compound to all wells.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine Kd and Bmax.

b) Competition Binding Assay:

This assay is used to determine the affinity (Ki) of unlabeled compounds (e.g., potential insecticides) for the receptor.

Protocol:

  • Set up a series of dilutions of the unlabeled competitor compound.

  • In a 96-well plate, add a constant amount of receptor membranes to each well.

  • Add a fixed concentration of radiolabeled this compound (typically at or below its Kd) to all wells.

  • Add the diluted competitor compounds to the appropriate wells.

  • Include wells for total binding (no competitor) and non-specific binding (excess unlabeled this compound).

  • Incubate, filter, and measure radioactivity as in the saturation binding assay.

  • Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Radiolabel Radiolabel this compound (e.g., with 125I) Incubation Incubate Membranes with Radiolabeled this compound +/- Competitor Radiolabel->Incubation Receptor_Prep Prepare Receptor Source (Native Tissue or Recombinant Cells) Receptor_Prep->Incubation Filtration Separate Bound from Free Ligand (Rapid Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis Calculate Specific Binding Counting->Data_Analysis Determine_Params Determine Kd, Bmax, Ki (Non-linear Regression) Data_Analysis->Determine_Params

Caption: Radiochemical assay workflow.

Data Presentation

The quantitative data obtained from functional and binding assays should be summarized in clear and concise tables for easy comparison.

Table 1: Functional Potency of this compound Analogs at the Manduca sexta this compound Receptor (Manse-ATR) Expressed in CHO Cells [7]

LigandEC50 (nM)
Manse-AT121.1
Manse-ATL-I0.54
Manse-ATL-II7.0
Manse-ATL-III23.3

Table 2: Functional Potency of Aedes aegypti this compound at Recombinant Aedes aegypti Receptors (AeATr) Expressed in HEK293 Cells [6]

Receptor IsoformEC50 (nM)
ATrM229.7 ± 6.2
ATrM333.1 ± 4.4

Table 3: Expected Parameters from Radioligand Binding Assays

Assay TypeParameters DeterminedTypical Units
Saturation BindingKd (dissociation constant)nM
Bmax (receptor density)fmol/mg protein
Competition BindingKi (inhibitor constant)nM, µM

Conclusion

This document provides a detailed framework for developing a radiochemical assay for the this compound receptor. The protocols for radiolabeling, membrane preparation, and binding assays are based on established methods for GPCRs. The provided data from functional assays can serve as a reference for expected ligand potencies. A successfully developed radiochemical assay will be a valuable tool for the discovery and characterization of novel compounds targeting the this compound receptor for insect pest management.

References

Application Notes & Protocols: Allatotropin Receptor Binding Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allatotropin (AT) is a pleiotropic insect neuropeptide first identified for its role in stimulating the synthesis of juvenile hormone (JH)[1][2]. Beyond this primary function, AT is involved in various physiological processes, including the modulation of cardiac rhythm, gut contractions, and nutrient absorption[2][3][4]. The this compound receptor (ATR) is a G-protein coupled receptor (GPCR), a class of receptors that are major targets for drug development[1][5]. Developing a robust receptor binding assay is a critical first step for identifying and characterizing novel ligands (agonists or antagonists) that can modulate ATR activity, paving the way for new insect control agents or research tools.

This document provides a detailed protocol for establishing a radioligand binding assay for the this compound receptor, a gold-standard method for quantifying ligand-receptor interactions[6][7].

This compound Receptor Signaling Pathway

The this compound receptor is a member of the GPCR family[1]. Upon binding of this compound, the receptor undergoes a conformational change, activating intracellular G-proteins. Studies suggest that the ATR can couple to Gq proteins, which activate Phospholipase C (PLC)[8]. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC)[8]. Functional analyses have also suggested that the receptor can be coupled to pathways that elevate cyclic AMP (cAMP) levels[9]. This signaling cascade ultimately leads to the diverse physiological responses attributed to this compound.

Allatotropin_Signaling_Pathway This compound This compound (Ligand) ATR This compound Receptor (GPCR) This compound->ATR Gq Gq Protein ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response Ca_release->Response PKC->Response

Caption: this compound receptor (ATR) Gq-coupled signaling pathway.

Principle of the Radioligand Binding Assay

Radioligand binding assays are used to measure the interaction of a ligand with a receptor. The two main types are saturation and competition assays[6][10].

  • Saturation Binding: This is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. It involves incubating a constant amount of receptor preparation with increasing concentrations of a radiolabeled ligand until saturation is reached.

  • Competition Binding: This is used to determine the affinity (Ki) of an unlabeled test compound. It involves incubating the receptor, a fixed concentration of radioligand, and varying concentrations of the unlabeled competitor compound. The competitor displaces the radioligand from the receptor.

The assay relies on the physical separation of the bound radioligand from the free (unbound) radioligand, typically achieved by rapid filtration over a filter mat, followed by quantification of the bound radioactivity using a scintillation counter[7].

Experimental Workflow

The development of a successful binding assay involves several key stages, from receptor preparation to data analysis.

Binding_Assay_Workflow start Start receptor_prep 1. Receptor Preparation (e.g., Cell Membrane Prep) start->receptor_prep radioligand_prep 2. Radioligand Selection & Preparation receptor_prep->radioligand_prep assay_dev 3. Assay Optimization (Time, Temp, Conc.) radioligand_prep->assay_dev saturation_exp 4a. Saturation Assay (Determine Kd, Bmax) assay_dev->saturation_exp competition_exp 4b. Competition Assay (Determine Ki for Test Cmpd) assay_dev->competition_exp incubation 5. Incubation saturation_exp->incubation competition_exp->incubation filtration 6. Filtration & Washing (Separate Bound/Free) incubation->filtration counting 7. Scintillation Counting (Quantify Bound Ligand) filtration->counting analysis 8. Data Analysis (Non-linear Regression) counting->analysis end End analysis->end

Caption: General workflow for this compound receptor binding assay development.

Detailed Protocols

Protocol 1: Receptor Membrane Preparation

This protocol describes the preparation of cell membranes from a stable cell line expressing the this compound receptor (e.g., HEK293 or Sf9 insect cells).

Materials:

  • Cultured cells expressing ATR

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, ice-cold

  • Protease inhibitor cocktail

  • Cell scraper

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Methodology:

  • Grow cells expressing the ATR to ~90% confluency in appropriate culture flasks.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add 5-10 mL of ice-cold Lysis Buffer (supplemented with protease inhibitors) to each flask. Scrape the cells and collect the cell suspension.

  • Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice to lyse the cells.

  • Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Carefully transfer the supernatant to new ultracentrifuge tubes.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Determine the total protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

Objective: To determine the Kd and Bmax of a suitable radioligand (e.g., ¹²⁵I-labeled this compound).

Materials:

  • ATR membrane preparation

  • Radioligand (e.g., ¹²⁵I-Allatotropin)

  • Unlabeled this compound (for non-specific binding)

  • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well plates

  • Glass fiber filter mats (e.g., Whatman GF/C)

  • Cell harvester/Filtration apparatus

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Methodology:

  • Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would span from 0.1 x Kd to 10 x Kd (if Kd is unknown, start with a wide range, e.g., 1 pM to 10 nM).

  • Set up the assay in a 96-well plate in triplicate for total binding and non-specific binding (NSB).

  • Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of membrane preparation (e.g., 10-20 µg protein).

  • Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled this compound (at least 100-fold higher than the expected Kd, e.g., 1 µM), 50 µL of the radioligand dilution, and 100 µL of membrane preparation.

  • Incubate the plate at a predetermined optimal temperature (e.g., 25°C) for an optimal duration (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filter mat using a cell harvester.

  • Wash the filters rapidly 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot Specific Binding (y-axis) against the concentration of free radioligand (x-axis).

    • Analyze the data using non-linear regression for a one-site binding model (hyperbola) to determine the Kd and Bmax values[11].

Data Presentation

Quantitative data from binding assays should be summarized for clear interpretation. While specific experimental values for this compound receptor binding are not widely published in a standardized format, the following table illustrates how results should be presented. The values provided are hypothetical examples based on typical insect GPCR characteristics[12][13].

ParameterLigandReceptor SourceValue
Kd (nM) ¹²⁵I-AllatotropinManduca sexta ATR (expressed in CHO cells)1.5 ± 0.3
Bmax (fmol/mg protein) ¹²⁵I-AllatotropinManduca sexta ATR (expressed in CHO cells)850 ± 75
Ki (nM) Compound XAedes aegypti ATR (expressed in HEK293 cells)25.4 ± 4.1
IC50 (nM) Antagonist YManduca sexta ATR0.9
EC50 (nM) This compoundAedes aegypti ATR (functional assay)~5-10

Table Notes: Kd (dissociation constant) and Bmax (receptor density) are determined from saturation assays. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are determined from competition assays. EC50 (half-maximal effective concentration) is determined from functional assays measuring downstream signaling (e.g., Ca²⁺ flux)[13]. Values are presented as mean ± SEM.

References

Application Notes and Protocols for Allatotropin Immunohistochemical Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immunohistochemical (IHC) localization of Allatotropin (AT) in insect tissues. Allatotropins are pleiotropic neuropeptides that play crucial roles in various physiological processes in insects, including the regulation of juvenile hormone biosynthesis, immune responses, and muscle contractions.[1][2] Their localization is essential for understanding their specific functions within different tissues.

Experimental Protocols

The following protocol is a generalized procedure for the immunohistochemical localization of this compound in insect tissues. Optimization of specific steps, such as antibody concentrations and incubation times, may be required for different species and tissues.

1. Sample Preparation

Proper sample preparation is critical for the preservation of tissue morphology and antigenicity.

  • Tissue Dissection: Dissect the target tissues (e.g., brain, corpora allata, corpora cardiaca complex, ventral ganglia, midgut) in an appropriate physiological saline.[2][3]

  • Fixation: Fix the dissected tissues to preserve their structure. A common fixative is a mixture of ethanol (B145695), chloroform, and glacial acetic acid (6:3:1).[4] Tissues should be fixed for at least 4 hours, and for larger tissues, the fixative should be changed every 2-3 hours, followed by an overnight fixation.[4]

  • Dehydration and Embedding:

    • Dehydrate the fixed tissues through a graded ethanol series (e.g., 70%, 96%, 100%).[4]

    • Clear the tissues in xylene.[4]

    • Embed the tissues in paraffin (B1166041) wax.[4]

  • Sectioning:

    • Section the paraffin-embedded tissues at a thickness of 5 µm using a microtome.[4]

    • Mount the sections on gelatin-coated glass slides.[4]

2. Immunohistochemical Staining

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections by washing with xylene (2 times for 10 minutes each).[4]

    • Rehydrate the sections through a descending ethanol series (100%, 95%, 80%, 70%) and finally with water.[4]

  • Antigen Retrieval: This step is crucial for unmasking epitopes that may have been altered by fixation. Heat-induced epitope retrieval (HIER) is a common method.[5]

    • Immerse slides in a sodium citrate (B86180) buffer (10 mM sodium citrate, 0.05% Tween 20, pH 6.0).

    • Heat the buffer to 95-100°C for 10-20 minutes.

    • Allow the slides to cool to room temperature in the buffer.

  • Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution.

    • A common blocking solution is Phosphate Buffered Saline (PBS) containing 5% normal goat serum and 0.3% Triton X-100.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Incubate the sections with a primary antibody specific for this compound. The choice of antibody is critical for specificity.

    • Incubation is typically performed overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the sections with PBS to remove unbound primary antibody.

    • Incubate with a labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG). The label can be a fluorophore (for immunofluorescence) or an enzyme like horseradish peroxidase (HRP) (for chromogenic detection).[6][7]

    • Incubate for 1-2 hours at room temperature in the dark (if using a fluorescently labeled antibody).

  • Detection:

    • Immunofluorescence: After washing, mount the coverslip with an anti-fade mounting medium containing a nuclear counterstain like DAPI.[8]

    • Chromogenic Detection: If using an HRP-conjugated secondary antibody, incubate with a substrate solution (e.g., DAB) to produce a colored precipitate.

  • Microscopy:

    • Visualize the fluorescent signal using a confocal or fluorescence microscope.[3]

    • For chromogenic detection, a standard light microscope is used.

Data Presentation

Table 1: Reagents and Solutions

Reagent/SolutionComposition
FixativeEthanol: Chloroform: Glacial Acetic Acid (6:3:1)
Phosphate Buffered Saline (PBS)8g NaCl, 0.2g KCl, 1.44g Na₂HPO₄, 0.24g KH₂PO₄ in 1L H₂O, pH 7.4[8]
Sodium Citrate Buffer10mM Sodium Citrate, 0.05% Tween 20, pH 6.0
Blocking Solution5% Normal Goat Serum, 0.3% Triton X-100 in PBS
Primary Antibody Diluent1% Bovine Serum Albumin (BSA) in PBS
Secondary Antibody Diluent1% Bovine Serum Albumin (BSA) in PBS

Table 2: Experimental Parameters

StepParameterRecommended Value
Fixation Time4 hours to overnight
Section Thickness5 µm
Antigen Retrieval Time10-20 minutes
Antigen Retrieval Temperature95-100°C
Blocking Time1-2 hours
Primary Antibody Incubation TimeOvernight
Primary Antibody Incubation Temp.4°C
Secondary Antibody Incubation Time1-2 hours
Secondary Antibody Incubation Temp.Room Temperature

Visualization of Workflow and Signaling Pathway

IHC_Workflow Immunohistochemistry Workflow for this compound Localization cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Dissection Dissection Fixation Fixation Dissection->Fixation Dehydration Dehydration Fixation->Dehydration Embedding Embedding Dehydration->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization AntigenRetrieval AntigenRetrieval Deparaffinization->AntigenRetrieval Unmask Epitopes Blocking Blocking AntigenRetrieval->Blocking Reduce Background PrimaryAb PrimaryAb Blocking->PrimaryAb Bind to this compound SecondaryAb SecondaryAb PrimaryAb->SecondaryAb Signal Amplification Detection Detection SecondaryAb->Detection Microscopy Microscopy Detection->Microscopy Detection->Microscopy DataAnalysis DataAnalysis Microscopy->DataAnalysis

Caption: Immunohistochemistry workflow for this compound localization.

Allatotropin_Signaling_Pathway This compound Signaling Pathway This compound This compound ATR This compound Receptor (GPCR) This compound->ATR Binds Gq Gq Protein ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release ER->Ca2_release Ca2_increase Increased Cytosolic Ca2+ Ca2_release->Ca2_increase Ca2+ Release Cellular_Response Cellular Response (e.g., JH Synthesis) Ca2_increase->Cellular_Response Triggers

References

Quantitative PCR for Allatotropin Gene Expression Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide in insects that was first identified for its role in stimulating the biosynthesis of juvenile hormone (JH) by the corpora allata.[1][2] Beyond its effects on JH synthesis, this compound is involved in a variety of physiological processes, including the regulation of feeding, gut motility, and immune responses.[3][4] The diverse functions of this compound make its gene a target of interest for developmental biology research and for the development of novel insect control strategies.

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the expression levels of target genes.[2] This document provides detailed application notes and protocols for the analysis of this compound gene expression using qPCR, tailored for researchers, scientists, and professionals in drug development.

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells.[5] Upon binding, the receptor activates a Gq alpha subunit, which in turn stimulates Phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5][6] This signaling cascade ultimately leads to the physiological responses associated with this compound.

Allatotropin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound AT_Receptor This compound Receptor (GPCR) This compound->AT_Receptor Binds G_Protein Gq Protein AT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Physiological_Response Physiological Response (e.g., Juvenile Hormone Synthesis) PKC->Physiological_Response Leads to

Caption: this compound Signaling Pathway.

Experimental Workflow for this compound Gene Expression Analysis

The experimental workflow for analyzing this compound gene expression via qPCR involves several key steps, from sample preparation to data analysis. Each step is critical for obtaining accurate and reproducible results.

qPCR_Workflow cluster_protocol Experimental Protocol cluster_data Data Interpretation Tissue_Collection 1. Tissue Collection (e.g., Insect Brain, Corpora Allata) RNA_Extraction 2. Total RNA Extraction Tissue_Collection->RNA_Extraction RNA_QC 3. RNA Quality & Quantity Assessment RNA_Extraction->RNA_QC cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup 5. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run 6. qPCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 7. Data Analysis qPCR_Run->Data_Analysis Cq_Values Quantification Cycle (Cq) Values Data_Analysis->Cq_Values Normalization Normalization to Reference Gene(s) Cq_Values->Normalization Relative_Quantification Relative Quantification (e.g., 2^-ΔΔCt method) Normalization->Relative_Quantification Statistical_Analysis Statistical Analysis Relative_Quantification->Statistical_Analysis Biological_Conclusion Biological Conclusion Statistical_Analysis->Biological_Conclusion

Caption: qPCR Experimental Workflow.

Detailed Experimental Protocols

The following protocols provide a general framework for the qPCR analysis of this compound gene expression. It is recommended to optimize these protocols for your specific insect species and experimental conditions.

Protocol 1: Total RNA Extraction
  • Tissue Dissection and Homogenization:

    • Dissect the target tissue (e.g., brain, corpora allata) from the insect of interest on a cold plate or in a petri dish filled with ice-cold phosphate-buffered saline (PBS).

    • Immediately transfer the dissected tissue to a microcentrifuge tube containing a lysis buffer (e.g., TRIzol reagent) and a sterile stainless steel bead.

    • Homogenize the tissue using a tissue lyser or a pestle.

  • Phase Separation:

    • Following homogenization, add chloroform (B151607) to the lysate, vortex vigorously, and incubate at room temperature.

    • Centrifuge the mixture to separate it into three phases: an upper aqueous phase (containing RNA), an interphase, and a lower organic phase.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube.

    • Add isopropanol (B130326) to precipitate the RNA.

    • Incubate the mixture and then centrifuge to pellet the RNA.

  • RNA Wash and Resuspension:

    • Discard the supernatant and wash the RNA pellet with 75% ethanol.

    • Centrifuge to re-pellet the RNA and carefully remove all residual ethanol.

    • Air-dry the pellet briefly and resuspend the RNA in nuclease-free water.

  • DNase Treatment (Optional but Recommended):

    • To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's instructions.

Protocol 2: RNA Quality and Quantity Assessment
  • Quantification:

    • Measure the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm (A260). An A260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA.

  • Purity Assessment:

    • Assess the purity of the RNA by calculating the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 is indicative of pure RNA. The A260/A230 ratio should ideally be between 2.0 and 2.2.

  • Integrity Check:

    • Visualize the integrity of the RNA by running an aliquot on a denaturing agarose (B213101) gel. Intact total RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotes). Alternatively, use a bioanalyzer for a more quantitative assessment of RNA integrity.

Protocol 3: cDNA Synthesis (Reverse Transcription)
  • Reaction Setup:

    • In a sterile, nuclease-free PCR tube, combine the following components on ice:

      • Total RNA (typically 1 µg)

      • Reverse transcriptase buffer

      • dNTPs

      • Oligo(dT) primers and/or random hexamers

      • RNase inhibitor

      • Reverse transcriptase enzyme

      • Nuclease-free water to the final reaction volume.

  • Incubation:

    • Gently mix the components and centrifuge briefly.

    • Incubate the reaction in a thermal cycler using the program recommended by the reverse transcriptase manufacturer. A typical program includes a primer annealing step, an extension step, and an enzyme inactivation step.

  • Storage:

    • The resulting cDNA can be used immediately for qPCR or stored at -20°C for later use.

Protocol 4: Quantitative PCR (qPCR)
  • Primer Design and Validation:

    • Design primers specific to the this compound gene of your insect species. Primers should typically be 18-24 nucleotides in length with a GC content of 40-60%. The amplicon size should be between 70 and 200 base pairs.

    • Validate the primer efficiency by performing a standard curve analysis using a serial dilution of a template cDNA. The amplification efficiency should be between 90% and 110%.

  • qPCR Reaction Setup:

    • Prepare a master mix on ice containing:

      • qPCR master mix (containing buffer, dNTPs, Taq polymerase, and a fluorescent dye like SYBR Green or a TaqMan probe)

      • Forward primer

      • Reverse primer

      • Nuclease-free water

    • Aliquot the master mix into qPCR plate wells or tubes.

    • Add the cDNA template to each well. Include no-template controls (NTCs) to check for contamination.

    • Seal the plate or tubes and centrifuge briefly.

  • qPCR Program:

    • Run the qPCR reaction in a real-time PCR cycler using a program that typically includes:

      • An initial denaturation step.

      • 40 cycles of denaturation and annealing/extension.

      • A melt curve analysis step (for SYBR Green-based assays) to verify the specificity of the amplified product.

Data Presentation

Quantitative data from qPCR experiments should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Primer Sequences for qPCR Analysis of this compound and Reference Genes

Gene NameSpeciesPrimer Sequence (5' - 3')Amplicon Size (bp)
This compound (AT)Manduca sextaF: [Sequence] R: [Sequence][Size]
This compound (AT)Aedes aegyptiF: [Sequence] R: [Sequence][Size]
Ribosomal Protein L3 (RPL3)Manduca sextaF: [Sequence] R: [Sequence][Size]
Ribosomal Protein S7 (RPS7)Aedes aegyptiF: [Sequence] R: [Sequence][Size]

Table 2: Illustrative qPCR Data for this compound Gene Expression Analysis in Insect Brain Tissue

Treatment GroupBiological ReplicateCq (this compound)Cq (Reference Gene)ΔCq (Cq_AT - Cq_Ref)ΔΔCq (ΔCq_Treatment - ΔCq_Control)Fold Change (2^-ΔΔCq)
Control 125.318.17.20.01.0
225.618.37.30.10.9
325.418.27.20.01.0
Treatment A 123.118.24.9-2.34.9
223.518.45.1-2.14.3
323.318.15.2-2.04.0
Treatment B 127.818.39.52.30.2
228.118.49.72.50.2
327.918.29.72.50.2

This table presents hypothetical data for illustrative purposes. The reference gene used should be validated for stable expression under the specific experimental conditions.

Concluding Remarks

The protocols and guidelines presented in this document provide a comprehensive framework for the quantitative analysis of this compound gene expression. Adherence to best practices in experimental design, execution, and data analysis is paramount for obtaining reliable and meaningful results. The study of this compound gene expression can provide valuable insights into insect physiology and may pave the way for the development of innovative pest management strategies.

References

Application Notes and Protocols for Allatotropin Identification using MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropins are a family of neuropeptides in insects that play a crucial role in stimulating the biosynthesis of juvenile hormone, a key regulator of development, reproduction, and behavior. The accurate identification and characterization of Allatotropin are essential for fundamental research in insect physiology and for the development of novel pest management strategies. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique that enables the rapid and sensitive detection and identification of neuropeptides like this compound directly from biological tissues.[1][2] This document provides detailed application notes and protocols for the successful identification of this compound using MALDI-TOF MS.

Principle

MALDI-TOF mass spectrometry is a soft ionization technique that allows for the analysis of biomolecules, such as peptides, with minimal fragmentation. In this process, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing the desorption and ionization of the analyte molecules. The ions are then accelerated in an electric field and their mass-to-charge ratio (m/z) is determined by their time of flight to the detector.[3] By comparing the observed m/z value with the theoretical mass of this compound, its presence in a sample can be confirmed. Further fragmentation analysis (MS/MS) can be used to sequence the peptide and confirm its identity.

Quantitative Data Summary

The following table summarizes the theoretical and observed mass-to-charge ratios (m/z) for this compound and related peptides from various insect species. This data is critical for the initial identification of the peptide in a MALDI-TOF mass spectrum.

Insect SpeciesPeptide SequenceTheoretical Monoisotopic Mass (Da)Observed [M+H]+ (m/z)Reference
Manduca sextaGly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH21485.77Not explicitly reported in searchesTheoretical calculation
Heteroptera (e.g., Nezara viridula, Oncopeltus fasciatus)Gly-Phe-Lys-Asn-Val-Ala-Leu-Ser-Thr-Ala-Arg-Gly-Phe-NH21365.81366.8[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification of this compound using MALDI-TOF MS.

Protocol 1: Sample Preparation from Insect Neuroendocrine Tissue

This protocol is adapted from established methods for the analysis of insect neuropeptides.[1][2][5]

Materials:

  • Insect brains or corpora cardiaca-corpora allata (CC-CA) complexes

  • Dissection saline (e.g., 7.5 g/L NaCl, 0.2 g/L KCl, 0.2 g/L CaCl2, 0.1 g/L NaHCO3 in MilliQ water, pH 7.2)[1]

  • Methanol (MeOH)

  • Formic acid (FA)

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge

Procedure:

  • Dissection: Dissect the desired neuroendocrine tissue (e.g., brain, CC-CA) from the insect under a microscope in cold dissection saline.

  • Extraction: Transfer the dissected tissue into a microcentrifuge tube containing an extraction solution (e.g., 20 µL of 50% methanol/water with 1% formic acid).[6]

  • Homogenization: Sonicate the tissue for a few seconds to ensure complete homogenization.

  • Centrifugation: Centrifuge the extract for 15 minutes at 13,000 rpm to pellet any cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the neuropeptides to a new microcentrifuge tube. This extract is now ready for MALDI-TOF MS analysis.

Protocol 2: MALDI-TOF MS Analysis

Materials:

  • Peptide extract from Protocol 1

  • MALDI target plate (e.g., stainless steel)

  • Matrix solution: Saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile (B52724) (ACN) / 0.1% trifluoroacetic acid (TFA).

  • Pipettes and tips

  • MALDI-TOF mass spectrometer

Procedure:

  • On-Target Sample Deposition:

    • Spot 0.5-1 µL of the peptide extract directly onto a spot on the MALDI target plate.

    • Allow the spot to air dry completely.

  • On-Target Washing (Optional): To remove interfering salts, an on-target wash can be performed.

    • Gently add a small droplet (1-2 µL) of cold, deionized water onto the dried sample spot.

    • After a few seconds, carefully remove the water droplet using the edge of a pipette tip, leaving the peptides adsorbed to the target.

    • Allow the spot to air dry completely.

  • Matrix Application:

    • Apply 0.5-1 µL of the CHCA matrix solution onto the dried sample spot.

    • Allow the sample-matrix mixture to co-crystallize at room temperature.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion reflector mode. The mass range should be set to cover the expected m/z of this compound (e.g., 1000-2000 Da).

    • Calibrate the instrument using a standard peptide mixture with known masses.

  • Data Analysis:

    • Process the acquired spectra to identify peaks corresponding to the theoretical [M+H]+ of this compound.

    • For confirmation, perform tandem mass spectrometry (MS/MS or LIFT) on the candidate peak to obtain fragmentation data. The fragmentation pattern can then be used to sequence the peptide and confirm its identity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound using MALDI-TOF MS.

Allatotropin_Identification_Workflow cluster_SamplePrep Sample Preparation cluster_MALDI MALDI-TOF MS Analysis cluster_DataAnalysis Data Analysis Dissection Insect Tissue Dissection (Brain, CC-CA) Extraction Peptide Extraction (MeOH/FA) Dissection->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Spotting Spot Sample on Target Supernatant->Spotting Peptide Extract Matrix Add Matrix (CHCA) Spotting->Matrix Acquisition Data Acquisition (MS and MS/MS) Matrix->Acquisition MassMatching Match m/z to Theoretical Mass Acquisition->MassMatching Mass Spectra Sequencing Peptide Sequencing (from MS/MS data) MassMatching->Sequencing Identification Confirm this compound Identification Sequencing->Identification

Caption: Experimental workflow for this compound identification.

This compound Signaling Pathway

This compound initiates its biological effects by binding to a G-protein coupled receptor (GPCR) on the surface of target cells. This binding event triggers a downstream signaling cascade that can lead to various physiological responses, including the stimulation of juvenile hormone synthesis and modulation of the immune system.

Allatotropin_Signaling_Pathway This compound This compound AT_Receptor This compound Receptor (GPCR) This compound->AT_Receptor Binds to G_Protein G-Protein AT_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC / AC) G_Protein->Effector Activates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers JH_Synthesis Juvenile Hormone Synthesis Cellular_Response->JH_Synthesis Immune_Response Immune Response Cellular_Response->Immune_Response

Caption: this compound signaling pathway overview.

Conclusion

MALDI-TOF mass spectrometry provides a rapid, sensitive, and specific method for the identification of this compound and other neuropeptides from insect tissues. The protocols and data presented in this document offer a comprehensive guide for researchers in the fields of insect physiology, neurobiology, and drug development. By following these guidelines, scientists can confidently identify this compound and further investigate its multifaceted roles in insect biology.

References

Application Notes and Protocols for CRISPR/Cas9 Knockout of the Allatotropin Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide crucial in insect physiology. Primarily recognized for its role in stimulating the biosynthesis of juvenile hormone (JH), AT is also involved in myoregulation, immune responses, and feeding behaviors.[1][2][3][4] The diverse functions of this compound make its corresponding gene a significant target for functional genomics research and the development of novel insect control strategies. The CRISPR/Cas9 system offers a powerful and precise method for knocking out the this compound gene to elucidate its full range of biological roles and to validate it as a potential target for drug development.[5][6][7]

These application notes provide a comprehensive guide to the experimental workflow for the CRISPR/Cas9-mediated knockout of the this compound gene in insects, from sgRNA design to validation of the knockout. While a specific, published protocol for the CRISPR/Cas9 knockout of the this compound gene is not yet available, the following protocols are based on established and effective methods for gene editing in various insect species.[1][8][9]

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the cell surface.[10][11][12] Upon ligand binding, the receptor activates a Gq protein, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1] This increase in intracellular calcium concentration is a key event in the downstream cellular responses to this compound.

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AT_Receptor This compound Receptor (GPCR) This compound->AT_Receptor Binds to Gq Gq Protein AT_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca_release Ca²⁺ Release Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response Triggers ER->Ca_release Releases CRISPR_Workflow cluster_design Phase 1: Design and Preparation cluster_delivery Phase 2: Delivery cluster_screening Phase 3: Screening and Rearing cluster_validation Phase 4: Validation sgRNA_design sgRNA Design and Synthesis RNP_assembly RNP Complex Assembly (Cas9 + sgRNA) sgRNA_design->RNP_assembly Cas9_prep Cas9 Preparation (mRNA or Protein) Cas9_prep->RNP_assembly Microinjection Embryo Microinjection RNP_assembly->Microinjection Rearing Rearing of Injected Embryos (G0) Microinjection->Rearing Screening Screening for Mutations Rearing->Screening Genomic_validation Genomic Validation (PCR and Sequencing) Screening->Genomic_validation Phenotypic_analysis Phenotypic Analysis Screening->Phenotypic_analysis

References

Application Notes and Protocols for Studying Allatotropin Function Using RNA Interference

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide in insects, first identified for its role in stimulating the biosynthesis of juvenile hormone (JH) in the corpora allata (CA).[1] Subsequent research has revealed its involvement in a wide array of physiological processes, including muscle contraction, gut motility, immune response, and regulation of the circadian cycle.[2][3] The diverse functions of this compound are mediated through a G-protein coupled receptor (GPCR), the this compound receptor (ATR).[4]

RNA interference (RNAi) is a powerful and specific gene silencing tool that has been successfully employed to elucidate the function of various genes in insects. This document provides detailed application notes and protocols for utilizing RNAi to study the function of this compound and its receptor. The following sections will cover experimental design, detailed protocols for dsRNA synthesis and delivery, methods for assessing the phenotypic outcomes of gene knockdown, and quantitative data from relevant studies.

Data Presentation

The following tables summarize quantitative data from RNAi studies targeting this compound in the fall armyworm, Spodoptera frugiperda. These studies reveal a complex, stage-dependent role for this neuropeptide.

Table 1: Effect of this compound (AT) dsRNA Injection on Juvenile Hormone (JH) Titer in Spodoptera frugiperda Larvae.

Treatment GroupTarget GeneJH Titer (relative to control)Developmental EffectReference
Last Instar LarvaeSpofr-ATIncreasedProlonged larval stageGriebler et al., 2008[1]
Last Instar LarvaeSpofr-ATIncreased (JH III)Accelerated prepupal commitmentHassanien et al., 2014[2]

Note: The increase in JH titer following AT knockdown in larvae suggests an allatostatic (inhibitory) role in this developmental stage, contrary to its name.

Table 2: Effect of this compound (AT) dsRNA Injection on Reproduction in Adult Female Spodoptera frugiperda.

Treatment GroupTarget GeneEffect on JH TiterEffect on OvipositionReference
Virgin FemalesSpofr-ATInversely dependent on ageReduced oviposition ratesGriebler et al., 2008[1]
Mated FemalesSpofr-ATMinor effectIncreased egg productionHassanien et al., 2014[2]

Table 3: Effect of this compound 2 (AT2) dsRNA Injection on Juvenile Hormone (JH) in Male Spodoptera frugiperda.

Treatment GroupTarget GeneEffect on JH in Accessory GlandsEffect on JH Transfer to FemalesReference
Adult MalesSpofr-AT2Significantly reducedSignificantly reducedHassanien et al., 2014[5]

Note: This demonstrates that different peptides within the "this compound" family can have distinct, and in some cases opposing, functions.

Mandatory Visualization

This compound Signaling Pathway

Allatotropin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (AT) ATR This compound Receptor (ATR) (GPCR) This compound->ATR Binding G_protein G-protein (Gq/Gs) ATR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_effects Downstream Physiological Effects (e.g., JH synthesis, muscle contraction) PKA->Downstream_effects PKC->Downstream_effects

Caption: this compound signaling pathway.

Experimental Workflow for RNAi-mediated Study of this compound Function

RNAi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Target_selection 1. Target Gene Selection (this compound or ATR) Primer_design 2. Primer Design with T7 Promoters Target_selection->Primer_design Template_prep 3. PCR Amplification of Template DNA Primer_design->Template_prep dsRNA_synthesis 4. In Vitro Transcription of dsRNA Template_prep->dsRNA_synthesis Injection 5. dsRNA Injection into Insect Hemocoel dsRNA_synthesis->Injection Incubation 6. Incubation (24-72h) Injection->Incubation Tissue_collection 7. Tissue Collection (e.g., brain, corpora allata, gut) Incubation->Tissue_collection Phenotype_assay 11. Phenotypic Assays (JH measurement, muscle contraction, etc.) Incubation->Phenotype_assay RNA_extraction 8. Total RNA Extraction Tissue_collection->RNA_extraction cDNA_synthesis 9. cDNA Synthesis RNA_extraction->cDNA_synthesis qRT_PCR 10. qRT-PCR for Knockdown Verification cDNA_synthesis->qRT_PCR

Caption: Experimental workflow for this compound RNAi.

Experimental Protocols

Protocol 1: dsRNA Synthesis for this compound/ATR

This protocol describes the synthesis of double-stranded RNA (dsRNA) for the this compound (AT) or this compound receptor (ATR) gene using an in vitro transcription kit.

Materials:

  • Insect tissue (e.g., brain, fat body) for RNA extraction

  • TRIzol reagent or similar RNA extraction kit

  • Reverse transcriptase and oligo(dT) primers for cDNA synthesis

  • Gene-specific primers with T7 promoter sequences appended to the 5' end

  • PCR amplification kit

  • In vitro transcription T7 kit (e.g., T7 RiboMAX™ Express RNAi System)

  • Nuclease-free water

  • Agarose (B213101) gel electrophoresis equipment

  • Spectrophotometer (e.g., NanoDrop)

Method:

  • Template Preparation: a. Extract total RNA from the target insect tissue using TRIzol reagent according to the manufacturer's instructions. b. Synthesize first-strand cDNA using reverse transcriptase and oligo(dT) primers. c. Design gene-specific primers (200-500 bp amplicon size) for the AT or ATR gene. Add the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers. d. Perform PCR using the synthesized cDNA as a template and the T7-tailed primers. The PCR cycling conditions should be optimized for the specific primers and template. A general protocol is:

    • Initial denaturation: 95°C for 3 min
    • 35 cycles of:
    • Denaturation: 95°C for 30 s
    • Annealing: 55-60°C for 30 s
    • Extension: 72°C for 45 s
    • Final extension: 72°C for 10 min e. Verify the PCR product size on a 1.5% agarose gel and purify the PCR product using a standard PCR purification kit.

  • dsRNA Synthesis: a. Synthesize dsRNA from the purified PCR template using an in vitro transcription T7 kit, following the manufacturer's protocol. b. After synthesis, treat the reaction with DNase I and RNase A (if the kit recommends it for single-stranded RNA removal) to purify the dsRNA. c. Purify the dsRNA by isopropanol (B130326) or lithium chloride precipitation. d. Resuspend the dsRNA pellet in nuclease-free water.

  • Quality Control: a. Determine the concentration and purity of the dsRNA using a spectrophotometer. b. Verify the integrity and size of the dsRNA by running an aliquot on a 1.5% agarose gel. A single, sharp band of the expected size should be visible. c. Store the dsRNA at -80°C until use.

Protocol 2: dsRNA Delivery by Microinjection in Lepidopteran Larvae

This protocol details the procedure for injecting dsRNA into the hemocoel of lepidopteran larvae.

Materials:

  • Late-instar larvae (e.g., Spodoptera frugiperda)

  • Synthesized dsRNA for the target gene (AT or ATR) and a control gene (e.g., GFP)

  • Microinjector system with glass capillaries

  • Stereomicroscope

  • Ice

  • 70% ethanol

  • Petri dishes

Method:

  • Preparation of Larvae: a. Select healthy, actively feeding late-instar larvae of a uniform size. b. Anesthetize the larvae by placing them on ice for 5-10 minutes.

  • Microinjection: a. Load a pulled glass capillary needle with the dsRNA solution (typically 1-5 µg/µL in nuclease-free water). b. Place an anesthetized larva on its side under a stereomicroscope. c. Gently clean the injection site (e.g., the base of a proleg) with 70% ethanol. d. Carefully insert the needle into the hemocoel, avoiding the gut. e. Inject a specific volume of dsRNA solution (e.g., 1-2 µL, delivering 1-10 µg of dsRNA per larva). f. Inject a control group of larvae with an equivalent amount of dsRNA targeting a non-endogenous gene, such as Green Fluorescent Protein (GFP). g. After injection, place the larvae in a clean Petri dish with fresh artificial diet.

  • Post-injection Care and Monitoring: a. Maintain the larvae under standard rearing conditions (e.g., 25°C, 16:8 L:D photoperiod). b. Monitor the larvae daily for any phenotypic changes, such as altered development, feeding behavior, or mortality, compared to the control group. c. Collect tissues at specific time points (e.g., 24, 48, 72 hours post-injection) for gene expression analysis and phenotypic assays.

Protocol 3: Validation of Gene Knockdown by qRT-PCR

This protocol describes how to quantify the reduction in target gene expression following RNAi using quantitative real-time PCR (qRT-PCR).

Materials:

  • Tissues from dsRNA-treated and control insects

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR primers for the target gene (AT or ATR) and one or more stable reference genes (e.g., actin, GAPDH, RPL13)

  • SYBR Green-based qRT-PCR master mix

  • qRT-PCR instrument

Method:

  • RNA Extraction and cDNA Synthesis: a. Extract total RNA from the collected tissues of both target dsRNA-treated and control dsRNA-treated insects. b. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) from each sample.

  • qRT-PCR: a. Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers for either the target or a reference gene, and the synthesized cDNA. b. Run the qRT-PCR using a standard protocol, for example:

    • Initial denaturation: 95°C for 2 min
    • 40 cycles of:
    • Denaturation: 95°C for 15 s
    • Annealing/Extension: 60°C for 1 min
    • Melt curve analysis to verify primer specificity. c. Perform each reaction in triplicate for both target and reference genes for each biological replicate.

  • Data Analysis: a. Calculate the relative expression of the target gene using the 2-ΔΔCt method. b. Normalize the expression of the target gene to the geometric mean of the selected reference genes. c. Compare the normalized expression levels in the target dsRNA-treated group to the control dsRNA-treated group to determine the knockdown efficiency. A significant reduction in the target gene's mRNA level confirms successful RNAi.

References

Application Notes and Protocols for Calcium Imaging of Allatotropin-Responsive Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide in insects that plays a crucial role in a variety of physiological processes, including the regulation of juvenile hormone synthesis, gut motility, and cardiac rhythm.[1][2] These diverse functions are mediated by the this compound receptor (ATR), a G-protein coupled receptor (GPCR).[3][4] Activation of the ATR by AT initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in neurons.[2] Monitoring these AT-induced calcium dynamics provides a powerful tool to study the activity of this compound-responsive neurons, screen for novel ATR modulators, and elucidate the functional roles of this signaling pathway in insect physiology.

This document provides detailed application notes and experimental protocols for performing calcium imaging of this compound-responsive neurons in insects. We cover methodologies using both genetically encoded calcium indicators (GECIs) and chemical calcium dyes, data analysis procedures, and expected outcomes.

Signaling Pathway of this compound Receptor Activation

The this compound receptor is a Gq-protein coupled receptor. Upon binding of this compound, the Gαq subunit activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺ can be detected by calcium indicators.

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound ATR This compound Receptor (ATR) This compound->ATR Binds Gq Gq Protein ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) ER->IP3R Ca_ER Ca²⁺ Ca_ER->IP3R Ca_cyto Ca²⁺ IP3R->Ca_cyto Releases Ca²⁺ Response Cellular Response (e.g., Neuronal Firing) Ca_cyto->Response Triggers

This compound Signaling Pathway.

Data Presentation

The following tables present representative quantitative data from calcium imaging experiments on this compound-responsive neurons. This data is illustrative and compiled from typical responses observed in neuropeptide stimulation experiments, as direct quantitative data for this compound-induced calcium transients in neurons is not extensively published.

Table 1: Dose-Response of this compound-Induced Calcium Transients

This compound Concentration (nM)Peak ΔF/F₀ (mean ± SEM)Duration of Response (s, mean ± SEM)Percentage of Responding Neurons (%)
0.10.15 ± 0.0315 ± 310
10.55 ± 0.0832 ± 545
101.20 ± 0.1565 ± 885
1001.85 ± 0.2098 ± 1295
10001.90 ± 0.18105 ± 1596

Table 2: Comparison of Calcium Indicators for Detecting this compound Response (at 10 nM AT)

Calcium IndicatorPeak ΔF/F₀ (mean ± SEM)Signal-to-Noise Ratio (SNR)Photostability
GCaMP6s1.25 ± 0.18HighHigh
GCaMP7f1.10 ± 0.15HighHigh
Fura-2 AM0.85 ± 0.12 (Ratio 340/380)ModerateModerate

Experimental Protocols

Experimental Workflow Overview

The general workflow for calcium imaging of this compound-responsive neurons involves preparation of the insect brain, loading of a calcium indicator, imaging of baseline and stimulus-induced fluorescence changes, and subsequent data analysis.

Experimental_Workflow A Insect Brain Dissection B Brain Explant Mounting A->B C Calcium Indicator Loading (GCaMP expression or Fura-2 AM incubation) B->C D Baseline Fluorescence Imaging C->D E Application of this compound D->E F Post-Stimulus Fluorescence Imaging E->F G Data Analysis (ROI selection, ΔF/F₀ calculation) F->G H Interpretation of Results G->H

General experimental workflow.
Protocol 1: Calcium Imaging using Genetically Encoded Calcium Indicators (GECIs)

This protocol is adapted for Drosophila melanogaster but can be modified for other insect species with available genetic tools.

Materials:

  • Transgenic insects expressing a GECI (e.g., GCaMP6s) in neurons of interest.

  • Dissection dish (e.g., Sylgard-lined petri dish).

  • Fine dissection forceps and scissors.

  • Imaging chamber.

  • Insect saline (e.g., Adult Hemolymph-Like Saline - AHLS: 108 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 8.2 mM MgCl₂, 4 mM NaHCO₃, 1 mM NaH₂PO₄, 5 mM Trehalose, 10 mM Sucrose, 5 mM HEPES, pH 7.5).

  • This compound stock solution (in distilled water or appropriate solvent).

  • Confocal or two-photon microscope with appropriate laser lines and filters for the GECI.

Procedure:

  • Brain Dissection:

    • Anesthetize the insect on ice.

    • Carefully dissect out the brain in ice-cold insect saline.

    • Remove any surrounding fat bodies and trachea to ensure clear imaging.

  • Mounting the Brain Explant:

    • Transfer the dissected brain to the imaging chamber containing fresh insect saline.

    • Gently position and secure the brain, for example, using a small harp made of platinum wire, to minimize movement during imaging.

  • Imaging Setup:

    • Place the imaging chamber on the microscope stage.

    • Locate the neurons of interest expressing the GECI.

    • Set the imaging parameters (laser power, gain, scan speed) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Baseline Imaging:

    • Acquire a time-series of images for at least 1-2 minutes to establish a stable baseline fluorescence (F₀).

  • This compound Application:

    • Carefully add the this compound solution to the imaging chamber to reach the desired final concentration. This can be done by gentle perfusion or by adding a small volume of a concentrated stock solution.

  • Post-Stimulus Imaging:

    • Immediately start acquiring a time-series of images to capture the neuronal response to this compound.

    • Continue imaging for several minutes to observe the full-time course of the response, including rise time and decay.

  • Data Analysis:

    • Define Regions of Interest (ROIs) around the cell bodies of the responsive neurons.

    • Extract the mean fluorescence intensity for each ROI over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀) using the formula: ΔF/F₀ = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.

Protocol 2: Calcium Imaging using Fura-2 AM Chemical Dye

This protocol is suitable for a wider range of insect species where genetic tools may not be readily available.

Materials:

  • Wild-type insects.

  • Dissection materials as in Protocol 1.

  • Fura-2 AM stock solution (e.g., 1 mM in DMSO).

  • Pluronic F-127 (20% solution in DMSO).

  • Insect saline.

  • This compound stock solution.

  • Fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

  • Brain Dissection and Mounting:

    • Follow steps 1 and 2 from Protocol 1.

  • Fura-2 AM Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM in insect saline. To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in saline.

    • Incubate the brain explant in the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

    • After incubation, wash the brain explant with fresh insect saline for at least 15-20 minutes to allow for de-esterification of the dye.

  • Imaging Setup:

    • Place the imaging chamber on the microscope stage.

    • Set up the microscope for ratiometric imaging, alternating excitation between 340 nm and 380 nm.

  • Baseline Imaging:

    • Acquire a time-series of image pairs at 340 nm and 380 nm excitation for 1-2 minutes to establish a stable baseline fluorescence ratio (R_baseline).

  • This compound Application:

    • Follow step 5 from Protocol 1.

  • Post-Stimulus Imaging:

    • Immediately start acquiring a time-series of image pairs to capture the change in the 340/380 nm fluorescence ratio in response to this compound.

  • Data Analysis:

    • Define ROIs around the cell bodies of responsive neurons.

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each ROI over time.

    • The change in the ratio is proportional to the change in intracellular calcium concentration. The data can be presented as the ratio itself or as a normalized change from baseline (R/R₀).

Conclusion

Calcium imaging is a robust and versatile technique for studying the functional responses of this compound-sensitive neurons. By following the protocols outlined in this document, researchers can effectively monitor the intracellular calcium dynamics triggered by this compound, enabling a deeper understanding of its neuromodulatory roles and facilitating the discovery of novel compounds targeting the this compound signaling pathway. The choice between genetically encoded indicators and chemical dyes will depend on the specific insect model and the experimental questions being addressed. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results.

References

Application Notes: The Use of Allatotropin Agonists and Antagonists in Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide primarily found in insects and other invertebrates.[1][2] Originally identified for its role in stimulating the biosynthesis of Juvenile Hormone (JH) in the corpora allata (CA), its functions are now known to be far more diverse.[1][2][3] this compound is involved in regulating gut motility, heart rate, ion transport, circadian rhythms, and even immune responses.[1][2][4] These varied physiological effects are mediated by the this compound Receptor (ATR), a Class A G-protein coupled receptor (GPCR) related to vertebrate orexin (B13118510) receptors.[1][5]

The development and use of specific agonists and antagonists for the ATR are crucial for several research and development applications:

  • Elucidating Physiological Roles: Selective agonists and antagonists allow researchers to probe the specific functions of the this compound signaling system in different tissues and at various developmental stages.[6] By activating or blocking the receptor, scientists can directly observe the physiological consequences and dissect the peptide's role in complex processes.

  • Understanding Receptor Pharmacology: Studying how different ligands bind to and activate or inhibit the ATR provides insight into the receptor's structure-activity relationships. This knowledge is fundamental for understanding the molecular basis of its function.[6][7]

  • Drug and Insecticide Discovery: The critical roles of this compound in insect physiology make its receptor a promising target for the development of novel, species-specific insecticides.[6][7] Potent and selective antagonists could disrupt key life processes like development, reproduction, or feeding, offering a new generation of pest control agents.[6][8]

These notes provide an overview of the this compound system, quantitative data on known ligands, and detailed protocols for key experimental assays.

Quantitative Data Summary: this compound Ligands

The following table summarizes the biological activity of selected this compound agonists and antagonists, primarily focusing on their effects on Juvenile Hormone (JH) biosynthesis in Manduca sexta.

Compound Name/SequenceTypeBioassaySpeciesPotencyReference
Manse-AT (GFKNVEMMTARGFa)AgonistJH BiosynthesisManduca sextaEC50: 0.9 nM[6]
Manse-AT (7-13) (MMTARGFa)AgonistJH BiosynthesisManduca sextaEC50: 179.8 nM[6]
Manse-AT (10-13) (RGFa)AntagonistInhibition of Manse-AT stimulated JH BiosynthesisManduca sextaIC50: 0.9 nM[6][7]
Hdh-ATRP AgonistCa2+ Mobilization (Hdh-ATRPR)Haliotis discus hannaiDose-dependent activation[9]
Hdh-D2-ATRP AgonistCa2+ Mobilization (Hdh-ATRPR)Haliotis discus hannaiLess potent than Hdh-ATRP[9]

This compound Receptor (ATR) Signaling Pathway

The this compound Receptor is a GPCR that, upon activation by an agonist like this compound, initiates downstream signaling primarily through two canonical pathways. It couples to Gq proteins to activate the phospholipase C (PLC) cascade, leading to an increase in intracellular calcium, and to Gs proteins to activate adenylyl cyclase, resulting in elevated cAMP levels.[1][10]

Allatotropin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ATR This compound Receptor (ATR) Gq Gq ATR->Gq Activates Gs Gs ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP ER_Ca Ca²⁺ Stores IP3->ER_Ca Opens Ca²⁺ channels PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ (intracellular) Ca->PKC Co-activates Response1 Physiological Responses PKC->Response1 Phosphorylates Targets PKA Protein Kinase A (PKA) cAMP->PKA Activates Response2 Physiological Responses PKA->Response2 Phosphorylates Targets ER_Ca->Ca AT This compound (Agonist) AT->ATR Activates Antagonist Antagonist Antagonist->ATR Blocks

Caption: this compound Receptor (ATR) signaling cascade.

Experimental Protocols

Protocol 1: In Vitro Juvenile Hormone (JH) Biosynthesis Assay

This protocol is used to quantify the rate of JH synthesis by the Corpora Allata (CA) and to test the stimulatory (agonist) or inhibitory (antagonist) effects of compounds. This is a foundational assay in this compound research.[6][11]

Materials:

  • Dissection buffer (e.g., TC-199 medium, pH 6.8)

  • Incubation medium (TC-199) supplemented with Ficoll (2%), L-methionine, and antibiotics.

  • L-[methyl-³H]methionine (radiolabel precursor)

  • Test compounds (this compound agonist/antagonist) dissolved in an appropriate vehicle (e.g., water or DMSO).

  • Isooctane (B107328) (for JH extraction)

  • Silica gel plates for thin-layer chromatography (TLC)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Methodology:

  • Dissection: Dissect the Corpora Allata (CA) from the insect of interest (e.g., adult Manduca sexta) in cold dissection buffer. Carefully clean the glands of any adhering tissue.

  • Pre-incubation: Transfer individual pairs of CA to wells of a 96-well plate containing 100 µL of incubation medium. Pre-incubate for 1-2 hours at 27°C to stabilize the glands.

  • Treatment:

    • For Agonist Assay: Remove the pre-incubation medium. Add 100 µL of fresh medium containing various concentrations of the test agonist and a fixed concentration of L-[methyl-³H]methionine. Include a vehicle-only control group.

    • For Antagonist Assay: Add 100 µL of fresh medium containing a fixed, sub-maximal concentration of a known agonist (e.g., 1 nM Manse-AT), L-[methyl-³H]methionine, and varying concentrations of the test antagonist.[6] Include a control with only the agonist.

  • Incubation: Incubate the glands for 3-4 hours at 27°C.

  • Extraction: Stop the reaction by adding 250 µL of isooctane to each well. Vortex vigorously for 1-2 minutes to extract the newly synthesized radiolabeled JH.

  • Quantification:

    • Transfer a 200 µL aliquot of the isooctane (organic) phase to a scintillation vial.

    • Allow the isooctane to evaporate completely.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: The DPM values are proportional to the rate of JH synthesis. For agonists, plot DPM vs. log[agonist concentration] to determine the EC50. For antagonists, plot the percentage inhibition of the agonist response vs. log[antagonist concentration] to determine the IC50.[6]

Protocol 2: Receptor-Ligand Binding Assay

This protocol is used to determine the binding affinity (Kd) of ligands to the this compound receptor and the concentration of receptors (Bmax). It is typically performed using membrane preparations from cells heterologously expressing the ATR.[12][13]

Materials:

  • Cell line expressing the this compound Receptor (e.g., CHO or HEK293 cells).

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled this compound analog).

  • Unlabeled ligands (agonists or antagonists) for competition assays.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Homogenization buffer.

  • Glass fiber filters (e.g., GF/C).

  • Filtration manifold and vacuum pump.

  • Gamma counter.

Methodology:

  • Membrane Preparation:

    • Harvest cells expressing the ATR.

    • Homogenize the cells in ice-cold homogenization buffer using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup (Competition Binding):

    • In a 96-well plate, set up triplicate wells for each condition.

    • Add a fixed amount of cell membrane preparation to each well.

    • Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd).

    • Add increasing concentrations of the unlabeled competitor ligand (the agonist or antagonist being tested).

    • For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM Manse-AT).

    • For determining total binding, add only the radiolabeled ligand and membranes.

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly separate bound from free radioligand by filtering the contents of each well through a glass fiber filter using a vacuum manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters into tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 of the competitor.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Intracellular Calcium Mobilization Assay

This assay measures the ability of an agonist to activate the ATR and trigger the Gq/PLC pathway, resulting in a transient increase in intracellular calcium. It is a common functional assay for GPCRs.[9][10]

Materials:

  • Cell line stably expressing the ATR (e.g., CHO-K1).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Pluronic F-127 (to aid dye loading).

  • Test compounds (agonists/antagonists).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the ATR-expressing cells into a black, clear-bottom 96-well or 384-well plate and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the growth medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove excess extracellular dye, leaving a final volume of 100 µL in each well.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate for 10-15 minutes.

    • Establish a stable baseline fluorescence reading for each well.

    • For Agonist Assay: Use the instrument's injector to add a specific volume (e.g., 25 µL) of the test agonist at various concentrations.

    • For Antagonist Assay: Pre-incubate the cells with the test antagonist for 10-20 minutes before adding a fixed concentration (EC80) of a known agonist.

    • Continuously record the fluorescence intensity before and after compound addition for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) reflects the increase in intracellular calcium.

    • For agonists, plot the fluorescence change against the log[agonist concentration] to determine the EC50.

    • For antagonists, plot the inhibition of the agonist response against the log[antagonist concentration] to determine the IC50.

Experimental Workflow Visualization

The following workflow illustrates a typical screening cascade for identifying and characterizing novel this compound receptor antagonists.

Antagonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: In Vitro Functional Assay (e.g., JH Biosynthesis Inhibition) start->primary_screen hits Initial Hits primary_screen->hits Identify activity dose_response Dose-Response Analysis (Determine IC50) hits->dose_response potent_compounds Potent Compounds dose_response->potent_compounds Prioritize based on potency secondary_screen Secondary Screens: Orthogonal Assays potent_compounds->secondary_screen binding_assay Receptor Binding Assay (Determine Ki) secondary_screen->binding_assay calcium_assay Calcium Mobilization Assay (Functional Confirmation) secondary_screen->calcium_assay selectivity_assay Selectivity Profiling (vs. other GPCRs) secondary_screen->selectivity_assay confirmed_hits Confirmed & Selective Antagonists binding_assay->confirmed_hits calcium_assay->confirmed_hits selectivity_assay->confirmed_hits in_vivo In Vivo Testing (e.g., Injection into insects) confirmed_hits->in_vivo Validate in whole organism end Lead Compound for Pest Control Development in_vivo->end

Caption: Workflow for this compound antagonist discovery.

References

Application Notes and Protocols: Cloning and Expression of the Allatotropin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful cloning, expression, and functional characterization of the Allatotropin (AT) receptor, a key G-protein coupled receptor (GPCR) involved in regulating crucial physiological processes in insects, such as juvenile hormone biosynthesis.[1][2]

Introduction to the this compound Receptor

This compound is a pleiotropic insect neuropeptide that, upon binding to its receptor (ATR), initiates a signaling cascade influencing development, reproduction, and metabolism.[1][3] The ATR is a member of the rhodopsin-like GPCR family and is a significant target for developing novel insect control agents.[2][4] Structurally, it shares similarities with mammalian orexin (B13118510)/hypocretin receptors.[2][3] Functional characterization typically reveals that the AT receptor couples to a Gq protein, leading to the mobilization of intracellular calcium, although coupling to other G-proteins to modulate cAMP levels has also been reported.[3][5][6]

Experimental Overview & Workflow

The general workflow for cloning and expressing the this compound receptor involves identifying the gene sequence, amplifying the full-length coding DNA sequence (CDS), cloning it into a suitable expression vector, transfecting the construct into a heterologous cell system, and finally, verifying its functional expression through ligand-induced signaling assays.

G cluster_cloning Phase 1: Gene Identification & Cloning cluster_expression Phase 2: Heterologous Expression cluster_assay Phase 3: Functional Characterization A Identify Target ATR Sequence (Bioinformatics/Homology) B Design Primers (Degenerate or Specific) A->B E Amplify Full-Length CDS (RT-PCR & RACE) B->E C Isolate Total RNA (from relevant insect tissue, e.g., corpora allata, midgut) D Synthesize cDNA C->D D->E F Clone into Expression Vector (e.g., pcDNA3.1) E->F H Transfect Cells with ATR-Vector Construct F->H G Select & Culture Host Cells (e.g., HEK293, CHO) G->H I Verify Expression (qPCR for mRNA, Western Blot for protein) H->I J Load Cells with Ca2+ Indicator Dye (e.g., Fluo-4 AM) I->J K Stimulate with this compound Ligand J->K L Measure Intracellular Ca2+ Flux (FLIPR / Plate Reader) K->L M Data Analysis (Dose-Response Curve & EC50) L->M

Caption: General experimental workflow for ATR cloning and functional analysis.

Data Presentation: Ligand Affinity

Functional assays quantifying the receptor's response to its ligand are crucial for confirming successful expression and for screening potential agonists or antagonists. The half-maximal effective concentration (EC₅₀) is a key metric.

Receptor Source OrganismLigandEC₅₀ Value (nM)Expression SystemAssay TypeReference
Manduca sextaManse-AT121.1CHO-WTA11Aequorin Luminescence (Ca²⁺)[7]
Manduca sextaManse-ATL-I0.54CHO-WTA11Aequorin Luminescence (Ca²⁺)[7]
Manduca sextaManse-ATL-II7.0CHO-WTA11Aequorin Luminescence (Ca²⁺)[7]
Manduca sextaManse-ATL-III23.3CHO-WTA11Aequorin Luminescence (Ca²⁺)[7]
Aedes aegyptiAea-ATLow NanomolarHEK293FLIPR (Ca²⁺)[8]

Note: The data clearly indicates that this compound-like (ATL) peptides can exhibit significantly higher potency than this compound (AT) itself in certain species.[7]

Detailed Experimental Protocols

Protocol 1: Cloning of the this compound Receptor CDS

This protocol is based on methods described for cloning the Manduca sexta and Schistocerca gregaria AT receptors.[2][7]

Objective: To amplify the full-length coding sequence (CDS) of the AT receptor from insect tissue.

Materials:

  • Insect tissue known to express ATR (e.g., midgut, Malpighian tubules, corpora allata).[3][6]

  • RNA isolation kit (e.g., TRIzol, Qiagen RNeasy).

  • cDNA synthesis kit (e.g., SuperScript III, Invitrogen).

  • High-fidelity DNA polymerase (e.g., Q5, Phusion).

  • Gene-specific primers (forward and reverse) for the full CDS.

  • RACE (Rapid Amplification of cDNA Ends) kit for unknown 5' and 3' ends (e.g., SMARTer RACE kit, Clontech).[2][9]

  • pcDNA™3.1 Directional TOPO® Expression Vector or similar.[7]

  • Competent E. coli cells.

Methodology:

  • RNA Isolation: Extract total RNA from the target insect tissue according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using an oligo(dT) primer and reverse transcriptase.

  • Initial Fragment Amplification (if full sequence is unknown):

    • Design degenerate primers based on conserved regions of known ATR or orexin receptor sequences.

    • Perform PCR with a low annealing temperature to amplify a partial fragment.

    • Sequence the resulting PCR product to confirm its identity.

  • RACE for Full-Length Sequence:

    • Based on the sequence from the initial fragment, design gene-specific primers for both 5' and 3' RACE reactions.

    • Perform RACE PCR according to the kit manufacturer's instructions to obtain the full sequence.[2]

  • Full-Length CDS Amplification:

    • Design high-fidelity primers that include start (ATG) and stop codons for the complete open reading frame (ORF). Add a CACC sequence to the 5' end of the forward primer for directional TOPO cloning.

    • Perform PCR using the synthesized cDNA as a template. A typical thermal cycling profile is:

      • Initial denaturation: 95°C for 5 minutes.

      • 35 cycles of: 95°C for 30 seconds, 50-60°C (primer-dependent) for 30 seconds, 68°C for 1-2 minutes (depending on ORF length).

      • Final extension: 68°C for 10 minutes.[7]

  • Cloning into Expression Vector:

    • Run the PCR product on an agarose (B213101) gel and purify the band of the correct size.

    • Ligate the purified PCR product into the pcDNA3.1D-TOPO vector according to the manufacturer's instructions.[7]

    • Transform the ligation product into competent E. coli cells and select for antibiotic-resistant colonies.

  • Verification:

    • Isolate plasmid DNA from several colonies (miniprep).

    • Verify the presence and orientation of the insert via restriction digestion and Sanger sequencing.

Protocol 2: Heterologous Expression in Mammalian Cells

Objective: To transiently express the cloned AT receptor in a mammalian cell line (e.g., HEK293T) for functional analysis.

Materials:

  • HEK293T or CHO cells.[10][11]

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Purified ATR-pcDNA3.1 plasmid DNA.

  • Transfection reagent (e.g., Lipofectamine 2000, FuGENE HD).

  • (Optional) Gα₁₆ plasmid for promiscuous Gq coupling to enhance calcium signal.[11]

  • 6-well or 96-well cell culture plates.

Methodology:

  • Cell Seeding: The day before transfection, seed HEK293T cells into plates to be 70-90% confluent at the time of transfection.

  • Transfection Complex Preparation:

    • In a sterile tube, dilute the ATR-pcDNA3.1 plasmid DNA (and Gα₁₆ plasmid, if used) in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted DNA and reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the DNA-reagent complexes dropwise to the cells in the culture plates.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for receptor expression.

Protocol 3: Functional Characterization via Calcium Mobilization Assay

Objective: To measure the activation of the expressed AT receptor by quantifying changes in intracellular calcium upon ligand stimulation.[11][12]

Materials:

  • Transfected cells expressing the AT receptor in a 96-well black-walled, clear-bottom plate.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium-6).[11][12]

  • Probenecid (B1678239) (an anion-exchange transport inhibitor to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound peptide ligand at various concentrations.

  • A fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).[8][13]

Methodology:

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye and probenecid in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 20 minutes at room temperature in the dark.[14]

  • Ligand Plate Preparation: Prepare a separate 96-well plate containing serial dilutions of the this compound peptide in assay buffer at 3-4x the final desired concentration.

  • Measurement of Calcium Flux:

    • Place both the cell plate and the ligand plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence (e.g., Excitation ~485 nm, Emission ~525 nm for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument's fluidics module will then add the this compound ligand from the ligand plate to the cell plate.

    • Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.[14]

  • Data Analysis:

    • The change in fluorescence (peak minus baseline) is plotted against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Signaling Pathway Visualization

The primary signaling pathway for the this compound receptor involves the Gq protein, leading to an increase in intracellular calcium.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum ATR This compound Receptor (ATR) Gq Gq Protein (α, β, γ subunits) ATR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor Ca_ER Ca2+ Store IP3R->Ca_ER Opens Channel Ca_cyto Cytosolic Ca2+ (Increase) Ca_ER->Ca_cyto Release AT This compound (Ligand) AT->ATR Binding IP3->IP3R Binding Response Cellular Response (e.g., JH Synthesis) Ca_cyto->Response

Caption: ATR Gq-mediated calcium signaling pathway.

References

Application Notes and Protocols for Quantifying Allatotropin Peptide Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide first identified for its role in stimulating the biosynthesis of juvenile hormone in insects.[1][2] Subsequent research has revealed its diverse physiological functions, including the regulation of muscle contractions, feeding behavior, and immune responses.[3][4] Given its wide range of biological activities, the accurate quantification of this compound levels in various tissues and developmental stages is crucial for understanding its physiological significance and for the development of novel insect control agents or therapeutic compounds.

These application notes provide an overview of the primary methods for quantifying this compound peptide levels, including detailed protocols for immunoassays and mass spectrometry-based techniques. Additionally, we present the current understanding of the this compound signaling pathway to provide a comprehensive resource for researchers in the field.

This compound Signaling Pathway

This compound exerts its cellular effects by binding to a specific G-protein coupled receptor (GPCR) on the cell membrane.[2] Activation of the this compound receptor triggers two primary signaling cascades:

  • The Gq/PLC Pathway: This pathway leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of downstream cellular responses.

  • The Gs/cAMP Pathway: This pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates target proteins to modulate cellular function.[2]

Allatotropin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AT This compound ATR This compound Receptor (GPCR) AT->ATR Binds to Gq Gq ATR->Gq Activates Gs Gs ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response_Ca Ca²⁺-mediated Cellular Responses Ca2->Cellular_Response_Ca Triggers cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_cAMP cAMP-mediated Cellular Responses PKA->Cellular_Response_cAMP Phosphorylates targets leading to

Caption: this compound signaling pathway.

Methods for Quantifying this compound Levels

The quantification of this compound can be achieved through several methods, each with its own advantages and limitations in terms of sensitivity, specificity, and throughput. The primary techniques employed are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), and chromatography-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables are templates for summarizing quantitative data on this compound levels obtained using the described methods. Due to the limited availability of absolute quantification data in the public literature, these tables serve as a guide for data presentation.

Table 1: this compound Levels in Various Insect Tissues Measured by Immunoassay

Insect SpeciesDevelopmental StageTissueThis compound Concentration (pg/mg tissue or fmol/µl hemolymph)MethodReference
Manduca sextaAdultBrainData to be determinedELISA
Manduca sextaAdultHemolymphData to be determinedRIA
Rhodnius prolixus4th Instar LarvaCorpora AllataData to be determinedTRFIA
Bombyx moriPupaCentral Nervous SystemData to be determinedELISA

Table 2: this compound Levels in Various Insect Tissues Measured by LC-MS/MS

Insect SpeciesDevelopmental StageTissueThis compound Concentration (ng/g tissue or pmol/g tissue)Fragmentation Ions (m/z)Reference
Manduca sextaAdultHemolymphData to be determinede.g., Q1: 1465.8, Q3: 757.4
Rhodnius prolixusAdultBrainData to be determinede.g., Q1: 1465.8, Q3: 1025.5
Aedes aegyptiAdult FemaleHeadData to be determinede.g., Q1: 1465.8, Q3: 1337.7

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

This protocol describes a competitive ELISA for the quantification of this compound. The principle of this assay is the competition between unlabeled this compound in the sample and a fixed amount of labeled this compound for binding to a limited amount of anti-Allatotropin antibody coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

  • High-binding 96-well microplate

  • Synthetic this compound peptide (for standards and coating)

  • Anti-Allatotropin primary antibody (polyclonal or monoclonal)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Biotinylated this compound (or other labeled this compound)

  • Streptavidin-HRP

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

  • Plate Coating:

    • Dilute the anti-Allatotropin primary antibody in Coating Buffer to a pre-determined optimal concentration.

    • Add 100 µL of the diluted antibody to each well of the 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound standards in Blocking Buffer.

    • Prepare samples by homogenizing tissues in an appropriate buffer and centrifuging to remove debris. Dilute the supernatant in Blocking Buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of a fixed concentration of biotinylated this compound for 1 hour at room temperature.

    • Wash the antibody-coated plate three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated standard/sample and biotinylated this compound mixture to each well.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations of the standards.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

cELISA_Workflow start Start coat Coat Plate with Anti-Allatotropin Antibody start->coat wash_block Wash and Block Plate coat->wash_block prepare Prepare Standards and Samples wash_block->prepare pre_incubate Pre-incubate Standards/Samples with Biotinylated this compound prepare->pre_incubate add_to_plate Add Mixture to Plate pre_incubate->add_to_plate wash1 Wash Plate add_to_plate->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp wash2 Wash Plate add_strep_hrp->wash2 add_substrate Add TMB Substrate wash2->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance analyze Analyze Data read_absorbance->analyze

Caption: Competitive ELISA workflow.
Radioimmunoassay (RIA)

This protocol outlines a competitive RIA for this compound quantification. It relies on the competition between unlabeled this compound in the sample and a radiolabeled this compound tracer for a limited number of antibody binding sites.

  • Polypropylene tubes

  • Synthetic this compound peptide

  • Anti-Allatotropin primary antibody

  • Radiolabeled this compound (e.g., ¹²⁵I-Allatotropin)

  • RIA Buffer (e.g., phosphate (B84403) buffer with BSA)

  • Precipitating reagent (e.g., second antibody and polyethylene (B3416737) glycol)

  • Gamma counter

  • Assay Setup:

    • Set up duplicate tubes for total counts, non-specific binding (NSB), zero standard (B₀), standards, and samples.

  • Reagent Addition:

    • Add 100 µL of RIA Buffer to NSB tubes.

    • Add 100 µL of each standard or sample to the respective tubes.

    • Add 100 µL of diluted anti-Allatotropin antibody to all tubes except the total counts and NSB tubes.

    • Vortex all tubes and incubate for 24 hours at 4°C.

  • Tracer Addition:

    • Add 100 µL of radiolabeled this compound (e.g., ~10,000 cpm) to all tubes.

    • Vortex and incubate for another 24 hours at 4°C.

  • Precipitation:

    • Add 500 µL of cold precipitating reagent to all tubes except the total counts tubes.

    • Vortex and incubate for 2 hours at 4°C.

  • Separation and Counting:

    • Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Measure the radioactivity in the pellets using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of bound radiotracer for each standard and sample.

    • Construct a standard curve by plotting the percentage of bound tracer against the logarithm of the this compound concentration.

    • Determine the this compound concentration in the samples from the standard curve.

RIA_Workflow start Start setup_tubes Set up Assay Tubes start->setup_tubes add_reagents Add Standards/Samples and Primary Antibody setup_tubes->add_reagents incubate1 Incubate 24h at 4°C add_reagents->incubate1 add_tracer Add Radiolabeled This compound incubate1->add_tracer incubate2 Incubate 24h at 4°C add_tracer->incubate2 precipitate Add Precipitating Reagent incubate2->precipitate incubate3 Incubate 2h at 4°C precipitate->incubate3 centrifuge Centrifuge incubate3->centrifuge decant Decant Supernatant centrifuge->decant count Count Radioactivity decant->count analyze Analyze Data count->analyze LCMS_Workflow start Start homogenize Homogenize Sample start->homogenize precipitate Protein Precipitation homogenize->precipitate spike Spike with Internal Standard (Optional) precipitate->spike spe Solid-Phase Extraction (SPE) spike->spe reconstitute Evaporate and Reconstitute spe->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect analyze Analyze Data detect->analyze

References

Application Notes and Protocols for Corpora Allata Dissection and In Vitro Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissection and in vitro culture of insect corpora allata (CA), the primary glands responsible for the synthesis of juvenile hormone (JH). Understanding and manipulating JH production is crucial for research in insect physiology, developmental biology, and for the development of novel insecticides that disrupt insect endocrine systems.

Introduction

The corpora allata are a pair of small endocrine glands in insects that play a pivotal role in regulating metamorphosis, reproduction, and behavior through the production of juvenile hormones.[1][2][3] The surgical removal of these glands, a procedure known as allatectomy, can induce premature pupation in larvae, resulting in miniature adults.[1][2] Conversely, transplanting corpora allata can prolong the larval stage.[1] The ability to dissect and maintain these glands in vitro allows for detailed studies of JH biosynthesis, its regulation, and the screening of compounds that may act as agonists or antagonists of JH production.[4][5]

Experimental Protocols

Protocol 1: Dissection and Isolation of Corpora Allata

This protocol outlines the general procedure for the microsurgical removal of corpora allata from an insect larva or adult. The specific location and appearance of the glands can vary between species. In many Diptera, the CA is fused with the corpus cardiacum to form a "ring gland".[1]

Materials:

  • Dissecting microscope

  • Fine-tipped forceps (2 pairs)

  • Iridectomy scissors

  • Microsurgical needles or pins[6]

  • Dissection dish (e.g., Petri dish with a wax or silicone base)[7]

  • Insect Ringer's solution or phosphate-buffered saline (PBS), chilled[7][8]

  • Anesthetic (e.g., CO2, ether, or chilling on ice)[6][8]

  • Donor insect (larva or adult)

Procedure:

  • Anesthetize the Insect: Anesthetize the insect using CO2, a brief exposure to ether vapor, or by chilling it on ice to prevent movement during the dissection.[6][8]

  • Immobilization: Secure the anesthetized insect in the dissection dish, dorsal side up. This can be done using insect pins placed through non-essential parts of the cuticle into the wax base of the dish.[7]

  • Immersion: Flood the dissection dish with chilled insect Ringer's solution or PBS to keep the tissues hydrated and to prevent the hemolymph from coagulating and obscuring the view.[7][8]

  • Incision and Exposure: Make a dorsal incision along the thorax and head capsule using iridectomy scissors. Carefully peel back the cuticle and move aside any fat body and muscle tissue to expose the brain and retrocerebral complex, which includes the corpora allata. The CA are typically small, paired glands located just behind the brain, often associated with the aorta and trachea.[7]

  • Identification: The corpora allata are often translucent and may be attached to the larger corpora cardiaca. They are connected to the brain by small nerves.[7]

  • Excision: Using fine forceps and microsurgical needles, carefully sever the nervous and tracheal connections to the corpora allata.[7]

  • Transfer: Once freed, grasp the glands gently with forceps and transfer them to a fresh dish containing chilled culture medium for subsequent in vitro culture.

Protocol 2: In Vitro Culture of Corpora Allata

This protocol describes how to maintain the dissected corpora allata in a culture medium to study their viability and hormonal activity.

Materials:

  • Sterile culture plates (e.g., 24-well or 96-well)

  • Insect tissue culture medium (e.g., Marks medium 19AB, L-15B medium, Schneider's Drosophila medium)[4][9][10]

  • Supplements (optional): Fetal Bovine Serum (FBS), insect hemolymph, bovine albumin[9][10]

  • Antibiotics (e.g., penicillin/streptomycin) to prevent contamination

  • Incubator set to the appropriate temperature for the insect species (typically 25-28°C)

  • Laminar flow hood for sterile work

Procedure:

  • Media Preparation: In a laminar flow hood, prepare the culture medium. For example, L-15B medium can be supplemented with 10% FBS and 10% cockroach hemolymph for the culture of Diploptera punctata corpora allata.[9] Add antibiotics to the final concentration recommended by the supplier.

  • Plating the Glands: Transfer the dissected corpora allata into the wells of a sterile culture plate containing the prepared medium. Use one pair of glands per well.

  • Incubation: Place the culture plate in an incubator at the appropriate temperature.

  • Medium Change: Change the culture medium every 2-4 days to replenish nutrients and remove waste products.[10]

  • Assessment of Viability and Activity: The functional status of the cultured glands can be assessed by measuring the synthesis and release of JH into the culture medium. This is often done using a radiochemical assay or by radioimmunoassay (RIA).[4][11] For a radiochemical assay, a radiolabeled precursor such as L-[methyl-3H]methionine is added to the medium, and the incorporation of the radiolabel into JH is measured.[5]

Quantitative Data Summary

The rate of juvenile hormone biosynthesis can vary significantly between insect species and developmental stages. The following table summarizes representative JH synthesis rates from published studies.

Insect SpeciesDevelopmental StageCulture ConditionsJH Synthesis RateReference
Manduca sextaDay 5, last larval instarMarks medium 19ABNot explicitly quantified in the abstract, but JH I and II were identified in a 1:4 ratio.[4]
Aedes aegyptiNewly emerged adultIncubation with [12-3H]methyl farnesoate23 fmol/CA/hour[5]
Aedes aegypti3 days post-eclosion (sugar-fed)Incubation with [12-3H]methyl farnesoate~5.75 fmol/CA/hour (4-fold decrease)[5]
Aedes aegypti5 hours post-blood mealIncubation with [12-3H]methyl farnesoate23 fmol/CA/hour[5]

Visualizations

Experimental Workflow

G A Insect Anesthesia (e.g., Chilling, CO2) B Microsurgical Dissection in Ringer's Solution A->B C Isolation of Corpora Allata (CA) B->C D Transfer to Culture Medium C->D E In Vitro Culture (25-28°C) D->E F Addition of Radiolabeled Precursor (e.g., [3H]methionine) E->F G Extraction of Culture Medium F->G H Quantification of Juvenile Hormone (JH) (e.g., RIA, HPLC) G->H I Data Analysis H->I

Caption: Workflow for corpora allata dissection, culture, and activity assay.

Juvenile Hormone Biosynthesis Pathway

G AcetylCoA Acetyl-CoA FPP Farnesyl Pyrophosphate (FPP) AcetylCoA->FPP Multiple Steps FA Farnesoic Acid (FA) FPP->FA MF Methyl Farnesoate (MF) FA->MF jhamt JH Juvenile Hormone (JH) MF->JH epox

Caption: Key steps in the juvenile hormone (JH) biosynthesis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving Synthetic Allatotropin Peptide Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purification of Allatotropin peptides.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

The primary sequence of Manduca sexta this compound (Manse-AT) is a 13-amino acid neuropeptide with the following sequence: Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH2.[1][2] A common sequence for Aedes aegypti this compound (Aedes-AT) is Ala-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-amide.[3]

Q2: What is a typical expected yield for a 13-amino acid peptide like this compound synthesized by Fmoc-SPPS?

The overall yield of solid-phase peptide synthesis (SPPS) is highly dependent on the efficiency of each coupling and deprotection step. For a 13-mer peptide, even a high step-wise efficiency can result in a modest overall yield. Generally, crude peptide yields can range from 50% to 90% depending on the sequence and synthesis conditions.[1] However, after purification, the final yield of a pure peptide is often in the range of 10-30%. For difficult sequences, the yield can be significantly lower.

Q3: What purity level should I aim for with my synthetic this compound?

The required purity level depends on the intended application. For in-vitro bioassays, a purity of >95% is generally recommended. For applications such as structural studies or in-vivo experiments, a purity of >98% is often required. Synthetic Aedes-AT has been reported to be purified to 97% purity for use in immune response studies.[3]

Q4: My this compound peptide has poor solubility after cleavage and precipitation. What can I do?

Poor solubility of crude peptides is a common issue, especially for sequences containing hydrophobic residues. Here are a few strategies to address this:

  • Solvent Screening: Try dissolving the peptide in different solvent systems. Common choices include water, dilute acetic acid (e.g., 10%), or acetonitrile/water mixtures. For very hydrophobic peptides, small amounts of trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP) can be used, but these may need to be removed before use in biological assays.

  • pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH of the solution can significantly impact solubility.

  • Lyophilization from Acetic Acid: Lyophilizing the peptide from a dilute acetic acid solution can sometimes improve the solubility of the final powder.

Troubleshooting Guides

Low Peptide Yield

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Coupling or Deprotection:

    • Diagnosis: Use the Kaiser test to check for free primary amines after each coupling step. A positive result indicates incomplete coupling. For Fmoc deprotection, UV monitoring of the piperidine (B6355638) wash solution can quantify the removal of the Fmoc group.

    • Solution: For difficult couplings, especially at sterically hindered amino acids, consider "double coupling" (repeating the coupling step with fresh reagents). Extending the reaction time for both coupling and deprotection steps can also improve efficiency. Using more potent coupling reagents like HATU or HCTU can also be beneficial.[4]

  • Peptide Aggregation on Resin:

    • Diagnosis: A shrinking of the resin bed during synthesis is a strong indicator of peptide aggregation.[5] Aggregation can hinder reagent access, leading to incomplete reactions.

    • Solution:

      • Solvent Choice: Switch from DMF to NMP or use a "magic mixture" of DCM:DMF:NMP (1:1:1) to improve solvation.[5][6]

      • Chaotropic Agents: Incorporate chaotropic salts like LiCl into the solvent to disrupt secondary structures.[5]

      • Elevated Temperature: Performing the synthesis at a higher temperature can help disrupt aggregation.[5]

  • Losses During Workup and Purification:

    • Diagnosis: Analyze the ether supernatant after precipitation and the wash fractions from HPLC to check for the presence of your peptide.

    • Solution: If the peptide is partially soluble in the precipitation solvent (e.g., cold diethyl ether), try using a different anti-solvent or a larger volume. Optimize the HPLC purification gradient to ensure the peptide elutes as a sharp peak, minimizing the number of fractions to be pooled.

Low_Yield_Troubleshooting start Low Peptide Yield check_synthesis Incomplete Synthesis? start->check_synthesis check_cleavage Inefficient Cleavage? check_synthesis->check_cleavage No incomplete_coupling Incomplete Coupling/Deprotection - Double couple - Extend reaction times - Use stronger coupling reagents check_synthesis->incomplete_coupling Yes aggregation Peptide Aggregation - Change solvent (NMP) - Use chaotropic agents - Increase temperature check_synthesis->aggregation Yes check_workup Losses During Workup? check_cleavage->check_workup No cleavage_issue Optimize Cleavage - Extend cleavage time - Use appropriate scavengers - Check resin compatibility check_cleavage->cleavage_issue Yes workup_loss Optimize Workup - Check ether supernatant - Optimize precipitation - Optimize HPLC gradient check_workup->workup_loss Yes

Low Peptide Purity

Problem: The crude or purified this compound peptide shows significant impurities by HPLC and Mass Spectrometry.

Possible Causes and Solutions:

  • Deletion Sequences:

    • Cause: Incomplete coupling or deprotection at one or more steps in the synthesis.[7][8]

    • Solution: As with low yield, ensure complete reactions by using appropriate coupling strategies (double coupling, optimized reagents) and monitoring each step. Capping unreacted amines after the coupling step with acetic anhydride (B1165640) can prevent the formation of deletion sequences.

  • Side Reactions During Cleavage:

    • Cause: this compound contains two methionine residues, which are susceptible to oxidation (+16 Da) and alkylation by protecting group carbocations during TFA cleavage.[9][10]

    • Solution: Use a cleavage cocktail specifically designed to protect methionine. Reagent H, which contains scavengers like dimethylsulfide and ammonium (B1175870) iodide, is effective at preventing methionine oxidation.[9][11] Cleaving under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.[9]

  • Aspartimide Formation:

    • Cause: The asparagine (Asn) residue in this compound can be prone to aspartimide formation, especially if followed by a small amino acid like glycine. This can lead to a mixture of aspartic acid and isoaspartic acid-containing peptides upon ring opening.

    • Solution: Use protecting groups on the backbone of the preceding amino acid, such as 2-hydroxy-4-methoxybenzyl (Hmb), to sterically hinder this side reaction. Adding HOBt to the piperidine deprotection solution can also suppress aspartimide formation.

  • Co-elution of Impurities during HPLC:

    • Cause: Impurities with similar hydrophobicity to the target peptide may be difficult to separate.

    • Solution: Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve resolution.[12] Using a different stationary phase (e.g., C8 instead of C18) or an orthogonal purification method like ion-exchange chromatography can also be effective.[12]

Data Presentation

Table 1: Impact of Coupling Reagents on Crude Peptide Purity

Coupling ReagentAdditiveTypical Crude Purity (%)Racemization Potential
DICHOBt75-85Moderate
HBTU-80-90Low
HATU-85-95Very Low
COMU-88-96Very Low

Note: Data is representative and can vary depending on the peptide sequence and synthesis conditions.

Table 2: Comparison of Cleavage Cocktails for Peptides with Sensitive Residues

Cleavage CocktailComposition (v/v)Key ScavengersPrimary ApplicationExpected Purity (%)
Standard 95% TFA, 2.5% TIS, 2.5% H₂OTriisopropylsilane (TIS)General purpose, good for Trp protection85-95
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPhenol, Thioanisole, Ethanedithiol (EDT)Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr)80-92
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄IDimethylsulfide (DMS), Ammonium Iodide (NH₄I)Specifically for preventing methionine oxidation90-98 (for Met-containing peptides)

Note: Purity is highly dependent on the specific peptide sequence and the success of the synthesis.[9][11]

Experimental Protocols

Manual Fmoc Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of this compound (GFKNVEMMTARGF-NH2) on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (e.g., 0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HCTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the reaction completion with a Kaiser test (should be negative). If the test is positive, continue coupling for another hour or perform a double coupling.

    • Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus (Phe) to the N-terminus (Gly).

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Fmoc-Amino Acid (e.g., with HCTU/DIPEA) wash1->couple wash2 Wash with DMF couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleavage Cleavage from Resin and Side-Chain Deprotection final_deprotect->cleavage end Crude Peptide cleavage->end

Cleavage of this compound from Resin

This protocol is optimized for this compound, which contains two methionine residues.

  • Resin Preparation: After the final DMF wash, wash the peptide-resin with dichloromethane (B109758) (DCM) (3 times) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare fresh Reagent H: 81% TFA, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT), 3% water, 2% dimethylsulfide (DMS), and 1.5% ammonium iodide (w/w).[9][11]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Let the reaction proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

RP-HPLC Purification of this compound

This protocol provides a general method for purifying the crude this compound peptide.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (see below), typically to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System and Buffers:

    • System: A preparative or semi-preparative HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 10 µm particle size, 21.2 x 250 mm).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Purification Gradient:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the filtered sample onto the column.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate appropriate for the column size (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified this compound as a white powder.

Purification_Workflow crude_peptide Crude Peptide dissolve Dissolve in Mobile Phase A crude_peptide->dissolve filter Filter Sample (0.45 µm) dissolve->filter hplc Preparative RP-HPLC filter->hplc collect_fractions Collect Fractions hplc->collect_fractions analyze_fractions Analyze Fractions (Analytical HPLC & MS) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions (>95% Purity) analyze_fractions->pool_pure lyophilize Lyophilize pool_pure->lyophilize pure_peptide Pure this compound lyophilize->pure_peptide

References

"troubleshooting low signal in Allatotropin immunohistochemistry"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Allatotropin Immunohistochemistry

Welcome to the technical support center for this compound (AT) immunohistochemistry (IHC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low or weak signal, during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate the complexities of this compound IHC.

Q1: I am observing a very weak or no signal in my this compound IHC experiment. What are the primary areas I should troubleshoot?

A1: Weak or no staining is a frequent issue in IHC and can stem from several factors throughout the protocol. The most critical areas to investigate are the primary antibody, antigen retrieval, and the detection system. A systematic approach to troubleshooting is often the most effective.[1]

Start by verifying your controls. A positive control tissue known to express this compound should be used to confirm that the antibody and detection system are working correctly.[1][2] A negative control (omitting the primary antibody) will help determine if the secondary antibody or detection system is causing non-specific background.

Below is a diagram outlining a logical troubleshooting workflow.

Low_Signal_Troubleshooting start Start: Low or No Signal check_controls Step 1: Check Controls (Positive & Negative) start->check_controls positive_control_ok Positive Control OK? check_controls->positive_control_ok primary_ab_issue Issue Likely with Primary Antibody or Antigen Retrieval positive_control_ok->primary_ab_issue  Yes system_issue Issue with Antibody, Detection System, or Protocol positive_control_ok->system_issue  No optimize_primary_ab Step 2: Optimize Primary Antibody primary_ab_issue->optimize_primary_ab system_issue->optimize_primary_ab optimize_ar Step 3: Optimize Antigen Retrieval optimize_primary_ab->optimize_ar optimize_detection Step 4: Enhance Detection System optimize_ar->optimize_detection end Signal Improved optimize_detection->end

Caption: Troubleshooting workflow for low IHC signal.

Q2: How can I determine if my primary antibody is the cause of the low signal?

A2: Problems with the primary antibody are a common source of weak staining.[1] Here’s how to troubleshoot:

  • Validation: Confirm the anti-Allatotropin antibody is validated for IHC and for the species you are studying.[1][3] Not all antibodies that work in one application (like Western Blot) will work in IHC.

  • Storage and Handling: Ensure the antibody has been stored according to the manufacturer's instructions. Repeated freeze-thaw cycles can damage the antibody and reduce its activity.[2]

  • Concentration: The antibody may be too dilute. It is crucial to perform a titration experiment to find the optimal concentration.[1][2][4] Start with the concentration recommended on the datasheet and test a range of dilutions.

  • Incubation Time and Temperature: Increasing the incubation time (e.g., overnight at 4°C) can enhance the signal.[2][5]

ParameterStarting RecommendationOptimization Strategy
Antibody Dilution Follow datasheet (e.g., 1:100)Test a range (e.g., 1:50, 1:200, 1:500)
Incubation Time 1-2 hours at Room TempIncrease to overnight (16-24h)
Incubation Temp Room TemperatureSwitch to 4°C (especially for overnight)
Q3: My primary antibody seems fine. Could antigen retrieval be the issue?

A3: Yes, suboptimal antigen retrieval is a very common cause of weak or absent signal, especially in formalin-fixed paraffin-embedded (FFPE) tissues.[1] Fixation creates protein cross-links that can mask the epitope, preventing the antibody from binding.[6][7]

  • Method Selection: There are two main methods: Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER). HIER is the most common and generally more successful method.[7][8]

  • HIER Buffer and pH: The choice of buffer and its pH is critical and antibody-dependent. Common buffers include Citrate (pH 6.0) and Tris-EDTA (pH 9.0).[1] For many antibodies, Tris-EDTA at pH 9.0 is more effective.[6][9] You may need to test multiple conditions to find the optimal one for your specific this compound antibody.

  • Heating Time and Temperature: Insufficient heating will fail to unmask the epitope. Ensure your buffer reaches and maintains a temperature of 95-100°C for the recommended time (typically 10-30 minutes).[1][9]

HIER ParameterCondition 1 (Standard)Condition 2 (Alternative)Condition 3 (Alternative)
Buffer Sodium CitrateTris-EDTATris-EDTA
pH 6.08.09.0
Heating Time 20 minutes20 minutes20 minutes
Temperature 95-100°C95-100°C95-100°C

digraph "Antigen_Retrieval_Pathway" {
graph [
fontname="Arial",
fontsize=12,
bgcolor="#F1F3F4"
];

node [ shape=rect, style="filled,rounded", fontname="Arial", fontsize=11, penwidth=1.5, color="#202124" ];

edge [ fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368" ];

tissue [ label="FFPE Tissue Section\n(Epitope Masked)", fillcolor="#FBBC05", fontcolor="#202124" ];

hier [ label="HIER\n(Heat-Induced)", fillcolor="#4285F4", fontcolor="#FFFFFF" ];

pier [ label="PIER\n(Enzyme-Induced)", fillcolor="#4285F4", fontcolor="#FFFFFF" ];

unmasked [ label="Unmasked Epitope\n(Ready for Antibody Binding)", fillcolor="#34A853", fontcolor="#FFFFFF" ];

tissue -> hier [label=" Recommended"]; tissue -> pier [label=" Alternative"]; hier -> unmasked; pier -> unmasked; }

Caption: Antigen retrieval methods to unmask epitopes.

Q4: What if both the primary antibody and antigen retrieval are optimized, but the signal is still low?

A4: If the previous steps did not improve the signal, the issue may lie with the detection system or other protocol steps.

  • Secondary Antibody:

    • Compatibility: Ensure the secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[1][5]

    • Activity: Test the secondary antibody and detection reagents independently to confirm they are active.[1] You can do this by running a control slide with no primary antibody; you should see no staining.[2]

  • Detection System Sensitivity:

    • Amplification: If the expression of this compound is low in your tissue, you may need a more sensitive detection method.[2] Polymer-based detection systems are generally more sensitive than standard avidin-biotin complex (ABC) methods.[10]

    • Enzyme Activity: If using an HRP-based system, ensure that buffers do not contain sodium azide, which is a potent inhibitor of peroxidase activity.[11] Also, perform a peroxidase blocking step (e.g., with 3% H₂O₂) to quench endogenous peroxidase activity.[1][12]

  • Washing Steps: While important for reducing background, insufficient washing between steps can also affect the final signal. Ensure adequate washing, typically 3 times for 5 minutes after primary and secondary antibody incubations.[10]

Key Experimental Protocols

Protocol 1: Heat-Induced Epitope Retrieval (HIER)

This protocol outlines a general procedure for HIER using a water bath or steamer. Optimal times and temperatures may need to be determined empirically.

  • Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections through xylene and a graded series of ethanol (B145695) to water.

  • Buffer Preparation: Prepare your chosen antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 10 mM Tris-EDTA, pH 9.0).

  • Heating: Pre-heat a staining dish filled with the retrieval buffer in a water bath or steamer to 95-100°C.

  • Incubation: Immerse the slides in the pre-heated buffer. Place a lid loosely on the staining dish to prevent evaporation and incubate for 20-40 minutes.

  • Cooling: Remove the staining dish from the heat source and allow the slides to cool to room temperature for at least 20 minutes. This slow cooling is crucial for proper epitope renaturation.

  • Washing: Rinse the slides gently with a wash buffer (e.g., PBS or TBS) before proceeding with the blocking step of your IHC protocol.

Protocol 2: Primary Antibody Titration

This protocol is essential for determining the optimal antibody concentration to maximize the signal-to-noise ratio.

  • Prepare Slides: Prepare a set of identical tissue sections known to be positive for this compound.

  • Serial Dilutions: Prepare a series of dilutions of your primary antibody. A good starting range is to test one dilution lower (more concentrated) and two dilutions higher (more dilute) than the datasheet recommendation. For example, if the recommendation is 1:200, test 1:100, 1:400, and 1:800.

  • Incubation: Apply each dilution to a separate tissue section and incubate under your standard conditions (e.g., overnight at 4°C).

  • Staining: Complete the remainder of the IHC protocol, ensuring all subsequent steps (secondary antibody, detection) are identical for all slides.

  • Evaluation: Examine the slides microscopically. The optimal dilution is the one that provides strong, specific staining with the lowest background.

References

"reducing non-specific binding in Allatotropin receptor assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding (NSB) in Allatotropin receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of this compound receptor assays?

A1: Non-specific binding refers to the interaction of a radiolabeled ligand with components other than the this compound receptor. This can include binding to the assay plate plastic, filter mats, cell membrane lipids, and other unrelated proteins. NSB is a significant source of background noise and can lead to an overestimation of the total binding, thereby causing inaccurate calculations of receptor affinity (Kd) and density (Bmax). Minimizing NSB is critical for generating reliable and reproducible data.

Q2: What are the primary causes of high non-specific binding in insect GPCR assays?

A2: High NSB in this compound receptor assays, which are insect G-protein coupled receptors (GPCRs), can stem from several factors:

  • Ligand Properties: Highly hydrophobic or lipophilic ligands have a greater tendency to bind non-specifically to plasticware and lipid membranes.

  • Electrostatic Interactions: Charged ligands can interact non-specifically with charged surfaces on the membrane or assay plates.

  • Inadequate Blocking: Failure to effectively block all unoccupied sites on the assay plate, filters, and cell membranes allows the ligand to adhere to these surfaces.

  • Suboptimal Buffer Conditions: Incorrect pH or low ionic strength in the assay buffer can enhance non-specific interactions.

  • Excessive Protein Concentration: Using too much membrane preparation can increase the number of non-receptor sites available for the ligand to bind.

  • Ligand Concentration: NSB is often non-saturable and increases linearly with the concentration of the radioligand.

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is measured by incubating the membrane preparation and the radiolabeled ligand in the presence of a high concentration (typically 100- to 1000-fold excess) of an unlabeled "cold" ligand. This excess of unlabeled ligand saturates the specific binding sites on the this compound receptor. Consequently, any remaining bound radioactivity is considered to be non-specific. Specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of the cold ligand).

Q4: What is an acceptable level of non-specific binding?

A4: A common benchmark for a well-optimized receptor binding assay is for non-specific binding to be less than 50% of the total binding, especially at a radioligand concentration equal to its Kd. Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[1] If NSB is significantly higher, optimization of the assay conditions is strongly recommended.

Troubleshooting Guides: High Non-Specific Binding

This section provides a systematic approach to identifying and mitigating the common causes of high NSB in your this compound receptor assays.

Problem 1: High background signal across the entire assay plate.

This often points to issues with the blocking procedure or the inherent stickiness of the ligand.

Potential Cause Troubleshooting Steps Expected Outcome
Inadequate Blocking Agent 1. Optimize Concentration: Test a range of concentrations for your current blocking agent (e.g., 0.1% to 5% Bovine Serum Albumin, BSA). 2. Try Alternative Agents: If BSA is ineffective, test other protein-based blockers like non-fat dry milk (typically 1-5%) or casein. For assays sensitive to phosphoproteins, consider fish gelatin.[2] 3. Use Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the blocking and assay buffers to reduce hydrophobic interactions.A significant reduction in counts per minute (CPM) in the non-specific binding wells without a proportional decrease in total binding.
Ligand Adsorption to Plastic 1. Pre-coat Plates: Incubate assay plates with a solution of a blocking agent (e.g., 0.1% BSA) or a siliconizing agent before the experiment. 2. Add Detergent to Buffer: Include a non-ionic detergent like Tween-20 (0.01-0.1%) in the assay buffer to decrease the ligand's ability to stick to plastic surfaces.[3]Lower background signal and improved consistency between replicate wells.
Filter Binding (Filtration Assays) 1. Pre-soak Filters: Before the assay, soak the glass fiber filter mats in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of cationic ligands. 2. Test Different Filter Materials: If high filter binding persists, evaluate alternative filter types (e.g., different pore sizes or materials).A lower and more consistent signal from the NSB wells, indicating that the radioligand is no longer binding directly to the filter material.
Problem 2: Non-specific binding increases dramatically with ligand concentration.

This suggests that the NSB is non-saturable, a common issue driven by ligand and buffer properties.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Buffer Conditions 1. Adjust Ionic Strength: Increase the salt concentration of the assay and wash buffers (e.g., add 100-150 mM NaCl) to disrupt electrostatic interactions.[4] 2. Optimize pH: Empirically test a range of pH values (e.g., 7.2 to 7.8) for your assay buffer to find the point of minimal NSB. The charge of both the ligand and membrane proteins can be pH-dependent.A reduction in the slope of the non-specific binding curve when plotted against ligand concentration.
Excessive Membrane Protein 1. Titrate Protein Concentration: Perform the assay with a range of membrane protein concentrations (e.g., 5-50 µg per well). Use the lowest concentration that still provides a robust specific binding signal.[5] 2. Verify Protein Quantification: Ensure your protein concentration measurement (e.g., BCA or Bradford assay) is accurate.A decrease in overall NSB, as there are fewer non-specific sites available for binding. The ratio of specific-to-total binding should improve.
Inefficient Washing 1. Increase Wash Steps: Increase the number of washes (e.g., from 3 to 5) after filtration. 2. Increase Wash Volume: Use a larger volume of ice-cold wash buffer for each wash step. 3. Ensure Wash Buffer is Cold: Using ice-cold buffer minimizes the dissociation of specifically bound ligand while washing away unbound and non-specifically bound ligand.A lower background signal in all wells, particularly reducing the counts in the NSB wells.

Data Presentation: Illustrative Optimization Results

The following tables provide examples of how to structure quantitative data when optimizing your assay to reduce non-specific binding. Note: The data presented here is illustrative and intended to serve as a template for your own experimental results.

Table 1: Comparison of Different Blocking Agents Assay Conditions: 5 nM [³H]-Allatotropin, 20 µg Sf9 cell membranes expressing ATR, 90 min incubation.

Blocking AgentConcentrationTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding of Total
None-18,50011,2007,30039.5%
BSA0.5%16,8006,50010,30061.3%
BSA 1.0% 16,500 4,100 12,400 75.2%
BSA2.0%15,9003,95011,95075.2%
Non-fat Dry Milk1.0%15,1003,30011,80078.1%
Fish Gelatin0.5%16,2004,50011,70072.2%

Table 2: Effect of Buffer Additives on Non-Specific Binding Assay Conditions: 5 nM [³H]-Allatotropin, 20 µg Sf9 cell membranes, 1.0% BSA, 90 min incubation.

AdditiveConcentrationTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding of Total
None-16,5004,10012,40075.2%
NaCl50 mM16,3003,50012,80078.5%
NaCl 150 mM 16,100 2,400 13,700 85.1%
Tween-200.01%15,8002,90012,90081.6%
Tween-200.1%14,5002,70011,80081.4%

Experimental Protocols

Protocol 1: Membrane Preparation from Sf9 Cells Expressing this compound Receptor
  • Cell Culture: Grow Sf9 (or other suitable insect cells) expressing the recombinant this compound receptor to a density of 4-5 x 10⁶ cells/mL in suspension culture.

  • Harvesting: Centrifuge the cell culture at 1,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the cell pellet in ice-cold Phosphate-Buffered Saline (PBS) and centrifuge again at 1,000 x g for 10 minutes at 4°C.

  • Lysis: Resuspend the pellet in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice to ensure complete cell lysis.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Final Wash: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation step.

  • Storage: Resuspend the final pellet in a storage buffer (e.g., lysis buffer with 10% glycerol) at a protein concentration of 1-5 mg/mL. Aliquot and store at -80°C until use.

  • Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

Protocol 2: Radioligand Binding Assay (Filtration Format)
  • Assay Buffer Preparation: Prepare an optimized assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 1.0% BSA, pH 7.4).

  • Plate Setup: Use a 96-well plate for the assay.

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of unlabeled this compound ligand (at 1000x the concentration of the radioligand) diluted in assay buffer.

    • Competition Wells (Optional): Add 50 µL of various concentrations of test compounds.

  • Radioligand Addition: Add 50 µL of the radiolabeled this compound ligand (e.g., [³H]-Allatotropin), diluted to the desired concentration in assay buffer, to all wells.

  • Initiate Reaction: Add 150 µL of the thawed and diluted membrane preparation (e.g., 20 µg of protein per well) to all wells to start the binding reaction. The final volume should be 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the contents of the plate through a PEI-presoaked GF/C filter mat using a cell harvester.

  • Washing: Quickly wash the filters 4-5 times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Drying: Dry the filter mat under a heat lamp or in an oven at 50°C for 30-60 minutes.

  • Counting: Place the dried filter mat in a sample bag, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

Visualizations

This compound Receptor Signaling Pathway

This compound receptors are known to couple to multiple G-protein signaling pathways, primarily Gq and Gs, leading to downstream increases in intracellular calcium and cAMP, respectively.[4] This dual signaling capability allows for a wide range of pleiotropic effects in different tissues.

Allatotropin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound ATR This compound Receptor (ATR) This compound->ATR Binds Gq Gq ATR->Gq Activates Gs Gs ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 Ca²⁺ Release ER->Ca2 Response1 Physiological Response 1 Ca2->Response1 Response2 Physiological Response 2 PKA->Response2

Caption: Dual signaling pathways of the this compound receptor.

Experimental Workflow for NSB Reduction

The process of troubleshooting and optimizing an this compound receptor assay to reduce non-specific binding follows a logical progression.

NSB_Workflow Start Start: High NSB Detected CheckBlock Is Blocking Step Optimized? Start->CheckBlock OptimizeBlock Optimize Blocking Agent & Concentration (e.g., BSA, Milk) CheckBlock->OptimizeBlock No CheckBuffer Are Buffer Conditions Optimal? CheckBlock->CheckBuffer Yes OptimizeBlock->CheckBlock Re-test OptimizeBuffer Adjust Ionic Strength (NaCl) & pH. Add Detergent (Tween-20). CheckBuffer->OptimizeBuffer No CheckProtein Is Protein Concentration Too High? CheckBuffer->CheckProtein Yes OptimizeBuffer->CheckBuffer Re-test OptimizeProtein Titrate Membrane Protein Concentration Downward CheckProtein->OptimizeProtein Yes CheckWash Is Washing Sufficient? CheckProtein->CheckWash No OptimizeProtein->CheckProtein Re-test OptimizeWash Increase Wash Volume and/or Number of Steps CheckWash->OptimizeWash No End Assay Optimized: Low NSB Achieved CheckWash->End Yes OptimizeWash->CheckWash Re-test

Caption: A logical workflow for troubleshooting high non-specific binding.

References

Technical Support Center: Stabilizing Allatotropin Peptide in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing Allatotropin peptide in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound (AT) is a neuropeptide hormone primarily known for its role in stimulating the synthesis of juvenile hormone in many insect species.[1][2][3][4] It is a 13-amino acid peptide with the sequence H-Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH2.[1] Understanding its amino acid composition is the first step in predicting potential stability issues.

Q2: What are the primary pathways through which this compound can degrade in solution?

A2: Like other peptides, this compound is susceptible to several degradation pathways in aqueous solutions, including:

  • Enzymatic Degradation: Proteases can cleave the peptide bonds, particularly at the C-terminal side of arginine residues.[5]

  • Oxidation: The methionine (Met) residues in the this compound sequence are susceptible to oxidation.[6][7]

  • Hydrolysis: Peptide bonds can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[8] This can include deamidation of asparagine (Asn) residues.[9]

  • Aggregation: Peptide molecules can self-associate to form soluble or insoluble aggregates, which can lead to a loss of biological activity.[10]

Q3: How should I store lyophilized this compound peptide?

A3: For optimal stability, lyophilized this compound should be stored in a freezer at or below -20°C, protected from moisture and light.[11][12][13] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[14]

Q4: What is the recommended way to store this compound in solution?

A4: Long-term storage of peptides in solution is generally not recommended.[12] If necessary, prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] For short-term storage (up to a week), solutions can be kept at 4°C.

Troubleshooting Guides

Problem 1: this compound precipitates out of solution during preparation.
  • Potential Cause: The peptide's net charge at the chosen pH may be close to its isoelectric point (pI), minimizing solubility. The peptide may also be hydrophobic.

  • Troubleshooting Steps:

    • Assess Peptide Properties: this compound has a net positive charge due to the presence of Lysine and Arginine.

    • Initial Solubilization: Attempt to dissolve the peptide in sterile, distilled water first.[11]

    • Adjust pH: If insoluble in water, add a small amount of 0.1-25% acetic acid to lower the pH.[11]

    • Use Organic Solvents (for hydrophobic peptides): While this compound is not highly hydrophobic, for peptides with low aqueous solubility, dissolve in a minimal amount of an organic solvent like DMSO or DMF, then slowly dilute with the aqueous buffer.[11][14]

    • Sonication: Brief sonication on ice can help dissolve the peptide and reduce aggregation.[14]

Problem 2: Loss of this compound activity over time in my experimental solution.
  • Potential Cause: This could be due to enzymatic degradation, oxidation, hydrolysis, or aggregation.

  • Troubleshooting Steps:

    • Control for Enzymatic Degradation: If your experimental system contains proteases (e.g., cell culture media with serum, tissue extracts), consider adding protease inhibitors. Aprotinin has been shown to inhibit the degradation of Manduca sexta this compound by foregut extracts.[5]

    • Prevent Oxidation: The two methionine residues in this compound are prone to oxidation.

      • Prepare solutions using sterile, oxygen-free water or buffers.[14]

      • Consider adding antioxidants to your buffer, but be aware that their effectiveness depends on the oxidation mechanism.[7] For non-site-specific oxidation, antioxidants can be effective.[7]

      • Store solutions under an inert gas like nitrogen or argon.[11]

    • Optimize Buffer Conditions:

      • pH: Maintain the pH of your solution between 5 and 6 for optimal stability of most peptides.[11]

      • Buffer Type: The choice of buffer can impact stability. Common choices include phosphate, citrate, and acetate (B1210297) buffers.[15]

    • Minimize Aggregation:

      • Work with the lowest effective concentration of the peptide.[10]

      • Include stabilizing excipients in your solution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationKey Considerations
Lyophilized Powder-20°C or -80°CLong-termProtect from moisture and light.[11]
Stock Solution-20°C or -80°CUp to one monthPrepare single-use aliquots to avoid freeze-thaw cycles.[12]
Working Solution4°CUp to one weekUse sterile buffers; minimize exposure to air.

Table 2: Common Stabilizing Excipients for Peptide Solutions

Excipient ClassExamplesMechanism of ActionTypical Concentration
Sugars/Polyols Mannitol, Trehalose, GlycerolPreferential hydration, stabilizing the native conformation.[15][16]1-10% (w/v)
Amino Acids Arginine, Glycine, LysineCan reduce aggregation and stabilize through electrostatic interactions.[10][15]50-100 mM
Surfactants Polysorbate 20/80Prevent adsorption to surfaces and reduce aggregation at interfaces.[15]0.01-0.1% (v/v)
Protease Inhibitors AprotininInhibit enzymatic degradation by serine proteases.[5]Varies by inhibitor and system
Antioxidants Methionine, CysteineAct as free radical scavengers to prevent oxidation.[7]Varies
Chelating Agents EDTASequester metal ions that can catalyze oxidation.[7]1-5 mM

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound
  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature.[14]

  • Centrifuge the vial briefly to ensure all the powder is at the bottom.[14]

  • Based on the peptide's basic nature, add a small volume of sterile, distilled water to the vial to create a concentrated stock solution.

  • If solubility is poor, add 0.1% acetic acid dropwise while gently vortexing until the peptide dissolves.

  • Once dissolved, the stock solution can be diluted with the desired experimental buffer.

  • For long-term storage, create single-use aliquots of the stock solution and store them at -20°C or -80°C.[11]

Protocol 2: Assessing this compound Stability by HPLC
  • Solution Preparation: Prepare solutions of this compound in the buffers and conditions you wish to test. Include a control sample stored under ideal conditions (e.g., lyophilized at -80°C).

  • Incubation: Incubate the test solutions under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • HPLC Analysis:

    • Inject the aliquots onto a reversed-phase HPLC (RP-HPLC) column (e.g., C18).

    • Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to elute the peptide and its degradation products.

    • Monitor the elution profile at a wavelength of 214 or 280 nm.

  • Data Analysis: The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation. The percentage of remaining intact peptide can be calculated by comparing the peak area at each time point to the initial time point.

Protocol 3: Identification of Degradation Products by Mass Spectrometry
  • Sample Preparation: Collect fractions from the HPLC analysis corresponding to the degradation peaks.

  • Mass Spectrometry Analysis: Analyze the collected fractions using mass spectrometry (e.g., MALDI-TOF or LC-MS).[5][17]

  • Data Interpretation:

    • Determine the molecular weight of the species in each fraction.

    • A mass increase of +16 Da or +32 Da in a methionine-containing peptide suggests oxidation to methionine sulfoxide (B87167) or sulfone, respectively.

    • A mass increase of +1 Da can indicate deamidation of an asparagine or glutamine residue.[17]

    • Masses lower than the parent peptide suggest cleavage of the peptide backbone. Fragmentation analysis (MS/MS) can identify the specific cleavage sites.[5]

Visualizations

Allatotropin_Degradation_Pathways Potential Degradation Pathways for this compound AT Intact this compound Agg Aggregated this compound AT->Agg Aggregation (High Concentration, pH near pI) Ox Oxidized this compound (Met-SO, Met-SO2) AT->Ox Oxidation (Oxygen, Metal Ions) Hyd Hydrolyzed Fragments AT->Hyd Hydrolysis (Acid/Base Catalyzed) Deam Deamidated this compound (Asn -> Asp/isoAsp) AT->Deam Deamidation (pH dependent)

Caption: Key degradation pathways affecting this compound stability.

Experimental_Workflow_for_Stabilization Workflow for Optimizing this compound Solution Stability cluster_prep Preparation cluster_eval Evaluation cluster_opt Optimization Sol Solubilize this compound (Water, dilute acid) Buf Select Buffer (pH 5-6) Sol->Buf Exc Add Excipients (e.g., Sugars, Amino Acids) Buf->Exc Inc Incubate under Stress Conditions Exc->Inc HPLC Analyze by HPLC at Time Points Inc->HPLC MS Identify Degradants by Mass Spectrometry HPLC->MS Opt Optimize Formulation (Adjust pH, Excipients) HPLC->Opt Degradation Observed Final Final Protocol HPLC->Final Stable Formulation Achieved MS->Opt Opt->Buf Iterate Troubleshooting_Logic Troubleshooting Logic for Loss of Activity start Loss of Activity Observed? q1 Precipitate or Cloudiness? start->q1 q2 System contains Proteases? q1->q2 No a1 Address Aggregation: - Lower Concentration - Adjust pH - Add Solubilizers q1->a1 Yes q3 Solution exposed to Air/Metals? q2->q3 No a2 Address Enzymatic Degradation: - Add Protease Inhibitors q2->a2 Yes q4 pH outside optimal range (5-6)? q3->q4 No a3 Address Oxidation: - Use Degassed Buffers - Add Antioxidants/Chelators q3->a3 Yes a4 Address Hydrolysis: - Adjust Buffer pH to 5-6 q4->a4 Yes

References

Technical Support Center: Overcoming Poor Allatotropin Antibody Performance

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a significant amount of information regarding Allatotropin, its receptor, and signaling, as well as extensive troubleshooting guides for common antibody-based techniques like Western Blot, IHC, and IP. I also have information on antibody validation techniques.

However, I lack specific quantitative data regarding "poor this compound antibody performance." For example, I haven't found tables comparing signal-to-noise ratios with different antibody concentrations or incubation times specifically for an this compound antibody. While the general troubleshooting guides are very helpful, concrete examples with data for this specific antibody would strengthen the technical support center.

Additionally, while I have information about the this compound signaling pathway being mediated by a G-protein-coupled receptor (GPCR), the specific downstream effectors and the complete cascade are not fully detailed in the initial search results. This information is crucial for creating an accurate and comprehensive signaling pathway diagram.

Therefore, I need to perform more targeted searches to find this missing information.The second round of searches yielded more specific information. I found details on the this compound signaling pathway, confirming it's a GPCR that can couple to both Gq/PLC (leading to increased intracellular Ca2+) and Gs (leading to increased cAMP). This is a significant improvement and will allow for a more detailed and accurate signaling pathway diagram.

However, I still lack specific, quantitative data in tabular format that demonstrates poor this compound antibody performance and the improvements seen after troubleshooting. For example, I have not found a table showing different antibody dilutions correlated with signal intensity and signal-to-noise ratio in a Western blot for this compound. While I have extensive general troubleshooting guides, having concrete, albeit illustrative, quantitative data would make the technical support center much more effective and aligned with the user's request for data presentation in tables.

Therefore, my next step will be to create realistic, hypothetical quantitative data that would typically be generated during an antibody optimization experiment. I will then structure this data into the requested tables. I will also proceed with creating the troubleshooting guides and FAQs based on the general best practices I've found, tailored to the context of an this compound antibody. I will also start drafting the DOT scripts for the diagrams based on the signaling pathway information I now have.

Given that I will be generating illustrative data, I do not need to perform more Google searches at this stage. I have enough information on the concepts and general protocols to create a comprehensive and helpful technical support center as requested.

Final Answer: I have sufficient information to proceed with generating the content as requested. I will now synthesize the information into the required format, including creating illustrative quantitative data tables and the Graphviz diagrams.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered with this compound antibodies during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is a pleiotropic neuropeptide found in insects and other invertebrates. It was first identified for its role in stimulating the biosynthesis of juvenile hormone, a critical hormone regulating development, reproduction, and behavior in insects.[1][2] Its diverse functions also include regulating muscle contractions, heart rate, and immune responses, making it a key target for research in insect physiology and pest management.[3]

Q2: What is the signaling pathway of this compound?

A2: this compound binds to a specific G-protein-coupled receptor (GPCR) on the cell surface.[1][4] Upon binding, the receptor can activate two primary signaling cascades:

  • Gq/PLC Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels.[5][6]

  • Gs/AC Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels.[7]

The specific downstream effects of this compound depend on the cell type and the relative activation of these pathways.

Q3: What are the common applications for an this compound antibody?

A3: this compound antibodies are used in a variety of immunoassays to detect and quantify the this compound peptide in tissue extracts and other biological samples. Common applications include:

  • Western Blotting (WB): To identify and quantify this compound in complex protein mixtures.

  • Immunohistochemistry (IHC): To visualize the localization of this compound in tissue sections.

  • Immunoprecipitation (IP): To isolate this compound and its binding partners from a sample.

  • Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative measurement of this compound in liquid samples.

Q4: My this compound antibody is not performing as expected. What are the first steps I should take?

A4: First, confirm that the antibody has been validated for your specific application. Not all antibodies work for every technique.[8] Review the manufacturer's datasheet for recommended applications and protocols. Next, ensure proper antibody storage and handling, as repeated freeze-thaw cycles can degrade the antibody. Finally, include appropriate positive and negative controls in your experiment to verify that the issue lies with the primary antibody and not other reagents or steps in your protocol.

Troubleshooting Guides

Problem 1: Weak or No Signal in Western Blot

This is a common issue that can be caused by a number of factors, from suboptimal antibody concentration to inefficient protein transfer.

Troubleshooting Workflow

G cluster_0 Troubleshooting: Weak or No Signal in Western Blot start Start: Weak/No Signal check_transfer Check Protein Transfer (Ponceau S stain) start->check_transfer check_antigen Verify Antigen Presence (Positive Control) check_transfer->check_antigen Transfer OK resolved Signal Improved check_transfer->resolved Transfer Failed (Re-run transfer) check_antibody Optimize Antibody Concentrations check_blocking Optimize Blocking Step check_antibody->check_blocking Concentration Optimized check_antigen->check_antibody Antigen Present check_antigen->resolved Antigen Absent (Use new sample) check_detection Check Detection Reagents check_blocking->check_detection Blocking Optimized check_detection->resolved Reagents OK G cluster_1 Troubleshooting: High Background in IHC start Start: High Background check_blocking Optimize Blocking Step start->check_blocking check_primary_ab Titrate Primary Antibody check_blocking->check_primary_ab Blocking Optimized check_secondary_ab Check Secondary Antibody Specificity check_primary_ab->check_secondary_ab Concentration Optimized check_washing Optimize Washing Steps check_secondary_ab->check_washing Secondary is Specific resolved Background Reduced check_secondary_ab->resolved Non-specific Binding (Use pre-adsorbed secondary) check_fixation Review Fixation Protocol check_washing->check_fixation Washing Optimized check_fixation->resolved Fixation OK G cluster_2 Troubleshooting: Low/No Yield in IP start Start: Low/No IP Yield check_ab_for_ip Confirm Antibody is IP-grade start->check_ab_for_ip check_lysate Check Target in Input check_ab_for_ip->check_lysate Antibody is IP-grade optimize_binding Optimize Antibody-Antigen Binding check_lysate->optimize_binding Target Present resolved Yield Increased check_lysate->resolved Target Absent (Use different sample) optimize_wash Optimize Wash Conditions optimize_binding->optimize_wash Binding Optimized optimize_elution Optimize Elution optimize_wash->optimize_elution Washing Optimized optimize_elution->resolved Elution Optimized G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ATR This compound Receptor (GPCR) This compound->ATR Binds Gq Gq ATR->Gq Activates Gs Gs ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Juvenile Hormone Synthesis) Ca_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

References

"selecting the correct controls for Allatotropin experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the correct controls for Allatotropin (AT) experiments. It includes troubleshooting guides and FAQs to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound (AT) is a pleiotropic neuropeptide found in insects that was first identified for its role in stimulating the biosynthesis of juvenile hormone (JH)[1][2][3]. Beyond JH regulation, AT is involved in a variety of physiological processes, including stimulating muscle contractions (myotropic activity), increasing heart rate (cardioacceleratory functions), regulating feeding, and modulating immune responses[4][5][6].

Q2: What is the signaling pathway of the this compound receptor?

The this compound receptor (ATR) is a G protein-coupled receptor (GPCR) that shares sequence similarity with mammalian orexin (B13118510) receptors[1][2][4]. Upon binding of this compound, the receptor activates downstream signaling pathways, leading to an increase in the intracellular concentrations of second messengers, specifically calcium ions (Ca2+) and cyclic AMP (cAMP)[2][4].

This compound Signaling Pathway

Allatotropin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (AT) ATR This compound Receptor (ATR) (GPCR) This compound->ATR Binds to G_protein G Protein ATR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_production cAMP Production AC->cAMP_production Ca_release Ca²⁺ Release from ER IP3->Ca_release downstream Downstream Cellular Responses (e.g., JH Biosynthesis) Ca_release->downstream cAMP_production->downstream

Caption: this compound signaling pathway.

Q3: Why is it crucial to select the correct controls for my this compound experiments?

Q4: What are the essential types of controls I should consider for an in vitro this compound experiment?

For in vitro experiments, a comprehensive set of controls should be used to validate your findings. These include:

  • Vehicle Control: The solvent used to dissolve the this compound peptide (e.g., sterile water, saline, or a specific buffer). This control accounts for any effects of the solvent on the cells or tissues.

  • Negative Controls:

    • Scrambled Peptide: A peptide with the same amino acid composition as this compound but in a randomized sequence. This is a critical control to demonstrate that the biological activity is dependent on the specific sequence of this compound.

    • Unrelated Peptide: A peptide known not to interact with the this compound receptor. This helps to rule out non-specific effects of peptides in general.

  • Positive Control: A known agonist of the this compound receptor (if available) or a substance known to elicit a similar downstream effect (e.g., forskolin (B1673556) to directly activate adenylyl cyclase and increase cAMP levels). This confirms that the experimental system is responsive.

  • Functional Antagonist: Allatostatins are neuropeptides that often have opposing effects to Allatotropins, such as inhibiting juvenile hormone synthesis[7][8]. In functional assays, Allatostatin can be used to counteract the stimulatory effect of this compound, providing further evidence for the specificity of the observed response.

Q5: What controls are necessary for an in vivo this compound experiment?

In vivo experiments require careful consideration of controls to account for the complexities of a whole-organism system. Essential controls include:

  • Vehicle Injection Control: Injecting the same volume of the vehicle solution used to dissolve this compound. This controls for the stress and physiological response to the injection itself.

  • Scrambled Peptide Injection Control: Injecting a scrambled this compound peptide at the same concentration as the active peptide. This is the most rigorous control to demonstrate that the observed in vivo effects are sequence-specific.

  • Sham/Untreated Control: A group of animals that are handled in the same way as the experimental groups but receive no injection. This provides a baseline for the measured parameters.

Troubleshooting Guide

Issue 1: High background signal or non-specific effects in my in vitro assay.

Potential Cause Troubleshooting Steps
Peptide Aggregation Ensure proper solubilization of the this compound peptide. Lyophilized peptides can be hygroscopic; allow the vial to reach room temperature before opening. If solubility is an issue, consider using a small amount of a gentle organic solvent like DMSO for the stock solution, and then dilute to the final working concentration in your aqueous buffer.
Contaminated Reagents Use high-purity, sterile reagents and water. Filter-sterilize all solutions.
Non-specific Binding to Assay Plates/Tubes Pre-coat plates or tubes with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.
Cell Line Issues Ensure the cell line used for heterologous expression of the this compound receptor is healthy and not passaged too many times. Perform a mycoplasma test.

Issue 2: No response or a very weak response to this compound application.

Potential Cause Troubleshooting Steps
Peptide Degradation This compound, like other peptides, can be susceptible to degradation by proteases. Prepare fresh solutions for each experiment. For longer-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When working with tissue extracts or hemolymph, consider adding protease inhibitors.
Incorrect Peptide Concentration Verify the concentration of your this compound stock solution. The net peptide content of a lyophilized powder can be lower than the total weight due to the presence of counter-ions. Adjust calculations accordingly. Perform a dose-response curve to determine the optimal working concentration.
Low Receptor Expression If using a cell line with a heterologously expressed receptor, verify the expression level of the this compound receptor using techniques like qPCR or Western blotting.
Inactive Peptide If possible, obtain this compound from a different supplier to rule out issues with peptide synthesis or quality.

Issue 3: Variability between experimental replicates.

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water or buffer to create a humidified environment.
Biological Variation (in vivo) Increase the sample size (number of insects per group) to improve statistical power. Ensure that all animals are of the same age, sex, and developmental stage and have been maintained under identical conditions.

Troubleshooting Workflow for this compound Experiments

Troubleshooting_Workflow start Experiment Start problem Problem Encountered start->problem no_response No/Weak Response problem->no_response e.g. high_background High Background problem->high_background e.g. variability High Variability problem->variability e.g. check_peptide Check Peptide (Concentration, Activity, Degradation) no_response->check_peptide check_receptor Check Receptor Expression no_response->check_receptor check_reagents Check Reagents & Buffers high_background->check_reagents check_assay_conditions Optimize Assay Conditions (Blocking, Incubation times) high_background->check_assay_conditions check_technique Review Pipetting Technique & Plate Layout variability->check_technique check_in_vivo Standardize In Vivo Conditions (Age, Sex, Housing) variability->check_in_vivo solution Problem Resolved check_peptide->solution check_receptor->solution check_reagents->solution check_assay_conditions->solution check_technique->solution check_in_vivo->solution

Caption: A decision tree for troubleshooting common issues.

Detailed Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol is for a competitive binding assay to determine the binding affinity of this compound to its receptor expressed in a cell line.

Materials:

  • Cell line expressing the this compound receptor (e.g., CHO or HEK293 cells)

  • Radiolabeled this compound (e.g., ¹²⁵I-AT)

  • Unlabeled this compound (for competition)

  • Scrambled this compound peptide

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Wash buffer (e.g., cold Tris-HCl)

  • Scintillation fluid and counter

Methodology:

  • Cell Preparation: Culture cells expressing the ATR to confluency. Harvest and prepare a cell membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.

  • Competition: Add increasing concentrations of unlabeled this compound or the scrambled peptide control to the wells.

  • Radioligand Addition: Add a constant, low concentration of radiolabeled this compound to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Washing: Rapidly wash the wells with cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

Protocol 2: Quantification of Intracellular cAMP

This protocol describes the measurement of cAMP levels in response to this compound using a competitive immunoassay (e.g., HTRF or ELISA-based).

Materials:

  • Cells expressing the ATR

  • This compound

  • Vehicle control

  • Scrambled peptide control

  • Forskolin (positive control)

  • Allatostatin (functional antagonist)

  • Cell lysis buffer

  • cAMP assay kit

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation (for antagonist): For wells testing the antagonist effect, pre-incubate with Allatostatin for 15-30 minutes.

  • Stimulation: Add different concentrations of this compound, vehicle, scrambled peptide, or forskolin to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and add cell lysis buffer to each well.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the cAMP concentration in the cell lysates.

  • Data Analysis: Normalize the cAMP levels to the vehicle control. Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve.

Protocol 3: In Vivo Myotropic Assay

This protocol is for measuring the effect of this compound on gut contractions in an insect.

Materials:

  • Insect species of interest (e.g., larval lepidopteran)

  • This compound solution

  • Vehicle solution (e.g., insect saline)

  • Scrambled peptide solution

  • Dissection tools and dish

  • Microinjection setup

  • Recording equipment (e.g., force transducer or video recording)

Methodology:

  • Insect Preparation: Dissect the insect in saline to expose the foregut or hindgut.

  • Acclimation: Allow the dissected gut preparation to acclimate in fresh saline for a period to establish a baseline contraction rate.

  • Control Application: Record the basal contraction frequency. Apply the vehicle control and record for a set period.

  • Peptide Application: Replace the saline with the this compound solution or the scrambled peptide control.

  • Recording: Record the frequency and amplitude of gut contractions for a defined period.

  • Washout: Wash the preparation with fresh saline to see if the effect is reversible.

  • Data Analysis: Quantify the change in contraction frequency and/or amplitude in response to this compound compared to the vehicle and scrambled peptide controls.

Data Presentation

Table 1: Summary of Controls for this compound Experiments

Experiment Type Control Purpose Expected Outcome
In Vitro (e.g., Receptor Binding, Second Messenger Assays) Vehicle ControlTo account for the effect of the solvent.No significant change from baseline.
Scrambled PeptideTo demonstrate sequence specificity.No significant binding or signaling activity.
Unrelated PeptideTo rule out non-specific peptide effects.No significant binding or signaling activity.
Positive Control (e.g., Forskolin)To confirm the responsiveness of the assay system.A robust and measurable response.
Functional Antagonist (e.g., Allatostatin)To show that the effect of this compound can be specifically blocked.Inhibition of the this compound-induced response.
In Vivo (e.g., Injection Studies) Vehicle InjectionTo control for the effects of the injection procedure.No significant difference from the untreated group.
Scrambled Peptide InjectionTo confirm that the in vivo effect is sequence-specific.No significant physiological effect compared to the vehicle.
Untreated/Sham GroupTo provide a baseline for physiological parameters.Normal physiological state.

Table 2: Hypothetical Quantitative Data from a cAMP Assay

Treatment Concentration (nM) Mean cAMP Level (pmol/well) ± SEM Fold Change vs. Vehicle
Vehicle Control-1.2 ± 0.11.0
This compound1008.5 ± 0.67.1
Scrambled Peptide1001.3 ± 0.21.1
Forskolin (Positive Control)10,00015.2 ± 1.112.7
This compound + Allatostatin100 + 1002.1 ± 0.31.8

References

Technical Support Center: Optimizing Dose-Response Curves for Allatotropin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allatotropin (AT) bioassays. Our aim is to help you optimize your dose-response curves and address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound bioassay experiments.

Issue 1: Low or No Signal (Weak or Absent this compound Response)

Question: We are not observing a significant response to this compound in our bioassay, even at high concentrations. What are the possible causes and solutions?

Answer:

A weak or absent signal in an this compound bioassay can stem from several factors, ranging from reagent integrity to the biological state of the tissue being assayed. Here is a step-by-step troubleshooting guide:

Possible Cause Recommended Solution
This compound Peptide Degradation This compound is a peptide and can degrade if not handled and stored properly. Prepare fresh aliquots from a properly stored stock (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Inactive Corpora Allata (CA) The physiological state of the insect from which the corpora allata are dissected is crucial. Use CA from insects at a developmental stage known to be responsive to this compound. For example, in Manduca sexta, CA from adult females on days 0, 1, and 3 post-eclosion are responsive.[1]
Incorrect Assay Buffer or Media The composition of the incubation medium is critical for maintaining the viability and responsiveness of the corpora allata. Ensure the medium has the correct pH, ionic strength, and necessary supplements.
Insufficient Incubation Time The stimulation of juvenile hormone (JH) synthesis by this compound may require a specific incubation period to yield a measurable response. Review established protocols for the appropriate incubation time for your specific assay.
Low Receptor Expression The target cells or tissue may not be expressing a sufficient number of this compound receptors. Verify the expression of the this compound receptor in your model system if possible.

Issue 2: High Background or Non-Specific Signal

Question: Our control wells (without this compound) are showing a high response, making it difficult to determine the specific effect of this compound. How can we reduce this background?

Answer:

High background can mask the true dose-dependent effects of this compound. The following table outlines potential causes and solutions:

Possible Cause Recommended Solution
Contaminated Reagents Contaminants in the media, buffers, or even the this compound stock can cause non-specific stimulation. Use high-purity reagents and sterile techniques. Filter-sterilize all solutions.
Endogenous this compound-like Activity The tissue preparation or cell line may have endogenous factors that stimulate the this compound receptor. Ensure thorough washing of the corpora allata after dissection to remove any residual hemolymph.
Assay Detection Issues If using a downstream detection method (e.g., ELISA, RIA), there may be cross-reactivity with other molecules in the sample. Validate the specificity of your detection antibody or method.
Overly Sensitive Assay Conditions The assay may be too sensitive, leading to a high baseline. Optimize the concentration of detection reagents and incubation times to reduce non-specific signal.

Issue 3: Inconsistent or Irreproducible Dose-Response Curves

Question: We are getting variable EC50 values and inconsistent curve shapes between experiments. What factors could be causing this variability?

Answer:

Reproducibility is key for reliable data. Inconsistent dose-response curves often point to subtle variations in experimental execution.

Possible Cause Recommended Solution
Pipetting Inaccuracies Small errors in pipetting, especially during the creation of the serial dilution of this compound, can lead to significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.
Variability in Biological Material There can be significant biological variation between individual insects. Pool corpora allata from multiple individuals for each replicate to average out individual differences.
Inconsistent Incubation Conditions Variations in temperature, CO2 levels, or incubation time can affect the biological response. Ensure all experimental runs are performed under identical conditions.
Improper Data Normalization Incorrectly normalizing the data can distort the dose-response curve. Normalize the response at each this compound concentration to the basal (no this compound) and maximal responses.
Peptide Adsorption to Surfaces Peptides can adsorb to plasticware, leading to a lower effective concentration. Consider using low-adsorption microplates and pipette tips.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound acts by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, such as those of the corpora allata.[2] This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC).[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2] In some systems, this compound receptor activation has also been shown to influence cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately leads to the stimulation of juvenile hormone biosynthesis.[1]

Q2: How should I prepare my this compound stock solution and dilutions?

For a stock solution, dissolve the lyophilized this compound peptide in a small amount of a suitable solvent, such as sterile, nuclease-free water or a buffer recommended by the supplier. To ensure complete dissolution, gentle vortexing may be necessary. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For the bioassay, prepare a serial dilution of the this compound stock in the appropriate assay medium immediately before use.

Q3: What are typical EC50 values for this compound?

The EC50 value for this compound can vary depending on the specific analogue, the bioassay system, and the species being studied. Below is a table summarizing some reported EC50 values.

PeptideBioassay SystemReported EC50
D2-ATRPCHO-K1 cells expressing ATRPR22 nM
all-L-ATRPCHO-K1 cells expressing ATRPR2400 nM
D2-ConpCHO-K1 cells expressing ATRPR22 nM
all-L-ConpCHO-K1 cells expressing ATRPR2300 nM
Manduca sexta AllatostatinManduca sexta larval corpora allata~2 nM (ED50 for inhibition)[4]

Q4: How many replicates should I use for my dose-response curve?

It is recommended to use at least three technical replicates for each concentration point within a single experiment. To ensure the robustness of your findings, the entire experiment should be repeated on at least three separate occasions (biological replicates).

Q5: What statistical analysis should I use for my dose-response data?

Dose-response data are typically analyzed using a non-linear regression model. A four-parameter logistic (4PL) model is commonly used to fit the sigmoidal curve and determine key parameters such as the EC50, Hill slope, and the top and bottom plateaus of the curve.

Experimental Protocols

Protocol: In Vitro this compound Bioassay for Stimulation of Juvenile Hormone Synthesis in Manduca sexta

This protocol is a synthesized methodology based on common practices for measuring the allatotropic activity on corpora allata (CA).

1. Materials and Reagents:

  • Adult female Manduca sexta (0-3 days post-eclosion)

  • Dissection buffer (e.g., saline solution)

  • Incubation medium (e.g., TC-199 medium supplemented with appropriate salts and antibiotics)

  • L-[methyl-14C]methionine

  • This compound peptide

  • Isooctane (B107328)

  • Scintillation fluid

  • Scintillation vials

  • Dissection microscope and tools

  • Incubator (25-28°C)

  • Liquid scintillation counter

2. Dissection of Corpora Allata (CA):

  • Anesthetize an adult female Manduca sexta on ice.

  • Under a dissection microscope, carefully dissect the head and expose the brain and retrocerebral complex.

  • Isolate the corpora cardiaca-corpora allata (CC-CA) complex.

  • Transfer the isolated CC-CA complexes to fresh, chilled dissection buffer.

  • Wash the glands several times to remove any adhering tissue and hemolymph.

3. In Vitro Incubation:

  • Prepare a serial dilution of this compound in the incubation medium to achieve the desired final concentrations.

  • Place individual or pooled pairs of CC-CA complexes into microcentrifuge tubes or wells of a microplate containing the incubation medium.

  • Add the various concentrations of this compound to the respective tubes/wells. Include a negative control with no this compound.

  • Add L-[methyl-14C]methionine to each tube/well to a final concentration appropriate for radiolabeling.

  • Incubate the tubes/wells for a defined period (e.g., 3-4 hours) at 25-28°C with gentle agitation.

4. Extraction and Quantification of Juvenile Hormone (JH):

  • Stop the reaction by adding a volume of isooctane to each tube/well.

  • Vortex vigorously to extract the newly synthesized radiolabeled JH into the isooctane phase.

  • Centrifuge briefly to separate the phases.

  • Transfer a known volume of the isooctane (upper) phase to a scintillation vial.

  • Add scintillation fluid to each vial.

  • Quantify the amount of radiolabeled JH using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of JH synthesis.

5. Data Analysis:

  • Subtract the background CPM (from control wells with no CA) from all experimental values.

  • Plot the CPM values against the corresponding log-transformed concentrations of this compound.

  • Fit the data to a four-parameter logistic equation using a suitable software package to determine the EC50 value.

Visualizations

Allatotropin_Signaling_Pathway This compound This compound ATR This compound Receptor (GPCR) This compound->ATR Binds to Gq Gq Protein ATR->Gq Activates cAMP_Modulation cAMP Modulation ATR->cAMP_Modulation Can influence PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca2_release Ca²⁺ Release IP3R->Ca2_release Opens Ca2_release->PKC Activates JH_synthesis Stimulation of Juvenile Hormone Biosynthesis Ca2_release->JH_synthesis Leads to PKC->JH_synthesis Leads to

Caption: this compound signaling pathway.

Allatotropin_Bioassay_Workflow start Start dissect Dissect Corpora Allata (CA) from insects start->dissect wash Wash CA to remove hemolymph and debris dissect->wash incubate Incubate CA with this compound and radiolabeled precursor (e.g., [¹⁴C]methionine) wash->incubate prepare_dilutions Prepare serial dilutions of this compound prepare_dilutions->incubate extract Extract newly synthesized Juvenile Hormone (JH) incubate->extract quantify Quantify radiolabeled JH (Liquid Scintillation Counting) extract->quantify analyze Analyze data: Plot dose-response curve and calculate EC50 quantify->analyze end End analyze->end

Caption: Experimental workflow for a typical this compound bioassay.

Troubleshooting_Decision_Tree start Problem with Dose-Response Curve no_signal Low or No Signal? start->no_signal Yes high_background High Background? start->high_background No check_peptide Check this compound: - Fresh aliquots? - Proper storage? no_signal->check_peptide Yes no_signal->high_background No check_tissue Check Corpora Allata: - Correct developmental stage? - Viable? check_peptide->check_tissue check_conditions Check Assay Conditions: - Correct medium? - Optimal incubation time? check_tissue->check_conditions check_reagents Check Reagents: - Sterile? - High purity? high_background->check_reagents Yes inconsistent_results Inconsistent Results? high_background->inconsistent_results No check_washes Improve washing steps of Corpora Allata check_reagents->check_washes validate_detection Validate detection method for specificity check_washes->validate_detection check_pipetting Review Pipetting Technique: - Calibrated pipettes? - Consistent practice? inconsistent_results->check_pipetting Yes pool_samples Pool Corpora Allata to reduce biological variability check_pipetting->pool_samples standardize_conditions Standardize all experimental conditions pool_samples->standardize_conditions

Caption: Troubleshooting decision tree for this compound bioassays.

References

Technical Support Center: Troubleshooting Variability in qPCR for Allatotropin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Allatotropin qPCR. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during the quantitative real-time PCR (qPCR) analysis of this compound gene expression.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve specific issues you may encounter during your experiments.

General qPCR Variability

Q1: My Cq values for this compound are highly variable between technical replicates. What are the possible causes and solutions?

High variability between technical replicates, typically a standard deviation of Cq values >0.3, can obscure real biological differences. The root causes often lie in suboptimal pipetting technique or reaction setup.

Troubleshooting Steps:

  • Pipetting Technique: Inconsistent pipetting is a major source of variability.[1] Ensure you are using calibrated pipettes and proper technique. When possible, use a master mix for your qPCR reactions to minimize well-to-well variation.[1]

  • Reaction Mix Homogeneity: Ensure all reaction components, especially the master mix, are thoroughly mixed before aliquoting into your PCR plate.

  • Low Template Concentration: this compound may be expressed at low levels in certain tissues or developmental stages.[2][3] Low template abundance can lead to stochastic effects during amplification, resulting in higher Cq value variability.[4] Consider increasing the amount of cDNA template in your reaction.

  • Evaporation: Ensure your PCR plate is properly sealed to prevent evaporation, which can concentrate reactants and alter reaction kinetics.

Q2: I am observing late Cq values (e.g., >35) or no amplification for my this compound target. What should I do?

Late Cq values or no amplification can be frustrating. This issue can stem from problems with the initial sample, the reverse transcription step, or the qPCR reaction itself.

Troubleshooting Steps:

  • RNA Quality and Quantity: The quality of your starting RNA is critical. Use a spectrophotometer to assess the A260/280 ratio (ideally ~2.0) and A260/230 ratio (ideally 2.0-2.2) to check for protein and solvent contamination. Run an aliquot on a gel to visually inspect for degradation.

  • cDNA Synthesis Efficiency: The reverse transcription (RT) step can be a significant source of variability.[5] Ensure you are using an appropriate amount of high-quality RNA. The choice of primers for cDNA synthesis (oligo(dT)s, random hexamers, or gene-specific primers) can also impact the efficiency of reverse transcription for your target gene.

  • Primer and Probe Design: Suboptimal primer design can lead to inefficient or no amplification.[1] Ensure your primers are specific to the this compound transcript and do not form primer-dimers.

  • Low Target Expression: this compound is a neuropeptide and may have low expression levels in your tissue of interest.[2][3] If you suspect low expression, you may need to increase the amount of starting material for RNA extraction or the amount of cDNA in the qPCR reaction. For very low abundance transcripts, consider using a pre-amplification step.

This compound-Specific Issues

Q3: I am seeing non-specific amplification in my this compound qPCR, indicated by multiple peaks in the melt curve analysis. How can I resolve this?

Non-specific amplification can lead to inaccurate quantification. This is often due to primer-dimer formation or off-target amplification.

Troubleshooting Steps:

  • Primer Specificity: Use tools like NCBI's Primer-BLAST to check the specificity of your this compound primers against the genome of your insect species.

  • Annealing Temperature Optimization: The annealing temperature is a critical parameter for primer specificity.[1] Perform a temperature gradient qPCR to determine the optimal annealing temperature for your this compound primers.

  • Primer Concentration: The concentration of your primers can influence the formation of primer-dimers. You may need to optimize the primer concentrations for your specific assay.

  • Template Quality: Contaminants in your cDNA template can sometimes lead to non-specific amplification. Ensure your template is clean.

Q4: How do I choose the right reference genes for normalizing my this compound qPCR data?

The selection of stable reference genes is crucial for accurate normalization of gene expression data. The expression of commonly used housekeeping genes can vary under different experimental conditions.

Guidance on Reference Gene Selection:

  • Consult the Literature: For many insect species, studies have been conducted to identify stable reference genes under various conditions. For example, in Schistocerca gregaria, Actin and GAPDH have been used for normalization of this compound expression.[6]

  • Validate Reference Genes: It is best practice to validate the stability of a panel of candidate reference genes under your specific experimental conditions using algorithms like geNorm, NormFinder, or BestKeeper.

  • Use Multiple Reference Genes: For robust normalization, it is recommended to use the geometric mean of at least two to three validated stable reference genes.[5]

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to this compound qPCR experiments.

Table 1: Example qPCR Primers for this compound Precursor and Receptor

SpeciesGenePrimer NameSequence (5' -> 3')Reference
Schistocerca gregariaThis compound (AT)Schgr-AT FWDCGGACGAGGTGTTCAACTAC[2]
Schgr-AT REVTTCGATCAGCTTGTTGCTCT[2]
This compound Receptor (ATR)Schgr-ATR FWDGGTGGTGGTCATCTTCGTGT[2]
Schgr-ATR REVAAGGTCACGATGAGGATGAG[2]

Table 2: Commonly Used Reference Genes in Insects

Gene SymbolGene NameFunction
ACTActinCytoskeletal protein
GAPDHGlyceraldehyde-3-phosphate dehydrogenaseGlycolysis
EF1αElongation factor 1-alphaProtein synthesis
RPL/RPSRibosomal proteins (e.g., RPL13, RPS18)Ribosome structure
α-TUB/β-TUBAlpha/Beta-tubulinCytoskeletal protein
18S rRNA18S ribosomal RNARibosome structure

Table 3: General qPCR Quality Control Parameters

ParameterAcceptable RangeIndication of Problems
Cq Values 15-35<15: Too much template; >35: Low target abundance, potential for high variability.
Standard Curve R² >0.98<0.98: Poor pipetting, inaccurate dilutions.
PCR Efficiency 90-110%Outside this range: Suboptimal reaction conditions, inhibitors present.
Melt Curve Single, sharp peakMultiple peaks: Non-specific products, primer-dimers.
No Template Control (NTC) No amplificationAmplification: Contamination.
No Reverse Transcriptase (-RT) Control No amplification or Cq >35Amplification: Genomic DNA contamination.

Experimental Protocols

This section outlines a general methodology for quantifying this compound gene expression using RT-qPCR.

General RT-qPCR Protocol for this compound
  • RNA Extraction:

    • Dissect the tissue of interest (e.g., brain, corpora allata, gut) in ice-cold RNase-free PBS.

    • Homogenize the tissue and extract total RNA using a reputable kit or a Trizol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 100 ng to 1 µg of total RNA using a reverse transcriptase kit.

    • Choose your priming strategy (oligo(dT), random hexamers, or a mix) based on your experimental needs. Gene-specific primers can increase sensitivity for low-abundance transcripts.

    • Include a "-RT" control for each RNA sample to test for genomic DNA contamination in the subsequent qPCR step.

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR master mix (with SYBR Green or a probe-based chemistry), forward and reverse primers for this compound, and nuclease-free water.

    • Aliquot the master mix into your qPCR plate or tubes.

    • Add your cDNA template (and -RT controls and NTCs) to the respective wells. A typical starting amount is 1-2 µl of a 1:5 or 1:10 dilution of your cDNA reaction.

    • Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.

  • Thermal Cycling:

    • A typical thermal cycling protocol consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Example Cycling Conditions:

      • Initial Denaturation: 95°C for 2-5 minutes.

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • Include a melt curve analysis at the end of the run if using a SYBR Green-based assay to check for amplification specificity.

  • Data Analysis:

    • Set the baseline and threshold for Cq value determination.

    • Normalize the Cq values of your this compound target gene to the geometric mean of your validated reference genes (ΔCq).

    • Calculate the relative expression levels using the ΔΔCq method or another appropriate statistical analysis.

Visualizations

The following diagrams illustrate key workflows and pathways related to troubleshooting this compound qPCR.

Troubleshooting_qPCR_Variability cluster_pipetting Pipetting & Setup cluster_template Template Issues cluster_solution Resolution start High Cq Variability in Technical Replicates pipetting Check Pipetting Technique - Calibrated pipettes? - Consistent aspiration/dispensing? start->pipetting Primary Suspect low_template Low this compound Expression? - Increase cDNA input - Consider pre-amplification start->low_template Potential Cause master_mix Use a Master Mix - Ensure homogeneity pipetting->master_mix rerun Rerun Experiment with Optimized Parameters master_mix->rerun evaporation Check Plate Sealing - Prevent sample concentration low_template->evaporation evaporation->rerun

Figure 1. Troubleshooting workflow for high Cq variability.

Allatotropin_Signaling_Pathway cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response AT This compound (AT) ATR This compound Receptor (ATR) (GPCR) AT->ATR Binds to Gq Gq protein ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release JH_synthesis Juvenile Hormone (JH) Biosynthesis Ca_release->JH_synthesis Stimulates

Figure 2. Simplified this compound signaling pathway.

References

Technical Support Center: Expression and Functional Analysis of Allatotropin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the expression and functional characterization of Allatotropin (AT) receptors.

I. Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow, from receptor expression to functional analysis.

Low or No Functional Receptor Expression

Problem: After heterologous expression in your chosen cell line (e.g., HEK293, CHO, Sf9), you observe very low or no functional this compound receptor expression, as determined by Western blot, ligand binding, or functional assays.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Suboptimal Codon Usage • Optimize the codon usage of your this compound receptor gene for the specific expression host (e.g., humanized codons for mammalian cells).
Inefficient Transfection/Transduction • Verify the efficiency of your transfection or transduction method using a reporter gene (e.g., GFP). • Optimize transfection parameters: DNA/reagent ratio, cell density, and incubation time.[1]
Poor mRNA Stability or Translation • Include a Kozak sequence upstream of the start codon to enhance translation initiation in mammalian cells. • Check the integrity of your mRNA transcript.
Receptor Misfolding and Degradation • Culture cells at a lower temperature (e.g., 27-30°C) after transfection/induction to slow down protein synthesis and promote proper folding. • Co-express molecular chaperones to assist in protein folding.
Incorrect Post-Translational Modifications • Ensure your expression system can perform necessary post-translational modifications. For example, insect and mammalian cells are generally better for glycosylation than E. coli. • One study suggested that a non-functional this compound receptor clone in Aedes aegypti was likely due to missing N-linked glycosylation sites.[2]
Cellular Toxicity of the Receptor • Use an inducible expression system to control the timing and level of receptor expression, minimizing toxicity.

Experimental Workflow for Optimizing Receptor Expression

G cluster_0 Gene Synthesis and Cloning cluster_1 Expression System cluster_2 Expression and Analysis CodonOptimization Codon Optimization Cloning Cloning into Expression Vector CodonOptimization->Cloning CellLineSelection Cell Line Selection (HEK293, CHO, Sf9) Cloning->CellLineSelection Plasmid Prep Transfection Transfection/Transduction CellLineSelection->Transfection Expression Inducible Expression Transfection->Expression Culture Optimization Analysis Western Blot / Functional Assay Expression->Analysis Analysis->CodonOptimization Iterate if low expression

Caption: Workflow for optimizing heterologous expression of this compound receptors.

Non-functional Receptor Despite Successful Expression

Problem: Western blot analysis confirms the presence of the this compound receptor protein at the expected molecular weight, but functional assays (e.g., calcium imaging, cAMP accumulation) show no response to the ligand.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Improper Membrane Insertion or Trafficking • Use immunofluorescence with an N-terminal tag on the receptor to visualize its localization. The receptor should be at the plasma membrane. • Co-express accessory proteins if they are known to be required for trafficking of this specific receptor.
Missing or Incorrect Post-Translational Modifications • N-linked glycosylation is often critical for the function of GPCRs.[2][3][4] Using tunicamycin (B1663573) to inhibit glycosylation can confirm its importance. If confirmed, ensure your expression system is capable of appropriate glycosylation.
Receptor Desensitization • If cells are cultured in serum-containing medium, endogenous ligands or factors in the serum might desensitize the receptor. Serum-starve the cells for several hours before the assay.[5]
Incorrect G-protein Coupling • The this compound receptor is known to couple to both Gq (leading to Ca²⁺ release) and Gs (leading to cAMP production) pathways.[6][7][8][9] Your cell line might not express the appropriate G-protein subtype. • Co-transfect with a promiscuous G-protein alpha subunit, like Gα15 or Gα16, which can couple to a wide range of GPCRs and elicit a calcium response.[5]
Ligand Inactivity • Confirm the integrity and activity of your this compound peptide. Synthesize or purchase a fresh batch.

This compound Receptor Signaling Pathways

G cluster_0 Ligand Binding cluster_1 G-Protein Activation cluster_2 Second Messenger Production Ligand This compound Receptor This compound Receptor (ATR) Ligand->Receptor Binds Gq Gq Receptor->Gq Activates Gs Gs Receptor->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Produces Ca Intracellular Ca²⁺ ↑ IP3->Ca Induces cAMP cAMP ↑ AC->cAMP Produces

Caption: Dual signaling pathways of the this compound receptor.

High Background or Low Signal-to-Noise in Functional Assays

Problem: Your calcium imaging or cAMP assay suffers from high background signal or a poor signal-to-noise ratio, making it difficult to discern a ligand-specific response.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
High Basal Receptor Activity (Constitutive Activity) • Reduce the amount of receptor plasmid used for transfection to lower the expression level. • Use a cell line with lower endogenous signaling activity.
Inconsistent Cell Seeding • Ensure a single-cell suspension before plating to get uniform cell density across wells. Use a calibrated multichannel pipette.[10]
"Edge Effects" on Microplates • Avoid using the outer wells of the microplate, or fill them with sterile buffer or media to maintain humidity and temperature uniformity.[11]
Suboptimal Agonist Concentration • Perform a full dose-response curve to determine the optimal agonist concentration (typically EC₈₀ for antagonist screening).[6]
Phosphodiesterase (PDE) Activity (for cAMP assays) • PDEs degrade cAMP, reducing the signal. Include a PDE inhibitor like IBMX (0.5 mM is a good starting point) in your assay buffer.[6]
Autofluorescence of Compounds or Media • Run controls with your test compounds on non-transfected cells to check for autofluorescence. • Use phenol (B47542) red-free media during the assay, as phenol red can interfere with fluorescence readings.
Uneven Dye Loading (for Calcium assays) • Ensure consistent incubation time and temperature for dye loading. Prepare a master mix of the dye loading solution.[11]

II. Frequently Asked Questions (FAQs)

Q1: Which expression system is best for this compound receptors?

A1: The best system depends on your experimental goals.

  • Mammalian cells (HEK293, CHO): These are the most common for functional assays as they provide a cellular environment with appropriate post-translational modifications for GPCRs.[2][6][7][8][9] They are suitable for studying signaling pathways.

  • Insect cells (Sf9, Baculovirus system): These can yield higher amounts of protein, which is beneficial for structural studies or large-scale production. They also provide relevant post-translational modifications for insect receptors.

  • E. coli: Generally not recommended for functional studies of GPCRs like the this compound receptor due to the lack of proper membrane environment and post-translational modifications, leading to misfolding and aggregation.

Q2: My this compound receptor is expressed, but I don't see any calcium signal upon ligand addition. What should I do?

A2: First, confirm your assay setup is working correctly using a positive control. For example, use a calcium ionophore like ionomycin (B1663694) to ensure your cells are loaded with the calcium dye and the plate reader is detecting changes in fluorescence.[5] If the positive control works, the issue is likely with the receptor or its coupling. As mentioned in the troubleshooting guide, the this compound receptor can signal through both Gq (calcium) and Gs (cAMP). Your cell line may not express the necessary Gq protein. Try co-transfecting with a promiscuous Gα16 subunit to force the receptor to couple to the calcium pathway.[5] Alternatively, you can perform a cAMP assay to check for Gs coupling.

Q3: What is the difference between EC₅₀ and K_d values?

A3:

  • EC₅₀ (Half maximal effective concentration): This is a measure of the concentration of a ligand that provokes a response halfway between the baseline and maximum response in a functional assay. It is an indicator of ligand potency .

  • K_d (Equilibrium dissociation constant): This is a measure of the affinity of a ligand for a receptor. It is the concentration of ligand at which half of the receptors are occupied at equilibrium in a binding assay. It is an indicator of binding affinity .[12][13] A lower K_d value indicates a higher binding affinity.[12]

While EC₅₀ and K_d are related, they are not the same. EC₅₀ is influenced by factors beyond just binding affinity, such as the efficiency of signal transduction.

Q4: Are there any known important post-translational modifications for this compound receptors?

A4: While specific studies on the post-translational modifications of this compound receptors are limited, glycosylation is known to be crucial for the proper folding, trafficking, and function of many GPCRs.[3][4] One study on the Aedes aegypti this compound receptor found that a particular clone was non-functional, likely due to the absence of four potential N-linked glycosylation sites.[2] Therefore, ensuring your expression system can perform N-linked glycosylation is important. Phosphorylation is another common GPCR modification that is often involved in receptor desensitization and signaling regulation, but specific details for the this compound receptor are not well-documented.[14]

III. Quantitative Data Summary

The following tables summarize reported EC₅₀ values for this compound and related peptides on various insect this compound receptors expressed in heterologous systems. K_d values from direct ligand binding assays are not commonly reported in the literature for this compound receptors.

Table 1: EC₅₀ Values for this compound (AT) and this compound-Like (ATL) Peptides on the Manduca sexta this compound Receptor (Manse-ATR) [6][7][8][9][15][16]

Cell Line Assay Type Ligand EC₅₀
CHO-WTA11cAMPManse-AT121.1 nM
Manse-ATL-I0.54 nM
Manse-ATL-II7.0 nM
Manse-ATL-III23.3 nM
CHO-PAM28CalciumManse-AT4.0 nM
Manse-ATL-I8.5 pM
Manse-ATL-II37.2 pM
Manse-ATL-III3.6 nM

Table 2: EC₅₀ Values for this compound Receptors from Other Insect Species

Species Receptor Cell Line Assay Type EC₅₀ Reference
Aedes aegyptiAeATrM2HEK293/Gα16gust44Calcium29.7 ± 6.2 nM[2][17]
Aedes aegyptiAeATrM3HEK293/Gα16gust44Calcium33.1 ± 4.4 nM[2][17]
Schistocerca gregariaSchgr-ATRCHO-WTA11Calcium (via Gα16)4.43 x 10⁻⁹ M[18]
Schistocerca gregariaSchgr-ATRCHO-PAM28Calcium5.57 x 10⁻⁹ M[18]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments.

Heterologous Expression of this compound Receptor in Mammalian Cells (e.g., HEK293 or CHO)

Objective: To transiently express the this compound receptor in a mammalian cell line for subsequent functional analysis.

Materials:

  • HEK293 or CHO cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Expression plasmid containing the codon-optimized this compound receptor cDNA

  • Transfection reagent (e.g., FuGENE 6, Lipofectamine)

  • Serum-free medium

  • Culture flasks or plates

Protocol:

  • Cell Culture: Culture cells at 37°C with 5% CO₂. Passage cells when they reach 80-90% confluency. For transfection, seed cells in T75 flasks or other appropriate culture vessels to be 60-80% confluent on the day of transfection.[15]

  • Transfection Complex Preparation:

    • In a sterile tube, dilute the expression plasmid DNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Add the diluted DNA to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complexes to form.[15]

  • Transfection: Add the transfection complexes dropwise to the cells in their culture medium. Gently swirl the flask to ensure even distribution.

  • Expression: Incubate the transfected cells for 24-48 hours at 37°C to allow for receptor expression. For some GPCRs, reducing the temperature to 30°C after 24 hours can improve functional expression.

  • Harvesting: After the expression period, cells can be harvested for membrane preparation or used directly in whole-cell assays.

Membrane Preparation for Ligand Binding Assays

Objective: To isolate cell membranes containing the expressed this compound receptor.

Materials:

  • Transfected cells

  • Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors added fresh)

  • Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose)

  • Dounce homogenizer or sonicator

  • High-speed centrifuge

  • BCA protein assay kit

Protocol:

  • Cell Harvesting: Scrape the transfected cells into ice-cold PBS and pellet them by centrifugation (e.g., 1000 x g for 5 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by Dounce homogenization (20-30 strokes) or sonication on ice.[16]

  • Removal of Nuclei and Debris: Centrifuge the lysate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[16]

  • Washing: Discard the supernatant and resuspend the membrane pellet in Storage Buffer. Repeat the high-speed centrifugation step.

  • Final Preparation: Discard the supernatant and resuspend the final membrane pellet in a small volume of Storage Buffer.[16]

  • Quantification and Storage: Determine the protein concentration of the membrane preparation using a BCA assay. Aliquot the membranes, snap-freeze in liquid nitrogen, and store at -80°C.[16]

Calcium Imaging Assay (FLIPR)

Objective: To measure intracellular calcium mobilization in response to this compound receptor activation.

Materials:

  • Transfected cells seeded in a 96- or 384-well black-walled, clear-bottom plate

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fluo-8 AM)

  • Probenecid (optional, to prevent dye leakage from cells like CHO)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • This compound peptide dilutions

  • FLIPR (Fluorometric Imaging Plate Reader) or similar instrument

Protocol:

  • Cell Plating: Seed the transfected cells into the assay plate 24 hours before the assay to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium indicator dye in Assay Buffer. Probenecid can be included if necessary.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C or room temperature, depending on the cell line and dye.[19]

  • Washing (if required): Some dye kits are "no-wash," but if not, gently wash the cells with Assay Buffer to remove excess dye.

  • Assay:

    • Place the cell plate and the compound plate (containing this compound dilutions) into the FLIPR instrument.

    • The instrument will measure a baseline fluorescence, then inject the this compound solutions and continue to record the fluorescence signal over time.[19]

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the agonist concentration to generate a dose-response curve and calculate the EC₅₀.

cAMP Accumulation Assay (HTRF)

Objective: To measure the accumulation of intracellular cAMP following this compound receptor activation.

Materials:

  • Transfected cells

  • Stimulation Buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound peptide dilutions

  • HTRF cAMP assay kit (containing lysis buffer, d2-labeled cAMP, and cryptate-labeled anti-cAMP antibody)

  • Low-volume 384-well white plate

  • HTRF-compatible plate reader

Protocol:

  • Cell Preparation: Harvest transfected cells and resuspend them in Stimulation Buffer containing a PDE inhibitor.

  • Assay Setup:

    • Dispense a small volume of the cell suspension into the wells of the assay plate.

    • Add the this compound dilutions to the wells.

    • Incubate at room temperature for 30 minutes.[20]

  • Lysis and Detection:

    • Add the d2-labeled cAMP conjugate from the kit.

    • Add the cryptate-labeled anti-cAMP antibody. This initiates cell lysis and the competitive binding reaction.

    • Incubate for 60 minutes at room temperature.[20]

  • Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced. Calculate the cAMP concentration using a standard curve and plot the results against the log of the agonist concentration to determine the EC₅₀.

References

"minimizing degradation of Allatotropin during tissue extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to minimize the degradation of Allatotropin during tissue extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a major concern during extraction?

This compound (AT) is a pleiotropic neuropeptide found in insects and other invertebrates.[1] It was first identified for its role in stimulating the biosynthesis of Juvenile Hormone (JH), a critical hormone regulating development, reproduction, and behavior.[1][2] AT is also involved in modulating cardiac rhythm, gut contractions, and immune responses.[3][4] Like most neuropeptides, this compound is highly susceptible to rapid degradation by endogenous proteases released from cells and tissues upon homogenization.[5][6] This degradation leads to low yields and inaccurate quantification, compromising experimental results and the assessment of its physiological functions.

Q2: What are the primary causes of this compound degradation?

The primary cause of this compound degradation is enzymatic cleavage by proteases that are released during tissue lysis.[7] Insect hemolymph and tissues contain a high concentration of various proteases, with serine proteases being a major and particularly active class.[8][9][10] Studies have shown that this compound can be rapidly cleaved at specific amino acid residues (such as arginine) by enzymes present in insect tissues.[5] Other factors that accelerate degradation include suboptimal pH and elevated temperatures during the extraction process.[11][12]

Q3: How do temperature and time influence this compound stability during extraction?

Temperature and time are critical factors. Enzymatic activity is significantly reduced at low temperatures. Therefore, it is essential to perform all dissection and homogenization steps on ice and as quickly as possible. For optimal preservation, tissues should be snap-frozen in liquid nitrogen or on dry ice immediately after dissection to halt all biological processes, including proteolysis.[13] Some protocols suggest that heat stabilization of tissues before extraction can be a superior method for irreversibly denaturing degradative enzymes.[14][15]

Q4: What is the optimal pH for an this compound extraction buffer?

An acidic pH is generally recommended for neuropeptide extraction.[13][14] Using an extraction buffer containing an acid, such as acetic acid, helps to denature and inactivate many endogenous proteases, thereby protecting the peptide from degradation.[16] While the optimal pH for long-term storage may vary, an acidic environment during the initial extraction is a key step in preserving peptide integrity.

Q5: Which protease inhibitors are most effective for preventing this compound degradation?

Since multiple classes of proteases exist in insect tissues, a single inhibitor is insufficient.[7] A broad-spectrum protease inhibitor "cocktail" is the most effective approach.[17] These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases. Given that this compound degradation can be partially blocked by the serine protease inhibitor aprotinin, ensuring your cocktail is effective against serine proteases is crucial.[5] EDTA is often included to inhibit metalloproteases, but should be omitted if downstream applications are sensitive to chelating agents (e.g., immobilized metal affinity chromatography).[17]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or Undetectable this compound Yield 1. Proteolytic Degradation: Enzymes in the tissue lysate degraded the peptide.• Work Quickly and on Ice: Minimize the time between dissection and homogenization. • Use a Protease Inhibitor Cocktail: Add a broad-spectrum cocktail to your lysis buffer immediately before use.[7][17] • Use Acidic Buffer: Employ an extraction buffer with acetic acid to help inactivate proteases.[13][16] • Snap-Freeze Tissue: Immediately freeze tissue in liquid nitrogen after dissection and store at -80°C until extraction.[13]
2. Inefficient Extraction: The peptide was not effectively released from the tissue.• Optimize Homogenization: Ensure complete tissue disruption using a suitable homogenizer (e.g., sonicator, bead beater). • Sequential Extraction: Consider a two-step extraction, first with an aqueous/acidic buffer, followed by an organic solvent to recover peptides of varying hydrophilicity.
High Variability Between Replicates 1. Inconsistent Sample Handling: Differences in time or temperature exposure between samples.• Standardize Workflow: Ensure every sample is processed for the same duration and under identical temperature conditions. • Process in Small Batches: Work with a manageable number of samples at a time to maintain consistency.
2. Incomplete Homogenization: Some samples were not as thoroughly disrupted as others.• Visually Inspect Lysates: Ensure there is no visible, intact tissue remaining before proceeding to centrifugation.
Poor Mass Spectrometry Signal 1. Salt or Detergent Interference: High concentrations of salts or detergents in the final extract can suppress ionization.• Desalt Samples: Use C18 spin columns or similar solid-phase extraction (SPE) methods to clean up the peptide extract before analysis.[13]
2. Peptide Adsorption: Peptides can stick to plasticware, especially standard polypropylene (B1209903) tubes.• Use Low-Binding Tubes: Utilize protein low-bind microcentrifuge tubes for all steps.

Data & Inhibitor Selection

Table 1: Protease Inhibitor Cocktail Components

This table summarizes common protease classes found in insect tissues and the corresponding inhibitors typically included in commercial cocktails.

Protease Class Primary Role / Target Example Inhibitor(s) Notes
Serine Proteases Cleave peptide bonds at serine residues. Highly abundant in insect hemolymph.[8][10]Aprotinin, AEBSF, PMSFAprotinin has been shown to partially inhibit this compound degradation.[5] PMSF is highly unstable in aqueous solutions.[7]
Cysteine Proteases Utilize a cysteine residue in their active site for catalysis.E-64, LeupeptinE-64 is an irreversible inhibitor.
Metalloproteases Require a metal ion (often zinc) for their catalytic activity.EDTA, 1,10-PhenanthrolineEDTA is a strong chelator; use with caution if downstream applications require metal ions.[17]
Aspartic Proteases Use an aspartate residue for catalysis; active at acidic pH.Pepstatin AHas very low solubility in aqueous solutions; often dissolved in DMSO or methanol.[7]

Experimental Protocols

Protocol: Optimized this compound Extraction from Insect Brain Tissue

This protocol is designed to maximize the yield of intact this compound by minimizing proteolytic degradation.

1. Materials & Reagents:

  • Extraction Buffer (prepare fresh): 1 M Acetic Acid.

  • Protease Inhibitor Cocktail: Broad-spectrum, EDTA-free commercial cocktail (e.g., Thermo Scientific™ Protease Inhibitor Cocktail, EDTA-Free).[17]

  • Homogenization Equipment: Motorized pestle, sonicator, or bead beater.

  • Consumables: Protein low-bind microcentrifuge tubes, fine dissection tools.

  • Liquid Nitrogen or Dry Ice.

2. Tissue Dissection:

  • Perform all dissections on a cold plate or on ice.

  • Use fine forceps to carefully dissect the brain or other target tissue. Work as quickly as possible to minimize post-mortem degradation.[18]

  • Immediately transfer the dissected tissue into a pre-chilled, pre-weighed low-bind microcentrifuge tube.

  • Snap-freeze the tissue by dropping the tube into liquid nitrogen or placing it on dry ice.[13]

  • Store samples at -80°C until you are ready to begin the extraction.

3. Homogenization and Extraction:

  • Prepare the Working Extraction Buffer : Just before use, add the protease inhibitor cocktail to the 1 M Acetic Acid solution at the manufacturer's recommended concentration (e.g., 1X). Keep on ice.

  • Remove samples from -80°C storage and place them immediately on dry ice. Do not allow them to thaw.

  • Add 200 µL of ice-cold Working Extraction Buffer per 10-20 mg of tissue.

  • Immediately homogenize the frozen tissue using one of the following methods:

    • Motorized Pestle: Homogenize for 30-60 seconds until no tissue fragments are visible.

    • Sonicator: Use a probe sonicator with short pulses (e.g., 3 x 10-second bursts) on ice, allowing the sample to cool between pulses.

  • Incubate the homogenate on ice for 20 minutes to allow for peptide extraction.[13]

4. Clarification and Storage:

  • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[13]

  • Carefully transfer the supernatant, which contains the peptide extract, to a new, pre-chilled low-bind microcentrifuge tube.

  • For immediate analysis (e.g., LC-MS), the sample may need to be desalted using a C18 column.

  • For long-term storage, freeze the extract at -80°C. Lyophilized (freeze-dried) peptides generally have the best long-term stability.[12]

Visualizations: Workflows and Pathways

Diagram 1: this compound Extraction Workflow

G cluster_prep Sample Preparation cluster_extract Extraction cluster_final Final Product Dissect 1. Dissect Tissue (Rapidly, On Ice) SnapFreeze 2. Snap-Freeze (Liquid Nitrogen) Dissect->SnapFreeze Store 3. Store at -80°C SnapFreeze->Store Homogenize 5. Homogenize Tissue (On Ice) Store->Homogenize Buffer 4. Prepare Buffer (Acid + Protease Inhibitors) Buffer->Homogenize Incubate 6. Incubate (On Ice, 20 min) Homogenize->Incubate Centrifuge 7. Centrifuge (4°C, 16,000 x g) Incubate->Centrifuge Collect 8. Collect Supernatant Centrifuge->Collect Analyze Analyze (e.g., LC-MS) Collect->Analyze Optional: Desalting StoreFinal Store at -80°C Collect->StoreFinal crit1 Critical Step: Minimize Time crit1->Dissect crit2 Critical Step: Add Inhibitors crit2->Buffer

Caption: Workflow for minimizing this compound degradation during tissue extraction.

Diagram 2: this compound Signaling Pathway

G AT This compound (AT) ATR AT Receptor (GPCR) AT->ATR Binds Gq Gq Protein ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Response (e.g., JH Biosynthesis) DAG->Response Stimulates Ca Ca²⁺ Release ER->Ca Ca->Response Stimulates

Caption: this compound activates the IP3/DAG signaling cascade via a Gq-coupled receptor.

Diagram 3: Troubleshooting Logic for Low this compound Yield

G start Start: Low AT Yield q_inhibitors Did you use a broad- spectrum protease inhibitor cocktail? start->q_inhibitors q_temp Were all steps performed rapidly and on ice? q_inhibitors->q_temp Yes res_inhibitors Result: High probability of proteolytic degradation. Action: Re-run with a fresh inhibitor cocktail. q_inhibitors->res_inhibitors No q_buffer Was the extraction buffer acidic (e.g., 1M Acetic Acid)? q_temp->q_buffer Yes res_temp Result: Degradation likely occurred due to enzyme activity. Action: Ensure strict temperature control and speed. q_temp->res_temp No q_homogenization Was tissue homogenization complete? q_buffer->q_homogenization Yes res_buffer Result: Suboptimal pH may have allowed protease activity. Action: Use an acidic buffer to denature proteases. q_buffer->res_buffer No res_homogenization Result: Inefficient peptide release from tissue. Action: Optimize homogenization method and duration. q_homogenization->res_homogenization No end If issues persist, consider sample desalting or using low-bind tubes. q_homogenization->end Yes

Caption: A decision tree to diagnose and resolve low this compound extraction yields.

References

Technical Support Center: Addressing Allatotropin Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating cross-reactivity issues associated with Allatotropin (ATR) antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATR) and why are antibodies used to study it?

This compound is a pleiotropic neuropeptide found in invertebrates, first identified for its role in stimulating the production of juvenile hormone.[1][2] It is also involved in various other physiological processes, including muscle contraction, heart rate, nutrient absorption, and immune responses.[3][4][5] Antibodies against ATR are essential tools for researchers to study its localization in tissues (e.g., via immunohistochemistry), quantify its levels (e.g., via ELISA), and detect it in protein extracts (e.g., via Western blotting).

Q2: What is antibody cross-reactivity?

Cross-reactivity occurs when an antibody, raised against a specific antigen (like ATR), binds to other, unintended molecules.[6] This happens because the antibody recognizes a similar structural feature, or epitope, on the non-target molecule.[6] This can lead to non-specific signals, resulting in false-positive results and inaccurate data interpretation.[7]

Q3: Why is it critical to control for the cross-reactivity of this compound antibodies?

Q4: What are the primary validation strategies for ensuring antibody specificity?

The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for validation:

  • Genetic Strategies: Testing the antibody in a knockout or knockdown model where the target protein is absent or reduced. A specific antibody should show a diminished or absent signal.[8][9][10]

  • Orthogonal Strategies: Correlating the results from the antibody-based method with a non-antibody-based method (e.g., mass spectrometry).[9]

  • Independent Antibody Strategies: Comparing the staining pattern of two different antibodies that recognize distinct epitopes on the same target protein.[8][11]

  • Recombinant Protein Expression: Testing the antibody on cells or lysates that have been engineered to overexpress the target protein as a positive control.[10]

  • Immunoprecipitation-Mass Spectrometry (IP-MS): Using the antibody to pull down the target protein, which is then identified and verified by mass spectrometry.

For peptide antibodies like anti-ATR, a peptide pre-adsorption (blocking) experiment is a vital and accessible complementary method to confirm specificity.[12][13]

Troubleshooting Guides

This section addresses specific issues encountered during common immunoassays.

Western Blotting

Q: My Western blot shows multiple, non-specific bands. How can I determine which band, if any, is this compound?

A: Multiple bands are a common issue in Western blotting and can arise from several factors, including antibody cross-reactivity, protein degradation, or post-translational modifications.

Troubleshooting Steps:

  • Optimize Antibody Concentration: Using too high a concentration of the primary antibody is a frequent cause of non-specific bands.[14][15][16] Perform a dilution series to find the optimal concentration that maximizes the signal-to-noise ratio.

  • Improve Blocking: Inadequate blocking can lead to high background and non-specific binding.[14][17] Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat milk vs. BSA).[15][16][17]

  • Increase Washing Stringency: Extend the duration and number of wash steps after primary and secondary antibody incubations to more effectively remove unbound antibodies.[16][17] Adding a mild detergent like Tween-20 (typically 0.05-0.1%) to the wash buffer is recommended.[15][18]

  • Run a Positive Control: Use a recombinant ATR peptide or a lysate from a system known to express ATR to confirm the correct band size.

  • Perform a Peptide Pre-adsorption Control: This is the most direct way to test for specificity. Pre-incubate the antibody with an excess of the immunizing ATR peptide before applying it to the membrane. If the primary band disappears while others remain, it confirms the band's specificity. See Protocol 1 for a detailed methodology.

Immunohistochemistry / Immunocytochemistry (IHC/ICC)

Q: I am observing high background or non-specific staining in my tissue/cell samples. How can I resolve this?

A: High background in IHC/ICC can mask the true signal and lead to misinterpretation of protein localization.

Troubleshooting Steps:

  • Perform a Peptide Pre-adsorption Control: This is the gold standard for demonstrating specificity in IHC/ICC.[12][19] Incubate your primary antibody with the ATR peptide before the staining procedure. A specific signal will be abolished, while non-specific background staining will persist. Refer to Protocol 1 .

  • Optimize Antibody Dilution: Titrate the primary antibody to determine the lowest concentration that provides a strong, specific signal with minimal background.

  • Check Blocking Steps: Ensure you are using an appropriate blocking serum, typically from the same species as the secondary antibody, to block non-specific sites.[13]

  • Include Necessary Controls:

    • No Primary Antibody Control: Omit the primary antibody and apply only the secondary antibody. This helps identify non-specific binding of the secondary antibody.[20]

    • Negative Control Tissue/Cells: Use a sample known not to express this compound, if available.

ELISA

Q: My ELISA results show high background, leading to poor sensitivity. What are the likely causes and solutions?

A: High background in ELISA reduces the dynamic range and reliability of the assay.

Troubleshooting Steps:

  • Insufficient Washing: Inadequate washing is a primary cause of high background.[21][22][23] Ensure wells are washed thoroughly between each step. Increase the number of washes or include a soaking step.[18][20]

  • Sub-optimal Antibody Concentrations: Titrate both the capture and detection antibodies to find the optimal balance that yields a strong signal without elevating the background.

  • Cross-Reactivity of Antibodies: One or both antibodies may be cross-reacting with other molecules in the sample. Validate antibody specificity using a peptide-blocking approach within the ELISA format.

  • Inadequate Blocking: Increase the concentration or incubation time of the blocking buffer.[18] Common blockers include BSA or casein-based solutions.

  • Contamination: Ensure all reagents, buffers, and the plate itself are free from contamination.[21][22] Use fresh, high-quality reagents.

Quantitative Data on Antibody Specificity

Verifying the specificity of an anti-Allatotropin antibody is essential. A common method is to test its reactivity against the target peptide and other structurally similar neuropeptides. The table below presents illustrative data from a competitive ELISA, demonstrating how to quantify specificity.

PeptideSequence% Cross-Reactivity (IC50 ATR / IC50 Peptide) x 100
This compound (ATR) [Example Sequence]100%
Corazonin[Example Sequence]2.1%
Adipokinetic Hormone (AKH)[Example Sequence]0.8%
Proctolin[Example Sequence]< 0.1%
FMRFamide[Example Sequence]< 0.1%
Table 1: Illustrative cross-reactivity data for a polyclonal anti-Allatotropin antibody. A lower percentage indicates higher specificity.

Experimental Protocols

Protocol 1: Peptide Pre-adsorption (Blocking) for Antibody Specificity Control

This protocol is a critical control for verifying that an antibody's signal is specific to the target antigen in applications like Western Blot, IHC, and ICC.[12][13]

Materials:

  • Primary antibody against this compound (ATR)

  • Immunizing peptide for the ATR antibody (blocking peptide)

  • Standard antibody diluent/buffer for your application (e.g., PBS with 1% BSA)

  • Two identical samples for testing (e.g., two Western blot strips, two tissue slides)

Procedure:

  • Determine Optimal Antibody Dilution: First, optimize your protocol to determine the ideal working dilution of your primary antibody that gives a clear, strong signal.

  • Prepare Antibody Solutions: Prepare enough of the diluted primary antibody for two identical experiments.

  • Divide the Solution: Aliquot the diluted antibody solution equally into two separate tubes (Tube A and Tube B).

  • Prepare the "Blocked" Antibody:

    • To Tube A , add the blocking peptide at a 5-10 fold excess by mass compared to the antibody. (e.g., for 1 µg of antibody, add 5-10 µg of peptide).

    • Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. This allows the peptide to bind to and saturate the antibody's antigen-binding sites.[13]

  • Prepare the "Control" Antibody:

    • To Tube B , add an equivalent volume of the buffer used to dissolve the peptide. Do not add any peptide.

    • Incubate this tube under the same conditions as Tube A.

  • Perform Staining: Continue with your standard immunoassay protocol, using the "blocked" antibody from Tube A on one sample and the "control" antibody from Tube B on the identical second sample.

  • Analyze Results:

    • Specific Signal: A signal that is present in the sample stained with the control antibody (Tube B) but is absent or significantly reduced in the sample stained with the blocked antibody (Tube A) is considered specific.

    • Non-specific Signal: Any signal that remains in the sample stained with the blocked antibody is likely due to non-specific binding or cross-reactivity with other molecules.

Visualizations

Diagrams of Workflows and Pathways

Antibody_Validation_Workflow start_node Start: Receive New This compound Antibody Lot process_node_1 Perform Western Blot on Positive Control Lysate start_node->process_node_1 Initial Screen process_node process_node decision_node decision_node control_node control_node end_node_good Result: Antibody is Specific and Validated end_node_bad Result: Antibody is Non-Specific. Do Not Use. decision_node_1 Single Band at Correct MW? process_node_1->decision_node_1 decision_node_1->end_node_bad No / Multiple Bands process_node_2 Perform Peptide Pre-adsorption Control (See Protocol 1) decision_node_1->process_node_2 Yes control_node_1 Control: Antibody + ATR Peptide Experiment: Antibody Only process_node_2->control_node_1 decision_node_2 Signal Abolished by Peptide? process_node_2->decision_node_2 decision_node_2->end_node_good Yes decision_node_2->end_node_bad No

Caption: Workflow for validating the specificity of a new this compound antibody.

Troubleshooting_IHC problem Problem: High Background or Non-Specific Staining in IHC question1 Is 'No Primary Antibody' control clean? problem->question1 First Check question question action action solution solution question2 Have you run a Peptide Pre-adsorption Control? question1->question2 Yes action1 Issue with Secondary Antibody. - Test different secondary Ab. - Use pre-adsorbed secondary. question1->action1 No action2 Perform Pre-adsorption (Protocol 1) to confirm specificity of primary Ab. question2->action2 No question3 Does Pre-adsorption eliminate the signal? question2->question3 Yes action3 Staining is non-specific. - Optimize blocking step. - Titrate primary antibody. question3->action3 No solution1 Signal is Specific. Proceed with optimized protocol. question3->solution1 Yes

Caption: Decision tree for troubleshooting non-specific IHC/ICC staining.

Allatotropin_Signaling ligand This compound (ATR) receptor ATR Receptor (GPCR) ligand->receptor Binds effector Adenylyl Cyclase receptor->effector Activates second_messenger cAMP effector->second_messenger Generates kinase Protein Kinase A (PKA) second_messenger->kinase Activates response Cellular Responses (e.g., Juvenile Hormone Synthesis, Muscle Contraction) kinase->response Phosphorylates Targets Leading to

Caption: Simplified diagram of a potential this compound signaling pathway.

References

"protocol for validating Allatotropin antibody specificity"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Allatotropin Antibody Specificity Validation. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers in confirming the specificity and reliability of their this compound (AT) antibodies for various applications.

Frequently Asked Questions (FAQs)

Q1: What is antibody specificity and why is it critical for this compound research?

Q2: What are the essential validation steps for a new this compound antibody?

A: A thorough validation process should involve multiple assays. The minimum recommended steps include:

  • Western Blotting: To verify that the antibody recognizes a protein of the correct molecular weight corresponding to the this compound precursor.

  • Immunohistochemistry (IHC) / Immunocytochemistry (ICC): To confirm that the antibody stains the correct cell types and structures known to express this compound, such as specific neurosecretory cells in the brain and corpora allata.[2][3]

  • Peptide Pre-adsorption Control: This is a crucial negative control for IHC and ELISA, where pre-incubating the antibody with an excess of the this compound peptide should abolish the signal.

  • Cross-Reactivity Testing (e.g., via ELISA or Dot Blot): To ensure the antibody does not bind to other structurally similar or functionally related insect neuropeptides.[4]

Q3: What are the expected positive and negative results in these validation experiments?

A:

  • Western Blot: A specific antibody should detect a primary band at the molecular weight of the this compound precursor protein (~23 kDa for Manduca sexta).[5] The mature peptide (~1.5 kDa) is typically too small to be resolved by standard SDS-PAGE.

  • IHC/ICC: Positive staining should appear in known this compound-expressing regions, such as neurosecretory cells in the insect brain, frontal ganglion, and nerve fibers innervating the corpora allata.[6][7] No staining should be observed in non-neuronal tissues like fat body or muscle, which can serve as negative tissue controls.

  • Pre-adsorption Control: The specific signal observed in IHC or ELISA should be completely eliminated after the antibody is pre-incubated with the this compound peptide.

  • Cross-Reactivity Test: The antibody should show high signal against the this compound peptide and negligible signal against other insect neuropeptides, such as Allatostatins or FMRFamides.

Q4: My antibody was sold as "validated for IHC." Do I still need to validate it?

A: Yes. Vendor validation is a useful starting point, but specificity can be highly dependent on the experimental conditions, tissue preparation, and species used.[1] It is essential to validate every new antibody lot under your specific experimental conditions to ensure reproducibility and reliability.

Troubleshooting Guides

This section addresses common problems encountered during this compound antibody validation.

Troubleshooting: Western Blotting
Problem Possible Cause(s) Recommended Solution(s)
No Band or Weak Signal 1. Low expression of AT precursor in the sample. 2. Primary antibody concentration is too low.[8] 3. Inefficient protein transfer, especially for smaller precursors. 4. Inactive secondary antibody or detection reagent.1. Use tissues known to express high levels of AT, such as dissected insect brains or frontal ganglia.[2] 2. Increase the primary antibody concentration or extend incubation to overnight at 4°C.[8][9] 3. Use a 0.2 µm PVDF membrane and optimize transfer time and voltage. Confirm transfer with Ponceau S staining. 4. Test the secondary antibody and substrate with a positive control blot.
Multiple Non-Specific Bands 1. Primary antibody concentration is too high, causing off-target binding.[9] 2. Insufficient blocking of the membrane.[8] 3. Antibody is recognizing other proteins (cross-reactivity).1. Decrease the primary antibody concentration by performing a dilution series (titration). 2. Increase blocking time to 2 hours or use a different blocking agent (e.g., 5% BSA instead of milk).[10] 3. If bands persist at optimal antibody concentration, the antibody may not be specific. Confirm identity of the target band with a positive control (e.g., cell lysate overexpressing AT precursor).
High Background 1. Insufficient washing. 2. Blocking time is too short.[8] 3. Contaminated buffers or equipment.[9]1. Increase the number and duration of wash steps (e.g., 4 washes of 10 minutes each). Add 0.05% Tween-20 to the wash buffer.[11] 2. Ensure blocking is performed for at least 1 hour at room temperature. 3. Prepare fresh buffers and ensure clean incubation trays are used.[9]
Troubleshooting: Immunohistochemistry (IHC)
Problem Possible Cause(s) Recommended Solution(s)
No Staining 1. Primary antibody concentration is too low.[2] 2. Epitope is masked by fixation. 3. Inactive primary or secondary antibody. 4. Tissue was not properly permeabilized.1. Perform a titration to find the optimal antibody concentration.[2] 2. Perform antigen retrieval. For insect brains, enzymatic retrieval with Proteinase K can be effective.[12] 3. Run a positive control tissue (e.g., Manduca brain) to confirm antibody activity. 4. Ensure the wash buffer contains a detergent like Triton X-100 (0.1-0.5%) to permeabilize neural tissues.[13]
High Background / Non-Specific Staining 1. Primary antibody concentration is too high.[2][14] 2. Insufficient blocking.[15] 3. Secondary antibody is cross-reacting with the sample tissue.[12][14] 4. Endogenous peroxidase activity (for HRP detection).[12]1. Dilute the primary antibody further.[14] 2. Increase blocking time (e.g., 1-2 hours) with normal serum from the same species as the secondary antibody.[14] 3. Run a "secondary-only" control (omit the primary antibody). If staining persists, use a pre-adsorbed secondary antibody.[12] 4. Quench tissue with 3% H₂O₂ in methanol (B129727) before primary antibody incubation.[16]

Experimental Protocols

Protocol 1: Western Blotting for this compound Precursor
  • Protein Extraction: Dissect insect brains or frontal ganglia in cold PBS with protease inhibitors. Homogenize the tissue in RIPA buffer, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane. Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Allatotropin antibody (diluted in blocking buffer as per Table 1) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step (7).

  • Detection: Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imager. The expected band for the AT precursor is ~23 kDa.[5]

Protocol 2: Peptide-ELISA for Cross-Reactivity Testing
  • Plate Coating: Dilute this compound and other test peptides (see Table 2) to 5 µg/mL in coating buffer (0.1 M sodium carbonate, pH 9.6). Add 100 µL per well to a 96-well high-binding ELISA plate. Incubate overnight at 4°C.[17]

  • Washing: Wash wells 3 times with 200 µL of wash buffer (PBST: PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (3% BSA in PBST) to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step (2).

  • Primary Antibody Incubation: Add 100 µL of the anti-Allatotropin antibody, diluted in blocking buffer (e.g., 1:2000), to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step (2).

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step (2).

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 1M H₂SO₄.

  • Read Plate: Measure the absorbance at 450 nm. A specific antibody will show a high signal in the this compound wells and a signal close to background in wells with other peptides.

Protocol 3: Whole-Mount Immunohistochemistry for Insect Brain
  • Dissection and Fixation: Dissect insect brains in cold Schneider's Insect Medium or PBS.[13] Fix the brains in 4% paraformaldehyde (PFA) in PBS for 30-60 minutes at room temperature.[6][7]

  • Washing: Wash the brains 3 times for 10 minutes each in PBT (PBS with 0.5% Triton X-100).

  • Blocking: Block for 1-2 hours at room temperature in PBT containing 10% Normal Goat Serum (NGS).

  • Primary Antibody Incubation: Incubate brains in the anti-Allatotropin antibody (diluted in blocking buffer) for 48 hours at 4°C with gentle agitation.

  • Pre-adsorption Control (Parallel Sample): Pre-incubate the diluted primary antibody with 10-20 µg/mL of this compound peptide for 2 hours at room temperature before adding it to a control brain sample.

  • Washing: Wash the brains 5-6 times over 2-3 hours in PBT.

  • Secondary Antibody Incubation: Incubate in a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488), diluted in blocking buffer, overnight at 4°C.

  • Washing: Wash the brains 5-6 times over 2-3 hours in PBT, protecting them from light.

  • Mounting and Imaging: Mount the brains on a slide in an appropriate mounting medium (e.g., VectaShield). Image using a confocal microscope. Specific staining should be visible in neurosecretory cells and absent in the pre-adsorbed control.

Data Presentation

Table 1: Recommended Starting Dilutions for this compound Antibody

ApplicationAntibody TypeStarting DilutionIncubation Time
Western Blot Polyclonal1:1000 - 1:3000Overnight at 4°C
IHC / ICC Polyclonal1:500 - 1:200048-72 hours at 4°C
ELISA Polyclonal1:2000 - 1:80002 hours at RT

Note: These are starting points. Optimal dilutions must be determined empirically for each antibody lot and experimental setup.

Table 2: Example ELISA Data for Specificity Analysis

Peptide Coated in WellSequence FamilyExample SequenceMean OD 450nmResult
This compound (AT) This compoundGFKNVEMMTARGF-NH₂1.852 Positive
Allatostatin-A (AST-A)PISCFpEVRFRQCYFNPISCF-OH0.105Negative
Allatostatin-C (AST-C)Y/FXFGLAPSAFGL-NH₂0.098Negative
FMRFamideFMRFamideFMRF-NH₂0.112Negative
No Peptide (Blank)N/AN/A0.095Background

This table illustrates the expected outcome of a peptide-ELISA used to confirm specificity. The antibody should react strongly only with its target peptide.

Visualizations

Antibody_Validation_Workflow start Obtain New This compound Antibody Lot wb Western Blot (Brain Homogenate) start->wb Test 1 ihc Immunohistochemistry (Whole-Mount Brain) wb->ihc Correct MW? (~23 kDa) wb->midpoint elisa Peptide-ELISA (Cross-Reactivity) ihc->elisa Correct Localization? ihc->midpoint pass Antibody is Specific for this Application elisa->pass No Cross- Reactivity? elisa->midpoint fail FAIL: Troubleshoot or Reject Antibody Lot midpoint->fail Incorrect MW or Multiple Bands midpoint->fail Incorrect Staining or High Background midpoint->fail Cross-Reacts with Other Peptides

Caption: Workflow for validating a new lot of this compound antibody.

IHC_Troubleshooting_Tree start IHC Problem: High Background Staining q1 Did you run a 'secondary-only' control? start->q1 a1_yes Staining persists q1->a1_yes Yes a1_no No staining in control q1->a1_no No sol1 Solution: Use a pre-adsorbed secondary antibody. a1_yes->sol1 q2 Is the primary antibody concentration too high? a1_no->q2 a2_yes Likely q2->a2_yes Yes a2_no Unlikely q2->a2_no No sol2 Solution: Titrate (dilute) the primary antibody further. a2_yes->sol2 sol3 Solution: Increase blocking time/change blocking agent (e.g., 10% NGS). a2_no->sol3

Caption: Decision tree for troubleshooting high background in IHC.

References

"improving the sensitivity of Allatotropin detection methods"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Allatotropin Detection Methods. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance the sensitivity and reliability of your this compound detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection critical?

A1: this compound (AT) is a neuropeptide primarily found in insects that plays a crucial role in stimulating the biosynthesis of juvenile hormone (JH).[1][2] JH regulation is fundamental to insect development, reproduction, and behavior.[3] Sensitive and accurate detection of this compound is vital for physiological studies, understanding insect endocrinology, and for the development of novel pest management strategies that target these hormonal pathways.

Q2: What are the primary methods used for this compound detection?

A2: The most common methods for this compound detection are immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA).[1] Competitive ELISAs have been successfully developed to quantify this compound with high sensitivity.[4] These assays utilize antibodies raised against this compound to measure its concentration in various tissue extracts, such as the brain, nervous system, and accessory glands.[1]

Q3: How should I properly handle and store this compound peptides and samples?

A3: Proper handling and storage are critical for maintaining the integrity of this compound.

  • Lyophilized Peptide: this compound is typically delivered in a lyophilized (freeze-dried) state and should be stored in a freezer at or below -20°C.[5] Before opening the vial, allow it to warm to room temperature to prevent condensation, as moisture can significantly decrease long-term stability.[6]

  • Peptide Solutions: For creating stock solutions, use sterile, distilled water or a sterile, dilute acid (e.g., 0.1% acetic acid).[6] To prolong the shelf life of solutions, use sterile buffers with a pH of 5-6, divide them into aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C or colder.[6]

  • Biological Samples: The stability of this compound in biological samples can be affected by nonspecific binding to container surfaces.[7] Use low-protein-binding tubes and consider optimizing sample collection and storage conditions to ensure accurate measurements.[7][8]

Q4: What is non-specific binding and how does it affect my assay's sensitivity?

A4: Non-specific binding (NSB) is the adhesion of assay antibodies or the analyte itself to surfaces other than the intended target, such as the walls of the microplate wells or other proteins.[7][9] NSB is a major cause of high background signals, which can obscure the true signal from the target analyte.[9][10] This high background reduces the signal-to-noise ratio, thereby decreasing the sensitivity and accuracy of the assay and potentially leading to false-positive results.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound detection experiments.

Problem: Weak or No Signal

Q: My ELISA is producing a very low or no signal, even for my positive controls. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors related to reagents, protocol steps, or the sample itself.

Possible Cause Recommended Solution
Inactive Reagents Degraded Peptide: Ensure this compound standards and samples have not degraded. Use fresh aliquots for each experiment and avoid repeated freeze-thaw cycles.[11] • Inactive Antibody/Conjugate: Confirm the activity of primary antibodies and enzyme conjugates. Store them at the recommended temperature and avoid exposure to light. Test their activity independently if possible.[12] • Improper Substrate: Make sure the substrate is appropriate for the enzyme conjugate (e.g., TMB for HRP). Prepare the substrate solution immediately before use.[12]
Procedural Errors Omission of a Key Reagent: Systematically review the protocol to ensure all reagents (e.g., primary antibody, secondary antibody, standard, substrate) were added in the correct sequence.[12] • Inadequate Incubation: Verify that incubation times and temperatures are optimal. Insufficient incubation can lead to incomplete binding. Consider increasing incubation time or performing it overnight at 4°C.[10] • Incorrect Plate Reader Settings: Check that the plate reader is set to the correct wavelength for the substrate used.[12]
Suboptimal Concentrations Antibody Concentration Too Low: The concentration of the capture or detection antibody may be too low. Perform a titration (checkerboard assay) to determine the optimal antibody concentrations for your specific assay conditions.[10][11]
Sample Issues Analyte Below Detection Limit: The concentration of this compound in your sample may be too low for the assay's sensitivity range. Try concentrating the sample or perform a serial dilution to ensure it falls within the dynamic range of the standard curve.
Problem: High Background

Q: I'm observing a high signal in all wells, including my negative controls, which makes it difficult to interpret my results. How can I reduce this high background?

A: High background is typically caused by non-specific binding of antibodies or other reagents.

Possible Cause Recommended Solution
Insufficient Blocking Optimize Blocking Step: Ensure the blocking buffer is appropriate and that the incubation time is sufficient (e.g., 1-2 hours at room temperature or overnight at 4°C). The blocking buffer should prevent non-specific antibody binding without interfering with specific binding.[12]
Antibody Issues Antibody Concentration Too High: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Perform a titration to find the optimal concentration that maximizes the specific signal while minimizing background.[11][12] • Cross-Reactivity: The detection antibody may be cross-reacting with the coating antibody or other proteins in the sample. Run appropriate controls to test for cross-reactivity.[12] Use affinity-purified or pre-adsorbed antibodies if available.[11]
Inadequate Washing Increase Washing Steps: Insufficient washing can leave unbound reagents in the wells. Increase the number of wash cycles, the volume of wash buffer, or the soaking time during each wash to more effectively remove unbound antibodies and conjugates.[10][12] • Add Detergent: Include a mild non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer to help reduce non-specific interactions.
Substrate Issues Substrate Incubation Time: Developing the substrate for too long can lead to a high background signal. Optimize the incubation time or stop the reaction sooner.[11]
Problem: Poor Reproducibility (High Coefficient of Variation)

Q: My duplicate or triplicate wells show high variability. What is causing this poor precision and how can I improve it?

A: Poor reproducibility can undermine the validity of your results and often points to inconsistencies in assay execution.

Possible Cause Recommended Solution
Pipetting Inaccuracy Check Pipette Calibration: Ensure all pipettes are properly calibrated and functioning correctly.[11] • Consistent Technique: Use a consistent pipetting technique for all wells. Use fresh pipette tips for each sample and reagent transfer to avoid cross-contamination.[11] Pre-wetting the tip can also improve accuracy.
Inadequate Mixing Thoroughly Mix Reagents: Ensure all reagents, standards, and samples are thoroughly mixed before being added to the plate. Avoid introducing bubbles.[12]
Washing Inconsistency Uniform Washing: Ensure all wells are washed uniformly. If using an automated plate washer, check that all ports are clear and dispensing/aspirating correctly. If washing manually, be consistent with the force and volume of buffer addition and aspiration.[12]
"Edge Effects" Temperature & Evaporation: Wells on the edge of the plate can be subject to temperature variations and faster evaporation. To minimize this, ensure the plate is equilibrated to room temperature before adding reagents and use a plate sealer or lid during incubations.[10] Avoid stacking plates during incubation.[12]

Quantitative Data Summary

The following table summarizes the performance characteristics of a published competitive enzyme immunoassay (EIA) for Manduca sexta this compound.

ParameterValueReference
Assay Type Competitive Enzyme Immunoassay[4]
Detection Limit < 2 fmol/well[4]
Useful Quantification Range 2 - 30 fmol/well[4]
Specificity No cross-reactivity observed with several other insect peptides.[4]

Key Experimental Protocols

Protocol: Competitive ELISA for this compound Quantification

This protocol is a generalized methodology based on established competitive immunoassay principles. Optimization of antibody concentrations, incubation times, and temperatures is recommended for specific assay components and sample types.

1. Materials and Reagents

  • High-binding 96-well microplate

  • This compound-specific primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • This compound standard peptide

  • Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1-3% BSA in PBS)

  • Assay Buffer / Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

2. Plate Coating

  • Dilute the this compound-specific primary antibody to its optimal concentration in Coating Buffer.

  • Add 100 µL of the diluted antibody solution to each well of the microplate.

  • Seal the plate and incubate overnight at 4°C.

  • The next day, wash the plate 3 times with 200 µL of Wash Buffer per well. Invert the plate and tap firmly on absorbent paper to remove any residual buffer.

3. Blocking

  • Add 200 µL of Blocking Buffer to each well.

  • Seal the plate and incubate for 1-2 hours at room temperature (RT).

  • Wash the plate 3 times with Wash Buffer as described in step 2.4.

4. Competitive Reaction

  • Prepare a serial dilution of the this compound standard in Assay Buffer. The range should span the expected concentration of your samples (e.g., from 0 to 50 fmol/well).

  • Prepare your unknown samples by diluting them in Assay Buffer.

  • Add 50 µL of the standard dilutions or unknown samples to the appropriate wells.

  • Immediately add 50 µL of a pre-titered dilution of enzyme-conjugated this compound (or a fixed amount of unconjugated this compound followed by a conjugated secondary antibody in a subsequent step) to each well. This creates the competition for binding to the coated primary antibody.

  • Seal the plate and incubate for 2 hours at RT (or as optimized).

5. Detection

  • Wash the plate 5 times with Wash Buffer.

  • Add 100 µL of Substrate Solution to each well.

  • Incubate the plate in the dark at RT for 15-30 minutes, or until sufficient color develops. Monitor the color change to avoid overdevelopment.

  • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance on a plate reader at 450 nm within 15 minutes of stopping the reaction. The signal intensity will be inversely proportional to the amount of this compound in the sample.

Visualizations

This compound Signaling Pathway

This compound binds to a G protein-coupled receptor (GPCR) on the cell surface.[2] This binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ is a key step in stimulating the downstream cellular response, such as juvenile hormone synthesis.[2]

Allatotropin_Signaling cluster_ER AT This compound (AT) ATR AT Receptor (GPCR) AT->ATR Binds Gq Gq Protein ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PLC->p1 Cleaves PIP2 PIP₂ PIP2->p1 IP3 IP₃ IP3->p2 Binds to Receptor on ER DAG DAG ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_Cyto Ca²⁺ Ca_ER->Ca_Cyto Release Response Cellular Response (e.g., JH Synthesis) Ca_Cyto->Response Stimulates p1->IP3 p1->DAG Competitive_ELISA_Workflow start Start coat Coat Plate with Anti-AT Antibody start->coat wash1 Wash coat->wash1 block Block Plate (e.g., with BSA) wash1->block wash2 Wash block->wash2 add_sample Add Sample or Standard + Enzyme-labeled AT wash2->add_sample incubate Incubate (Competitive Binding) add_sample->incubate wash3 Wash incubate->wash3 add_substrate Add Substrate wash3->add_substrate develop Incubate (Color Dev.) add_substrate->develop stop Add Stop Solution develop->stop read Read Absorbance (450 nm) stop->read end End read->end Troubleshooting_Weak_Signal problem Problem: Weak or No Signal q_control Is the Standard Curve also weak/absent? problem->q_control a_yes_reagent Issue is likely systemic. Check common reagents. q_control->a_yes_reagent Yes a_no_sample Issue is specific to samples. q_control->a_no_sample No q_reagents Were all reagents added in the correct order? a_yes_reagent->q_reagents a_reorder Solution: Repeat assay, carefully following the protocol. q_reagents->a_reorder No q_activity Are substrate & conjugate known to be active? q_reagents->q_activity Yes a_activity Solution: Use fresh substrate. Test conjugate activity. q_activity->a_activity No a_optimize Solution: Titrate antibodies. Increase incubation time. q_activity->a_optimize Yes q_sample_conc Is AT concentration below detection limit? a_no_sample->q_sample_conc a_sample_conc Solution: Concentrate sample or use a more sensitive assay. q_sample_conc->a_sample_conc Yes a_sample_storage Solution: Check sample storage. Use fresh samples/aliquots. q_sample_conc->a_sample_storage No

References

"optimizing buffer conditions for Allatotropin activity assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for Allatotropin (AT) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an this compound activity assay?

A1: this compound is an insect neuropeptide that plays a role in various physiological processes, most notably the stimulation of Juvenile Hormone (JH) biosynthesis.[1][2][3][4] The activity of this compound is mediated through a G-protein coupled receptor (GPCR).[1][2][5] Upon binding to its receptor, this compound initiates a signaling cascade that involves the Gq alpha subunit, activation of phospholipase C (PLC), and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and calcium (Ca2+).[5] Therefore, most activity assays are designed to measure one of these downstream events, such as intracellular calcium mobilization in a cell line expressing the this compound receptor.

Q2: What is a good starting buffer for an this compound activity assay?

A2: For a cell-based assay measuring a physiological response like calcium mobilization, a balanced salt solution that maintains cellular health is recommended as a starting point. A common choice is Hanks' Balanced Salt Solution (HBSS) supplemented with a biological buffer like HEPES to maintain a physiological pH of 7.2-7.4. It is also advisable to include calcium and magnesium, as these ions can be crucial for cell signaling and receptor function. A typical starting buffer might be: 20 mM HEPES, 1x HBSS, 2.5 mM Probenecid, and 0.1% Bovine Serum Albumin (BSA), adjusted to pH 7.4.

Q3: Why is pH critical for this compound activity?

A3: The pH of the assay buffer is a critical parameter that can significantly influence the results of an this compound activity assay.[6][7][8][9] The pH affects the ionization state of amino acid residues in both the this compound peptide and its receptor. This can alter the peptide's conformation, its ability to bind to the receptor, and the overall stability of the receptor itself. Deviations from the optimal pH can lead to reduced binding affinity and, consequently, a decrease in the measured biological activity. For most biological assays, a pH range of 7.0 to 8.0 is a good starting point.[10][11]

Q4: How does ionic strength influence the assay?

A4: The ionic strength of the assay buffer, primarily determined by the salt concentration (e.g., NaCl), can impact the interaction between this compound and its receptor.[12][13] Electrostatic interactions are often involved in the initial association of a peptide ligand with its receptor. Very low ionic strength can lead to non-specific binding, while very high ionic strength can mask these crucial electrostatic interactions, potentially reducing binding affinity. It is important to optimize the salt concentration to find a balance that promotes specific binding while minimizing non-specific effects. A physiological salt concentration, such as 150 mM NaCl, is a common starting point.[10]

Troubleshooting Guide

Problem: No detectable signal or very low signal-to-noise ratio after this compound application.

Possible Cause Suggested Solution
Sub-optimal pH The buffer pH may be outside the optimal range for this compound-receptor binding. Prepare a series of buffers with pH values ranging from 6.8 to 8.0 in 0.2 unit increments to determine the optimal pH for your assay.
Incorrect Ionic Strength The salt concentration may be too high or too low, inhibiting the binding interaction. Test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM) to find the optimal ionic strength.
Peptide Degradation This compound, being a peptide, may be susceptible to degradation by proteases present in the assay system or due to improper storage. Ensure the peptide is stored correctly (lyophilized at -20°C or -80°C) and reconstituted in a suitable buffer just before use. Consider including a broad-spectrum protease inhibitor in your assay buffer, but first, verify that it does not interfere with the assay readout.
Absence of Essential Co-factors The assay buffer may be lacking essential ions required for cellular health or receptor function (e.g., Ca2+, Mg2+). Ensure your buffer is supplemented with appropriate concentrations of these divalent cations. Note that phosphate (B84403) buffers can precipitate with divalent cations like Ca2+.[10]

Problem: High background signal or apparent constitutive activity.

Possible Cause Suggested Solution
Non-specific Binding The this compound peptide may be binding non-specifically to the cells or the assay plate. Including a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the assay buffer can help to block non-specific binding sites.
Buffer Component Interference A component of the buffer may be autofluorescent (if using a fluorescence-based readout) or may be directly activating the signaling pathway. Test the buffer alone (without this compound) to ensure it does not generate a signal. If it does, try substituting buffer components (e.g., use a different biological buffer like Tris instead of HEPES).

Problem: Poor reproducibility between experiments.

Possible Cause Suggested Solution
Inconsistent Buffer Preparation Minor variations in pH or component concentrations can lead to significant changes in assay performance. Always prepare buffers fresh from stock solutions and verify the pH with a calibrated meter for each new batch.
Temperature Effects The pKa of some buffers, like Tris, is highly sensitive to temperature.[14] This means the pH of your buffer can change as it equilibrates to the assay temperature. Use a buffer with a low pKa sensitivity to temperature, such as HEPES, or ensure that the final pH adjustment is made at the temperature at which the assay will be performed.

Data Presentation

The following tables present illustrative data on how buffer conditions can affect the outcome of an this compound activity assay. Note: This is hypothetical data for demonstration purposes.

Table 1: Effect of pH on this compound Activity (EC50)

Buffer pHEC50 (nM)Maximum Signal (Relative Fluorescence Units)
6.845.218,500
7.020.125,000
7.212.532,000
7.410.835,500
7.615.333,000
7.828.927,000
8.050.621,000

Table 2: Effect of Ionic Strength (NaCl Concentration) on this compound Activity

NaCl (mM)EC50 (nM)Maximum Signal (Relative Fluorescence Units)
5025.628,000
10015.133,500
15010.835,500
20018.931,000
25032.426,500

Experimental Protocols

Key Experiment: Cell-Based this compound Activity Assay using a Calcium Flux Readout

This protocol describes a method for determining the activity of this compound by measuring intracellular calcium mobilization in a cell line stably expressing the this compound receptor.

1. Materials and Reagents:

  • HEK293 cells stably expressing the this compound receptor.
  • Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
  • Assay Buffer: 20 mM HEPES, 1x HBSS, 2.5 mM Probenecid, 0.1% BSA, pH 7.4.
  • This compound peptide stock solution (1 mM in DMSO or water).
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Pluronic F-127.
  • Black, clear-bottom 96-well microplates.
  • Fluorescence plate reader with an injection system.

2. Cell Preparation:

  • Seed the this compound receptor-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

3. Dye Loading:

  • Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the Assay Buffer.
  • Aspirate the culture medium from the cell plates and add 100 µL of the dye loading solution to each well.
  • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

4. This compound Stimulation and Signal Detection:

  • Prepare serial dilutions of this compound in the Assay Buffer.
  • Place the 96-well plate in the fluorescence plate reader.
  • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
  • Establish a baseline fluorescence reading for approximately 20 seconds.
  • Inject the this compound dilutions into the wells and continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response.

5. Data Analysis:

  • Calculate the change in fluorescence for each well by subtracting the baseline reading from the peak fluorescence.
  • Plot the change in fluorescence against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Allatotropin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AT This compound ATR This compound Receptor (GPCR) AT->ATR Gq Gq Protein ATR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Effects (e.g., JH Biosynthesis) Ca_release->Downstream

Caption: this compound signaling pathway.

Buffer_Optimization_Workflow cluster_ph pH Optimization cluster_salt Ionic Strength Optimization cluster_additives Additive Screening (Optional) start Start: Define Baseline Buffer (e.g., HEPES-buffered HBSS, pH 7.4, 150mM NaCl) ph_screen Perform AT dose-response in buffers from pH 6.8 to 8.0 start->ph_screen ph_analyze Analyze EC50 and Max Signal Select optimal pH ph_screen->ph_analyze salt_screen Perform AT dose-response in buffers with varying NaCl (50-250 mM) at optimal pH ph_analyze->salt_screen Use Optimal pH salt_analyze Analyze EC50 and Max Signal Select optimal NaCl concentration salt_screen->salt_analyze add_screen Test effect of additives (e.g., BSA, protease inhibitors) in optimized buffer salt_analyze->add_screen Use Optimal Buffer add_analyze Analyze Signal-to-Noise Ratio Select beneficial additives add_screen->add_analyze end Final Optimized Buffer Conditions add_analyze->end

Caption: Experimental workflow for buffer optimization.

References

Validation & Comparative

Validating Allatotropin Function: A Comparative Guide to Genetic and Molecular Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the function of Allatotropin (AT), a key neuropeptide in insects. We delve into the experimental data and protocols for genetic knockout, RNA interference, and pharmacological blockade, offering a comprehensive overview to inform your research strategy.

This compound (AT) is a pleiotropic neuropeptide that plays a crucial role in various physiological processes in insects, including the regulation of juvenile hormone (JH) synthesis, myotropic activity, and immune responses.[1][2] Understanding its precise functions is paramount for developing novel pest control strategies and for advancing our fundamental knowledge of insect endocrinology. This guide compares the leading methods for validating AT function, with a focus on genetic knockout and its alternatives.

Methods for Functional Validation of this compound

The primary methods to elucidate the function of this compound involve disrupting its signaling and observing the resulting phenotypic changes. This can be achieved by targeting the AT peptide itself or its G protein-coupled receptor (ATR).[3][4] The main approaches include:

  • Genetic Knockout (via CRISPR-Cas9): This technique allows for the complete and heritable removal of the AT or ATR gene, providing a definitive model for loss-of-function studies.

  • RNA Interference (RNAi): RNAi utilizes double-stranded RNA (dsRNA) to trigger the degradation of specific mRNA transcripts, leading to a transient "knockdown" of gene expression.

  • Pharmacological Blockade: This method employs receptor antagonists to block the binding of this compound to its receptor, thereby inhibiting its signaling cascade.

Comparative Analysis of Functional Validation Methods

Each method offers distinct advantages and disadvantages in terms of specificity, efficiency, and the nature of the resulting data. The following table summarizes the key characteristics of each approach.

FeatureGenetic Knockout (CRISPR-Cas9)RNA Interference (RNAi)Pharmacological Blockade
Principle Permanent disruption of the target gene (AT or ATR) at the genomic level.Post-transcriptional silencing of the target gene's mRNA.Competitive or non-competitive inhibition of the this compound receptor (ATR).
Effect Complete and heritable loss-of-function (null mutant).Transient reduction in gene expression (knockdown).Temporary and reversible inhibition of receptor activity.
Specificity High, with potential for off-target effects that need to be carefully evaluated.Can have off-target effects; specificity depends on the dsRNA sequence design.Specificity depends on the antagonist's affinity for the target receptor versus other receptors.
Efficiency Can be highly efficient in generating mutants, but efficiency varies between species and target genes.Efficiency is variable and can be influenced by factors like dsRNA delivery and degradation.Dependent on the potency and bioavailability of the antagonist.
Heritability Heritable, allowing for the establishment of stable mutant lines for long-term studies.Not heritable; requires continuous administration of dsRNA for sustained knockdown.Not heritable; effect is present only as long as the antagonist is administered.
Applications Ideal for studying the fundamental and long-term roles of this compound in development, reproduction, and behavior.Useful for rapid functional screening of genes and for studying the effects of transient gene suppression.Valuable for in vitro and in vivo studies to investigate acute receptor function and for drug development.

Quantitative Data Comparison

The following table presents a summary of quantitative data from studies utilizing different methods to validate the function of this compound or analogous neuropeptide systems.

MethodTargetInsect SpeciesKey FindingQuantitative DataReference
Genetic Knockout (CRISPR-Cas9) Prothoracicotropic hormone (PTTH)Spodoptera frugiperdaKnockout of PTTH, another key neuropeptide, resulted in prolonged larval development and mortality during molting and pupation.-Analogy from a study on a different neuropeptide due to the current lack of published AT/ATR knockout studies.
RNA Interference (RNAi) This compound (AT)Spodoptera frugiperdaAT gene silencing in last instar larvae led to an increase in juvenile hormone III and 20-hydroxyecdysone (B1671079) levels, accelerating prepupal commitment.Increase in JH III and 20-hydroxyecdysone titers.[5]
RNA Interference (RNAi) Orphan GPCRs (implicated in reproduction)Aedes aegyptiKnockdown of two orphan GPCRs led to a significant reduction in the number of eggs laid.Significant reduction in fecundity.[6]
Pharmacological Blockade This compound Receptor (ATR)Manduca sextaA potent antagonist, Manse-AT (10–13), was identified that inhibits juvenile hormone biosynthesis.IC50 value of 0.9 nM.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key techniques discussed.

CRISPR-Cas9 Mediated Gene Knockout

While a specific protocol for this compound knockout is not yet published, the following is a generalized workflow for insect gene knockout using CRISPR-Cas9, based on established methods in species like Bombyx mori and Spodoptera frugiperda.[8][9]

  • Target Site Selection: Identify a suitable target sequence in the this compound or ATR gene, typically in an early exon, and design a single guide RNA (sgRNA).

  • sgRNA and Cas9 Preparation: Synthesize the sgRNA and obtain purified Cas9 protein or a Cas9-expressing plasmid.

  • Microinjection: Inject a mixture of the sgRNA and Cas9 protein/plasmid into pre-blastoderm insect embryos.

  • Rearing and Screening: Rear the injected embryos (G0 generation) to adulthood and cross them to produce the F1 generation. Screen the F1 generation for the presence of mutations in the target gene using PCR and sequencing.

  • Establishment of Mutant Lines: Intercross heterozygous F1 individuals to generate homozygous knockout mutants in the F2 generation.

RNA Interference (RNAi)
  • dsRNA Synthesis: Design and synthesize a double-stranded RNA (dsRNA) molecule corresponding to a unique region of the this compound or ATR mRNA.

  • dsRNA Delivery: Introduce the dsRNA into the insect. Common methods include:

    • Microinjection: Injecting the dsRNA solution directly into the hemocoel of larvae, pupae, or adults.[10]

    • Oral Feeding: Incorporating the dsRNA into the insect's diet.

  • Phenotypic Analysis: Observe and quantify the effects of the gene knockdown on relevant physiological processes (e.g., juvenile hormone levels, development time, immune response) at various time points after dsRNA administration.

  • Validation of Knockdown: Quantify the reduction in target mRNA levels using quantitative real-time PCR (qRT-PCR) to confirm the efficiency of the knockdown.

Pharmacological Blockade

This protocol outlines the steps for using a receptor antagonist to study this compound function.

  • Antagonist Selection and Preparation: Obtain a specific antagonist for the this compound receptor. Dissolve the antagonist in a suitable solvent to the desired concentration.

  • In Vitro Assay (e.g., Juvenile Hormone Synthesis):

    • Dissect the corpora allata (the glands that produce JH) from the target insect.

    • Incubate the glands in a medium containing the antagonist at various concentrations.

    • Add this compound to stimulate JH synthesis.

    • Measure the rate of JH synthesis using methods like radiochemical assay or liquid chromatography-mass spectrometry.

  • In Vivo Administration: Inject the antagonist into the insect or administer it orally.

  • Phenotypic Observation: Monitor the insect for changes in physiology or behavior that are known to be regulated by this compound.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway and a generalized experimental workflow for CRISPR-Cas9 knockout.

Allatotropin_Signaling_Pathway AT This compound (AT) ATR This compound Receptor (ATR) (GPCR) AT->ATR Binds to Gq Gq protein ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Response Cellular Responses (e.g., JH Synthesis, Muscle Contraction) DAG->Response Activates PKC Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Release of Ca²⁺ Ca2_ER Ca²⁺ Ca2_cyto->Response Triggers

Caption: this compound Signaling Pathway.

CRISPR_Cas9_Workflow start Start design_sgRNA Design sgRNA targeting AT or ATR gene start->design_sgRNA prepare_reagents Prepare sgRNA and Cas9 nuclease design_sgRNA->prepare_reagents injection Microinject into pre-blastoderm embryos (G0) prepare_reagents->injection rearing_G0 Rear G0 to adulthood injection->rearing_G0 crossing_F1 Cross G0 with wild-type to produce F1 rearing_G0->crossing_F1 screening_F1 Screen F1 for mutations (PCR & Sequencing) crossing_F1->screening_F1 hetero_mutants Identify heterozygous mutants screening_F1->hetero_mutants hetero_mutants->screening_F1 Negative crossing_F2 Intercross F1 heterozygotes to produce F2 hetero_mutants->crossing_F2 Positive screening_F2 Screen F2 for homozygous mutants crossing_F2->screening_F2 homo_mutants Establish homozygous knockout line screening_F2->homo_mutants phenotype_analysis Phenotypic Analysis homo_mutants->phenotype_analysis end End phenotype_analysis->end

Caption: CRISPR-Cas9 Knockout Workflow.

Conclusion

The validation of this compound's function is a multifaceted process, with each analytical technique offering unique insights. While genetic knockout via CRISPR-Cas9 stands as the gold standard for definitive loss-of-function analysis, the current literature lacks a specific application of this method to the this compound system. In its absence, RNAi provides a powerful tool for transient gene silencing and rapid functional screening, and pharmacological blockade with antagonists is invaluable for probing acute receptor function and for translational research. The choice of method will ultimately depend on the specific research question, the available resources, and the insect model system. As genome editing technologies become more widespread, the development of this compound knockout models is an anticipated and crucial next step in fully unraveling the diverse roles of this important neuropeptide.

References

Allatotropin vs. Allatostatin: A Comparative Guide to their Effects on Juvenile Hormone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Allatotropin (AT) and Allatostatin (AST) and their antagonistic effects on the biosynthesis of Juvenile Hormone (JH), a critical regulator of insect development, reproduction, and behavior. Understanding the distinct mechanisms of these neuropeptides is paramount for the development of novel and specific insect pest management strategies.

At a Glance: this compound vs. Allatostatin

FeatureThis compound (AT)Allatostatin (AST)
Primary Function on JH StimulatoryInhibitory
Mode of Action Increases the rate of JH biosynthesis by the corpora allata (CA).Decreases the rate of JH biosynthesis by the corpora allata (CA).
Signaling Pathway Activates a G-protein coupled receptor (GPCR), leading to increased intracellular Ca2+ and/or cAMP.Activates various types of GPCRs, often leading to a decrease in intracellular cAMP or modulation of intracellular Ca2+.
Chemical Nature NeuropeptideFamily of neuropeptides (Types A, B, and C)

Quantitative Analysis of Neuropeptide Effects on Juvenile Hormone Biosynthesis

The potency of Allatotropins and Allatostatins varies significantly across different insect species and the specific peptide isoform. The following tables summarize key quantitative data from published studies.

Table 1: Stimulatory Effects of this compound on Juvenile Hormone Biosynthesis

Insect SpeciesThis compound AnalogueConcentrationFold Increase in JH SynthesisReference
Manduca sextaMas-AT10 nM~5-10[1]
Aedes aegyptiAea-AT10⁻⁸ M~3[2]

Note: ED50 values for this compound are not consistently reported across studies, with many reporting maximal stimulation at a given concentration.

Table 2: Inhibitory Effects of Allatostatins on Juvenile Hormone Biosynthesis in Diploptera punctata

Allatostatin IsoformIC50 (nM)Reference
Dippu-AST 11.8[3][4]
Dippu-AST 20.014[3][4]
Dippu-AST 3100[3][4]
Dippu-AST 41.1[3][4]
Dippu-AST 50.08[3][4]
Dippu-AST 60.3[5]
Dippu-AST 70.2[5]
Dippu-AST B20.31 (day-10 females)[6]

IC50 values represent the concentration of the peptide required to inhibit JH biosynthesis by 50%.

Signaling Pathways: A Tale of Two opposing Signals

This compound and Allatostatin exert their effects on the corpora allata (CA) through distinct G-protein coupled receptor (GPCR) signaling pathways.

This compound Signaling Pathway

This compound binding to its receptor on the CA cell membrane typically leads to the activation of Gq and/or Gs G-proteins. This activation stimulates downstream effector enzymes, resulting in an increase in the intracellular concentrations of second messengers such as calcium (Ca2+) and cyclic AMP (cAMP).[7] These second messengers, in turn, activate a cascade of protein kinases that ultimately leads to an increased rate of JH biosynthesis.

Allatotropin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AT_Receptor This compound Receptor (GPCR) This compound->AT_Receptor G_Protein G-protein (Gq/Gs) AT_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC AC Adenylyl Cyclase G_Protein->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C DAG->PKC PKA Protein Kinase A cAMP->PKA Ca2_release->PKC JH_Biosynthesis ↑ Juvenile Hormone Biosynthesis PKC->JH_Biosynthesis PKA->JH_Biosynthesis

This compound signaling pathway leading to increased JH biosynthesis.

Allatostatin Signaling Pathway

The Allatostatin family of peptides interacts with at least three distinct types of GPCRs (AST-A R, AST-B R, and AST-C R).[8] Activation of these receptors, often coupled to Gi/o proteins, generally leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Some allatostatins may also modulate intracellular calcium levels or potassium channel activity to inhibit JH synthesis. The diversity of receptors and signaling pathways allows for fine-tuned and complex regulation of JH production.

Allatostatin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Allatostatin Allatostatin (A, B, or C) AST_Receptor Allatostatin Receptor (GPCR) Allatostatin->AST_Receptor G_Protein_i G-protein (Gi/o) AST_Receptor->G_Protein_i AC_i Adenylyl Cyclase G_Protein_i->AC_i cAMP_i cAMP AC_i->cAMP_i JH_Biosynthesis_i ↓ Juvenile Hormone Biosynthesis cAMP_i->JH_Biosynthesis_i

Allatostatin signaling pathway leading to decreased JH biosynthesis.

Experimental Protocols

Accurate assessment of the effects of this compound and Allatostatin on JH biosynthesis relies on robust in vitro and analytical techniques.

In Vitro Corpus Allatum (CA) Culture

This protocol describes the basic steps for establishing a short-term in vitro culture of insect corpora allata to study the effects of neuropeptides on JH synthesis.

Materials:

  • Insect Ringer's solution (sterile)

  • Dissecting microscope

  • Fine-tipped forceps

  • Micro-dissecting scissors

  • Culture medium (e.g., TC-199 or Grace's Insect Medium, supplemented with fetal bovine serum and antibiotics)

  • 24-well culture plates

  • Incubator (25-28°C)

Procedure:

  • Surface sterilize the insect by immersing it in 70% ethanol (B145695) for 1-2 minutes, followed by a rinse in sterile Ringer's solution.

  • Under a dissecting microscope, carefully dissect out the head capsule in a petri dish containing sterile Ringer's solution.

  • Isolate the brain-corpora cardiaca-corpora allata complex.

  • Carefully remove the corpora allata (CA) from the complex using fine forceps.

  • Transfer individual pairs of CA to wells of a 24-well plate containing 200-500 µL of culture medium.

  • Add this compound, Allatostatin, or a vehicle control to the respective wells at the desired concentrations.

  • Incubate the plates at the appropriate temperature for a defined period (typically 2-6 hours).

  • Following incubation, collect the culture medium for JH quantification.

Radiochemical Assay (RCA) for JH Biosynthesis

This method measures the rate of JH synthesis by quantifying the incorporation of a radiolabeled precursor.

Materials:

  • In vitro cultured corpora allata (as described above)

  • L-[methyl-³H]methionine

  • Isooctane (B107328) or hexane (B92381)

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • During the in vitro culture, add L-[methyl-³H]methionine to the culture medium.

  • After the incubation period, add 200 µL of isooctane or hexane to each well to extract the newly synthesized radiolabeled JH.

  • Vortex the plate gently for 1 minute and then centrifuge to separate the phases.

  • Transfer a known volume of the organic (upper) phase to a scintillation vial.

  • Allow the solvent to evaporate completely.

  • Add scintillation fluid to the vial.

  • Quantify the radioactivity using a liquid scintillation counter.

  • The rate of JH synthesis is calculated based on the specific activity of the radiolabeled methionine and the amount of radioactivity incorporated into JH.

Quantification of Juvenile Hormone by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the absolute quantification of JH.

Materials:

  • Culture medium containing JH (from in vitro assay) or hemolymph samples

  • Hexane or isooctane

  • Methanol (B129727)

  • Internal standard (e.g., deuterated JH)

  • HPLC system with a C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Extraction: Extract JH from the aqueous sample (culture medium or hemolymph) using an equal volume of hexane or isooctane. Add a known amount of internal standard before extraction.

  • Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume of methanol.

  • HPLC Separation: Inject the sample into the HPLC system. Use a C18 column and a gradient of water and methanol or acetonitrile (B52724) to separate the different JH homologs.

  • MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. Use Multiple Reaction Monitoring (MRM) mode for detection and quantification. This involves selecting the precursor ion of the specific JH homolog and one or more of its characteristic product ions.

  • Quantification: The amount of each JH homolog is determined by comparing the peak area of the analyte to that of the internal standard.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_quantification JH Quantification cluster_analysis Data Analysis Dissection 1. Dissection of Corpora Allata (CA) Culture 2. In Vitro Culture of CA with AT/AST Dissection->Culture RCA 3a. Radiochemical Assay (RCA) (³H-Methionine incorporation) Culture->RCA HPLC_MS 3b. HPLC-MS/MS (Absolute Quantification) Culture->HPLC_MS Data_Analysis 4. Data Analysis (Dose-response curves, IC50/ED50) RCA->Data_Analysis HPLC_MS->Data_Analysis

Experimental workflow for comparing AT and AST effects on JH.

Conclusion

This compound and the various Allatostatins represent the primary endogenous regulators of juvenile hormone biosynthesis in insects, acting as a finely tuned system of stimulation and inhibition. Their distinct signaling pathways and varying potencies across species offer multiple targets for the development of innovative insect control agents. A thorough understanding of their comparative biology, facilitated by the robust experimental protocols outlined in this guide, is essential for advancing research in insect endocrinology and developing next-generation pest management solutions.

References

A Functional Comparison of Allatotropin Orthologs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Pleiotropic Actions, Signaling Mechanisms, and Comparative Efficacy of Allatotropin Family Peptides

Allatotropins (AT) are a family of insect neuropeptides that play a crucial role in a wide array of physiological processes.[1][2] First identified for their potent stimulatory effect on the biosynthesis of juvenile hormone (JH) by the corpora allata, their functions are now known to extend to myoregulation, immune response, and circadian rhythm modulation.[1][3] This guide provides a comprehensive functional comparison of this compound orthologs, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways and relationships to aid researchers and drug development professionals in this field.

Quantitative Comparison of this compound Orthologs

The functional potency of this compound orthologs can be compared by examining their half-maximal effective concentrations (EC50) in various bioassays. These values indicate the concentration of a peptide required to elicit 50% of its maximal effect, with lower values signifying higher potency. The table below summarizes the EC50 values for different this compound orthologs in activating their respective receptors, typically measured through calcium imaging or juvenile hormone biosynthesis assays.

Ortholog/AnalogSpeciesAssay TypeCell LineEC50 (nM)Reference
Manduca sexta AT (Manse-AT)Manduca sextaCalcium ImagingCHO-PAM284.0(Horodyski et al., 2011)
Manduca sexta ATL-IManduca sextaCalcium ImagingCHO-PAM280.0085(Horodyski et al., 2011)
Manduca sexta ATL-IIManduca sextaCalcium ImagingCHO-PAM280.0372(Horodyski et al., 2011)
Manduca sexta ATL-IIIManduca sextaCalcium ImagingCHO-PAM283.6(Horodyski et al., 2011)
Schistocerca gregaria AT (Schgr-AT)Schistocerca gregariaCalcium ImagingCHO-PAM285.57(Loon, 2015)
Aedes aegypti AT (Aedae-AT)Aedes aegyptiReceptor ActivationCHO cellsLow nanomolar range[4]
Bombyx mori AT (Bommo-AT)Bombyx moriReceptor ActivationHEK293 cells~10(Yamanaka et al., 2008)

This compound Signaling Pathway

This compound peptides exert their effects by binding to a specific Class A G-protein coupled receptor (GPCR) on the surface of target cells.[3] This interaction initiates intracellular signaling cascades that primarily involve the Gq and Gs protein pathways. Activation of the Gq protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). Concurrently, activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). These pathways ultimately lead to the diverse physiological responses attributed to this compound.[3]

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT This compound ATR This compound Receptor (GPCR) AT->ATR Binds Gq Gq ATR->Gq Activates Gs Gs ATR->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2+ Ca²⁺ Release IP3->Ca2+ Triggers PKC Protein Kinase C DAG->PKC Activates Response Physiological Response (e.g., JH Biosynthesis) Ca2+->Response PKC->Response PKA Protein Kinase A cAMP->PKA Activates PKA->Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Dissect Dissect Corpora Allata (JH Assay) Treat_JH Treat with AT Orthologs + [³H]Methionine Dissect->Treat_JH Culture Culture Receptor-Expressing Cells (Ca²⁺ Assay) Load_Dye Load Cells with Calcium Dye Culture->Load_Dye Extract Extract Radiolabeled JH Treat_JH->Extract Treat_Ca Treat with AT Orthologs Load_Dye->Treat_Ca Fluorescence Measure Fluorescence Change Treat_Ca->Fluorescence TLC Separate by TLC Extract->TLC Scintillate Scintillation Counting TLC->Scintillate Calculate_JH Calculate JH Biosynthesis Rate Scintillate->Calculate_JH Calculate_Ca Calculate ΔF/F or Ratio Fluorescence->Calculate_Ca Plot Generate Dose-Response Curves Calculate_JH->Plot Calculate_Ca->Plot EC50 Determine EC50 Values Plot->EC50 Allatotropin_Orthologs M_sexta Manduca sexta GFKNVALSTARGFa H_virescens Heliothis virescens GFKNVEMSTARGFa M_sexta->H_virescens High Similarity B_mori Bombyx mori GFQSLALSTARGFa M_sexta->B_mori Moderate Similarity A_aegypti Aedes aegypti APFRNSEMMTARGBFa M_sexta->A_aegypti Low Similarity T_castaneum Tribolium castaneum GFSSVALSTARGFa M_sexta->T_castaneum Moderate Similarity S_gregaria Schistocerca gregaria GFKNVALSTARGFa M_sexta->S_gregaria Identical D_melanogaster Drosophila melanogaster (No Ortholog Found)

References

A Researcher's Guide to Validating the Specificity of Allatotropin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of a receptor antagonist is a critical step in the development of reliable pharmacological tools and potential therapeutics. This guide provides a framework for validating the specificity of Allatotropin (AT) receptor antagonists, using the potent antagonist Manse-AT (10–13) as a primary example. We present key experimental protocols and data presentation strategies to facilitate a thorough and objective comparison of antagonist performance.

Allatotropins are pleiotropic neuropeptides in insects that regulate a variety of physiological processes, including juvenile hormone biosynthesis, myotropic activity, and immune responses.[1][2] Their receptors, which are G protein-coupled receptors (GPCRs), represent potential targets for the development of novel insecticides.[3][4] The validation of antagonist specificity is paramount to minimize off-target effects and ensure that the observed biological response is solely due to the modulation of the this compound receptor.[5][6]

Comparative Data on this compound Receptor Antagonists

A key challenge in the field is the limited availability of publicly accessible comparative data for multiple this compound receptor antagonists. However, research has identified a potent antagonist, a truncated analog of Manduca sexta this compound, Manse-AT (10–13).[3][4]

AntagonistReceptor TargetAssay TypeAgonist UsedKey ParameterValue
Manse-AT (10–13) Manse-ATRIn vitro Juvenile Hormone BiosynthesisManse-ATIC500.9 nM[4][7]

This table will be updated as more comparative data becomes available.

Key Experimental Protocols for Specificity Validation

To ascertain the specificity of a putative this compound receptor antagonist, a multi-faceted approach employing a combination of binding and functional assays is recommended. Here, we detail the methodologies for three critical experiments.

Radioligand Binding Assay

This assay directly measures the affinity of the antagonist for the this compound receptor by quantifying its ability to compete with a radiolabeled ligand.[8][9]

Objective: To determine the binding affinity (Ki) of the antagonist for the this compound receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the this compound receptor of interest.

  • Radiolabeled this compound analog (e.g., [125I]-Allatotropin).

  • Unlabeled antagonist (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the this compound receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add binding buffer, a fixed concentration of radiolabeled this compound, and the membrane suspension.

    • Non-specific Binding: Add a high concentration of unlabeled this compound, the fixed concentration of radiolabeled this compound, and the membrane suspension.

    • Competition: Add serial dilutions of the antagonist, the fixed concentration of radiolabeled this compound, and the membrane suspension.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

The this compound receptor is known to be a GPCR, and its activation can lead to changes in intracellular cyclic AMP (cAMP) levels.[10] This assay measures the ability of an antagonist to block the agonist-induced production of cAMP.

Objective: To determine the functional potency (IC50) of the antagonist in blocking agonist-induced cAMP signaling.

Materials:

  • A cell line co-expressing the this compound receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a commercial cAMP assay kit (e.g., HTRF, ELISA).

  • This compound (agonist).

  • Test antagonist.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Cell lysis buffer (if required by the kit).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Antagonist Pre-incubation: Replace the culture medium with assay buffer and add serial dilutions of the antagonist to the wells. Incubate for a sufficient time to allow the antagonist to bind to the receptor.

  • Agonist Stimulation: Add a fixed concentration of this compound (typically the EC80 concentration, which elicits 80% of the maximal response) to the wells.

  • Incubation: Incubate for a time that allows for optimal cAMP production.

  • Detection: Lyse the cells (if necessary) and measure the cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Plot the measured signal (e.g., luminescence, fluorescence) against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

Activation of the this compound receptor has been shown to trigger the release of intracellular calcium (Ca2+) via the IP3 signaling pathway.[11] This assay quantifies the antagonist's ability to inhibit this agonist-induced calcium flux.

Objective: To determine the functional potency (IC50) of the antagonist in blocking agonist-induced calcium mobilization.

Materials:

  • A cell line expressing the this compound receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound (agonist).

  • Test antagonist.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye by incubating them in a dye solution according to the manufacturer's protocol.

  • Antagonist Pre-incubation: Wash the cells and add serial dilutions of the antagonist in assay buffer. Incubate to allow for receptor binding.

  • Calcium Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Agonist Injection: Inject a fixed concentration of this compound (e.g., EC80) into the wells.

  • Signal Detection: Immediately and continuously measure the fluorescence intensity over time to capture the transient calcium peak.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the logarithm of the antagonist concentration and fit the data to a dose-response curve to calculate the IC50.

Visualizing Key Concepts

To further clarify the principles and workflows discussed, the following diagrams have been generated.

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound AT_Receptor This compound Receptor (GPCR) This compound->AT_Receptor Binds & Activates Antagonist Antagonist Antagonist->AT_Receptor Binds & Blocks G_Protein Gq Protein AT_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Triggers Experimental_Workflow cluster_0 Assay Development cluster_1 Antagonist Specificity Testing cluster_2 Data Analysis & Comparison A Develop/Acquire Cell Line Expressing AT Receptor B Optimize Assay Conditions (Cell density, agonist conc., etc.) A->B C Radioligand Binding Assay (Determine Ki) B->C D Functional Assays (cAMP, Calcium Mobilization) (Determine IC50) C->D E Off-Target Screening (Test against related receptors) D->E F Generate Dose-Response Curves G Calculate Potency (Ki, IC50) F->G H Compare with other Antagonists (if data is available) G->H On_vs_Off_Target cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Antagonist Antagonist AT_Receptor This compound Receptor Antagonist->AT_Receptor High Affinity Other_Receptor_1 Other GPCR Antagonist->Other_Receptor_1 Low/No Affinity Other_Receptor_2 Ion Channel Antagonist->Other_Receptor_2 Low/No Affinity Desired_Effect Desired Biological Effect (e.g., Inhibition of JH synthesis) AT_Receptor->Desired_Effect Modulation Undesired_Effect_1 Undesired Side Effect 1 Other_Receptor_1->Undesired_Effect_1 Modulation Undesired_Effect_2 Undesired Side Effect 2 Other_Receptor_2->Undesired_Effect_2 Modulation

References

Synthetic Allatotropin: A Comparative Analysis of Cross-Species Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the varied biological effects of synthetic allatotropin across different insect orders. This report details the stimulatory and myotropic actions of this neuropeptide, providing key quantitative data, in-depth experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Introduction

This compound, a neuropeptide originally isolated from the tobacco hornworm, Manduca sexta (Lepidoptera), is a key regulator of juvenile hormone (JH) biosynthesis in many insect species.[1][2] Beyond its well-established role in stimulating the corpora allata to produce JH, this compound exhibits a range of pleiotropic effects, including the modulation of muscle contractions in the gut and reproductive tissues. The structural conservation of this compound, particularly in its C-terminal region, across various insect orders has prompted investigations into the cross-species activity of its synthetic analogues. This guide provides a comparative overview of the biological activity of synthetic Manduca sexta this compound (Mas-AT) in diverse insect species, presenting quantitative data on its efficacy and detailed methodologies for its assessment.

Comparative Biological Activity of Synthetic Manduca sexta this compound

The biological activity of synthetic Mas-AT has been evaluated in several insect orders, revealing both conserved functions and species-specific differences. The primary bioassays used to determine its efficacy are the in vitro juvenile hormone biosynthesis assay and the in vitro muscle contraction assay.

Stimulation of Juvenile Hormone Biosynthesis

The ability of synthetic Mas-AT to stimulate the production of juvenile hormone by the corpora allata is a key indicator of its biological activity. The following table summarizes the quantitative effects of Mas-AT on JH biosynthesis in various insect species.

Insect OrderSpeciesConcentration of Mas-ATEffect on JH BiosynthesisReference
Lepidoptera Manduca sexta (Tobacco Hornworm)10⁻⁹ M (EC₅₀)50% maximal stimulation[3]
Spodoptera frugiperda (Fall Armyworm)10⁻⁶ MUp to 7-fold increase[4]
Lacanobia oleracea (Tomato Moth)Not specifiedUp to 3-fold increase (dose-dependent)
Pseudaletia unipuncta (Armyworm)10⁻⁶ M10 to 15-fold increase[5]
Hymenoptera Apis mellifera (Honey Bee)Not specifiedSignificant stimulation[6]
Diptera Aedes aegypti (Yellow Fever Mosquito)Not specifiedReceptor activation demonstrated[1][7]
Orthoptera Romalea microptera (Lubber Grasshopper)Not specifiedNo effect[8]
Myotropic Activity

In addition to its role in hormone regulation, this compound acts as a myotropic factor, influencing the contractions of visceral muscles.

Insect OrderSpeciesTissueEffect of this compoundReference
Lepidoptera Manduca sextaForegut, Hindgut, HeartStimulation of contractions[1]
Coleoptera Tribolium castaneum (Red Flour Beetle)Gut, Reproductive TractIncreased frequency and tonus of contractions (by endogenous ligand)[9]
Hemiptera Rhodnius prolixus (Kissing Bug)Gut, Dorsal Vessel, Reproductive TissuesModulation of muscle contractions[10]

Experimental Protocols

In Vitro Juvenile Hormone Biosynthesis Radiochemical Assay

This protocol outlines the measurement of JH biosynthesis by isolated corpora allata (CA) in response to synthetic this compound.

Materials:

  • Insect Ringer's solution (or specific medium for the insect species)

  • Synthetic Manduca sexta this compound (Mas-AT)

  • L-[methyl-³H]methionine

  • Incubation medium (e.g., TC-199) supplemented with Ficoll and antibiotics

  • Organic solvent (e.g., hexane (B92381) or isooctane)

  • Silica (B1680970) gel thin-layer chromatography (TLC) plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Dissection: Dissect the corpora cardiaca-corpora allata (CC-CA) complexes from the head of the insect in cold Ringer's solution.

  • Pre-incubation: Transfer the glands to fresh incubation medium and pre-incubate for 30 minutes to allow them to recover from the dissection.

  • Incubation: Place individual pairs of glands into wells of an incubation plate containing fresh medium. Add synthetic Mas-AT at the desired concentrations.

  • Radiolabeling: Add L-[methyl-³H]methionine to each well. Methionine is a precursor for the methyl group of JH.

  • Incubation Period: Incubate the glands for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 27°C).

  • Extraction: Stop the reaction by adding an organic solvent to each well. Vortex to extract the newly synthesized radiolabeled JH.

  • Chromatography: Spot the organic phase onto a silica gel TLC plate and develop the plate in an appropriate solvent system to separate JH from other lipids.

  • Quantification: Scrape the silica corresponding to the JH spot into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the rate of JH synthesis.

In Vitro Visceral Muscle Contraction Assay

This protocol describes the measurement of visceral muscle contractility in response to synthetic this compound.

Materials:

  • Insect saline solution

  • Synthetic Manduca sexta this compound (Mas-AT)

  • Dissection dish with a silicone elastomer base

  • Force transducer and amplifier

  • Data acquisition system and software

  • Minutien pins

Procedure:

  • Dissection: Dissect the desired visceral muscle (e.g., foregut, hindgut, or dorsal vessel) from the insect in cold saline solution.

  • Mounting: Transfer the isolated muscle to a dissection dish containing fresh saline. Attach one end of the muscle to the base of the dish using minutien pins and the other end to a force transducer.

  • Equilibration: Allow the muscle to equilibrate for a period (e.g., 30-60 minutes) until a stable baseline of spontaneous contractions is established.

  • Application of this compound: Add synthetic Mas-AT to the saline bath at the desired concentration.

  • Recording: Record the muscle contractions before and after the addition of this compound using the data acquisition system.

  • Analysis: Analyze the recording to determine changes in the frequency, amplitude, and tonus of the muscle contractions.

Visualizations

This compound Signaling Pathway

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound Synthetic this compound ATR This compound Receptor (GPCR) This compound->ATR Binds to G_protein G-protein ATR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates JH_synthesis ↑ Juvenile Hormone Synthesis Ca_release->JH_synthesis Muscle_contraction ↑ Muscle Contraction Ca_release->Muscle_contraction PKC->JH_synthesis PKC->Muscle_contraction JH_Biosynthesis_Workflow start Start dissection Dissect Corpora Allata (CA) from insect start->dissection pre_incubation Pre-incubate CA in incubation medium dissection->pre_incubation treatment Incubate CA with Synthetic this compound pre_incubation->treatment radiolabeling Add L-[methyl-³H]methionine treatment->radiolabeling incubation Incubate for 2-4 hours radiolabeling->incubation extraction Extract lipids with organic solvent incubation->extraction tlc Separate JH by Thin-Layer Chromatography (TLC) extraction->tlc quantification Quantify radioactivity of JH spot tlc->quantification end End quantification->end

References

Validating the In Vivo Role of Allatotropin: A Comparative Guide to RNAi and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of In Vivo Validation Methods for Allatotropin

The validation of this compound's function in vivo has been approached through several methods, each with distinct advantages and limitations. The primary methods include the application of synthetic or recombinant this compound and its antagonists, and genetic knockdown through RNA interference. While gene knockout using CRISPR/Cas9 is a powerful tool for functional analysis in insects, specific studies applying this technique to the this compound gene or its receptor are not yet prevalent in published literature.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative outcomes of different in vivo validation methods for this compound, primarily in the lepidopteran model organism, Spodoptera frugiperda.

Validation Method Target Organism Key Quantitative Outcome Reference
RNA Interference (RNAi) This compound (AT) mRNASpodoptera frugiperda- Reduced AT transcript levels in the brain and gut. - Increased Juvenile Hormone (JH) III titer in last instar larvae. - Accelerated prepupal commitment and transformation to pupa. - Increased egg production and oviposition in mated females.[4]
This compound 2 (AT 2) mRNASpodoptera frugiperda- Reduced AT 2 transcript levels in brain and gut. - Increased JH titer in larvae, prolonging the last larval stage. - Reduced oviposition rates in adult females.[3]
Peptide Application This compound ReceptorSpodoptera frugiperda- Injection of Manduca sexta AT (Manse-AT) reduced weight gain and increased mortality in a dose-dependent manner. - Prolonged the penultimate and last larval stages. - Reduced total egg deposition.[2]
This compound ReceptorSpodoptera litura- Recombinant AT induced egg-laying in female moths.[1]
Antagonist Application This compound ReceptorManduca sexta- Manse-AT (10-13) fragment acted as a potent antagonist, inhibiting active ion transport across the midgut epithelium in vitro.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments related to the in vivo validation of this compound using RNAi.

dsRNA Synthesis for this compound Knockdown

This protocol is adapted from methodologies used for Spodoptera species.

1.1. Template DNA Preparation:

  • Isolate total RNA from the brain or central nervous system of the target insect using a suitable reagent like TRIzol.

  • Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Amplify a 300-600 bp fragment of the this compound coding sequence using gene-specific primers flanked with T7 promoter sequences.

  • Purify the PCR product using a commercial kit.

1.2. In Vitro Transcription:

  • Use a commercially available in vitro transcription kit with T7 RNA polymerase to synthesize single-stranded RNA (ssRNA) from the purified PCR template.

  • Synthesize both sense and antisense ssRNA strands in separate reactions.

  • Purify the ssRNA products, typically by lithium chloride precipitation.

1.3. dsRNA Annealing:

  • Quantify the sense and antisense ssRNA concentrations.

  • Mix equimolar amounts of the sense and antisense ssRNA in an annealing buffer (e.g., 100 mM NaCl, 10 mM Tris-HCl, pH 7.5).

  • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Verify the formation of dsRNA by agarose (B213101) gel electrophoresis; dsRNA will migrate slower than ssRNA.

  • Purify and resuspend the dsRNA in nuclease-free water or an appropriate injection buffer.

In Vivo dsRNA Delivery by Microinjection

This is a common method for delivering dsRNA to insects.[6]

2.1. Preparation of Insects:

  • Use late instar larvae or newly emerged adult moths for injection.

  • Anesthetize the insects by chilling them on ice for 5-10 minutes.

2.2. Microinjection Procedure:

  • Load a glass capillary needle with the purified this compound dsRNA solution (typically at a concentration of 1-5 µg/µL).

  • Gently inject a small volume (e.g., 1-2 µL) of the dsRNA solution into the dorsal side of the insect's abdomen or thorax, taking care to avoid major organs.

  • As a control, inject a separate group of insects with a dsRNA targeting a non-related gene, such as Green Fluorescent Protein (GFP).

2.3. Post-Injection Care:

  • Return the injected insects to their normal rearing conditions.

  • Monitor for any immediate adverse effects of the injection.

Quantification of Gene Knockdown by qRT-PCR

3.1. Sample Collection and RNA Isolation:

  • At various time points post-injection (e.g., 24, 48, 72 hours), dissect the relevant tissues (e.g., brain, gut) from both the this compound dsRNA-treated and control groups.

  • Immediately freeze the tissues in liquid nitrogen or place them in an RNA stabilization solution.

  • Isolate total RNA from the tissues as described in section 1.1.

3.2. cDNA Synthesis and qRT-PCR:

  • Synthesize cDNA from the isolated RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the this compound gene and one or more stable reference genes (e.g., actin, GAPDH).[7]

  • Use a SYBR Green-based or probe-based detection method.

  • Calculate the relative expression of the this compound gene in the treated group compared to the control group using a method such as the 2-ΔΔCt method.[8]

Mandatory Visualizations

This compound Signaling Pathway

The binding of this compound to its G-protein coupled receptor (GPCR) on the cell membrane of target cells, such as those in the corpora allata, initiates an intracellular signaling cascade. This primarily involves the activation of the Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC) and other downstream effectors, ultimately leading to the stimulation of juvenile hormone biosynthesis.

Allatotropin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AT This compound ATR This compound Receptor (GPCR) AT->ATR Binds Gq Gq protein ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates JH_synthesis Juvenile Hormone Biosynthesis PKC->JH_synthesis Stimulates

Caption: this compound signaling pathway via a G-protein coupled receptor.

Experimental Workflow for In Vivo Validation of this compound using RNAi

The process of validating the in vivo function of this compound using RNAi involves a series of sequential steps, from the initial design of the dsRNA to the final analysis of the resulting phenotype.

RNAi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dsRNA_design dsRNA Design & Target Selection dsRNA_synthesis dsRNA Synthesis dsRNA_design->dsRNA_synthesis dsRNA_purification dsRNA Purification & Quantification dsRNA_synthesis->dsRNA_purification injection dsRNA Microinjection (Larvae/Adults) dsRNA_purification->injection rearing Insect Rearing & Observation injection->rearing tissue_collection Tissue Collection (e.g., Brain, Gut) rearing->tissue_collection phenotype_analysis Phenotypic Analysis (e.g., Hormone Titers, Reproduction) rearing->phenotype_analysis qRT_PCR qRT-PCR for Knockdown Efficiency tissue_collection->qRT_PCR

Caption: Workflow for in vivo validation of this compound using RNAi.

Logical Comparison of In Vivo Validation Methods

This diagram illustrates the logical relationships and key characteristics of RNAi compared to other in vivo validation methods for studying this compound function.

Method_Comparison cluster_genetic Genetic Approaches cluster_chemical Chemical/Peptide Approaches Validation_Methods In Vivo Validation of This compound Function RNAi RNAi (Knockdown) Validation_Methods->RNAi CRISPR CRISPR/Cas9 (Knockout) Validation_Methods->CRISPR Agonist Peptide Agonist (Synthetic/Recombinant AT) Validation_Methods->Agonist Antagonist Peptide Antagonist Validation_Methods->Antagonist RNAi_char Pros: Target-specific, relatively fast. Cons: Incomplete knockdown, potential off-target effects. RNAi->RNAi_char CRISPR_char Pros: Complete & permanent knockout, high specificity. Cons: More technically demanding, potential lethality. CRISPR->CRISPR_char Agonist_char Pros: Mimics endogenous ligand, dose-dependent effects. Cons: Off-target receptor activation, peptide stability issues. Agonist->Agonist_char Antagonist_char Pros: Blocks receptor activity, useful for target validation. Cons: Specificity can be an issue, in vivo stability. Antagonist->Antagonist_char

Caption: Comparison of methods for in vivo validation of this compound.

References

A Comparative Guide to the Functional Validation of a Putative Allatotropin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and alternative methodologies for the functional validation of putative Allatotropin (AT) receptors. This compound, a pleiotropic neuropeptide in insects, plays a crucial role in stimulating the biosynthesis of juvenile hormone (JH), among other physiological functions like modulating heart rate and gut contractions.[1][2][3] The identification and validation of its receptor, a G protein-coupled receptor (GPCR), are critical for understanding insect endocrinology and developing novel pest control agents.[4][5][6] This document outlines the experimental workflows, compares key validation techniques with supporting data, and provides detailed protocols for researchers in the field.

Experimental Workflow: From Candidate to Validated Receptor

The process of validating a putative this compound receptor follows a logical progression from computational prediction to functional characterization in both heterologous systems and physiologically relevant contexts. The workflow ensures that the identified receptor not only binds the this compound ligand but also elicits a biologically meaningful downstream response.

G cluster_0 Phase 1: Identification & Cloning cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Physiological Relevance Bioinformatics Bioinformatic Screening (Genome Mining for GPCRs) Expression Gene Expression Analysis (RT-PCR in Corpora Allata) Bioinformatics->Expression Cloning Receptor Cloning (into Expression Vector) Expression->Cloning Heterologous Heterologous Expression (e.g., HEK293, CHO cells) Cloning->Heterologous CaAssay Calcium Mobilization Assay Heterologous->CaAssay cAMPAssay cAMP Accumulation Assay Heterologous->cAMPAssay JHAssay In Vitro JH Biosynthesis Assay Heterologous->JHAssay Myotropic Myotropic Assay (e.g., Gut Contraction) Antagonist Antagonist/Agonist Studies

Caption: Workflow for this compound receptor identification and validation.

Comparison of Core Functional Validation Methods

The primary approach for functional validation involves expressing the putative receptor in a heterologous cell system that lacks the endogenous receptor.[7] This allows for a direct assessment of the receptor's ability to respond to this compound by measuring the production of intracellular second messengers. The two most common pathways investigated are the activation of Gq, leading to calcium mobilization, and the modulation of Gs/Gi, affecting cyclic AMP (cAMP) levels.[2][8][9][10]

Table 1: Comparison of Heterologous Expression Assays

FeatureCalcium Mobilization AssaycAMP Accumulation Assay
Principle Measures the transient increase in intracellular Ca²⁺ concentration upon receptor activation, typically via the Gq pathway.[8]Measures the increase (via Gs) or decrease (via Gi) in intracellular cyclic AMP levels following receptor stimulation.[10]
Typical Cell Lines HEK293, CHO-K1.[10][11]HEK293, CHO-K1.[10]
Measurement Fluorescence-based using Ca²⁺-sensitive dyes (e.g., Fluo-4, Fura-2) recorded by a FLIPR (Fluorometric Imaging Plate Reader).[11]Immunoassays (ELISA, HTRF) or reporter gene assays (luciferase).
Signaling Pathway Gq → Phospholipase C (PLC) → Inositol Trisphosphate (IP3) → Ca²⁺ release.[8]Gs/Gi → Adenylyl Cyclase → cAMP production.[10]
Key Output Dose-response curve, EC₅₀ value (e.g., 5.57 x 10⁻⁹ M for Schistocerca gregaria ATR).[10]Dose-response curve, EC₅₀ value.
Advantages High-throughput, sensitive, provides real-time kinetic data.Can distinguish between Gs and Gi coupling, highly sensitive.
Disadvantages Signal can be transient; may not detect coupling to other G-protein pathways.Typically an endpoint assay; may require cell lysis.

Comparison of Physiological Validation Methods

While heterologous assays confirm a direct ligand-receptor interaction, physiological assays are crucial for validating that this interaction leads to a relevant biological outcome in the insect's own tissues. These methods provide a stronger link between the receptor and its putative function.

Table 2: Comparison of Physiological and Alternative Validation Assays

MethodPrincipleSystem UsedMeasured EffectAdvantagesDisadvantages
JH Biosynthesis Assay Directly quantifies the primary function of this compound by measuring juvenile hormone production from the corpora allata (CA) gland in vitro.[5]Isolated corpora allata-corpora cardiaca complexes from the target insect.[5]Rate of JH synthesis (e.g., pmol/gland/hr), often measured by radiochemical assay or LC-MS.Highest physiological relevance for the primary role of this compound; confirms the entire signaling cascade in the native tissue.Technically demanding, lower throughput, requires insect rearing and dissection.
Myotropic Assay Measures the ability of this compound to stimulate muscle contractions in tissues where the receptor is expressed, such as the gut.[1]Isolated insect tissues like foregut or hindgut.Frequency and amplitude of muscle contractions.Validates receptor function in a non-glandular context; useful for studying pleiotropic effects.Less specific than JH assay; other receptors could mediate similar effects.
Receptor Antagonist Assay A specific antagonist is used to block the this compound-induced response, confirming the receptor's identity and providing tools for further study.[5]Heterologous cells or native tissues (e.g., corpora allata).Inhibition of Ca²⁺/cAMP signal or JH biosynthesis; calculation of IC₅₀ value (e.g., 0.9 nM for a Manse-AT antagonist).[5]Provides strong evidence for receptor specificity; valuable for drug development.Requires the prior development or discovery of a selective antagonist.

This compound Receptor Signaling Pathway

The this compound receptor is a canonical GPCR. Upon binding its ligand, it undergoes a conformational change that allows it to interact with and activate intracellular G proteins. Studies have shown that the AT receptor can couple to multiple G-protein families, primarily Gq and Gs, leading to the activation of two major second messenger systems simultaneously.[2][9][10]

G cluster_membrane Plasma Membrane cluster_gprotein G-Protein Complex cluster_cytosol Cytosol AT This compound (Ligand) ATR This compound Receptor (GPCR) AT->ATR Binds Gq Gαq ATR->Gq Activates Gs Gαs ATR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates Ca Ca²⁺ Release (from ER) IP3->Ca Response Physiological Responses (e.g., JH Synthesis) Ca->Response cAMP->Response

Caption: this compound receptor dual signaling cascade.

Detailed Experimental Protocols

Protocol 1: Calcium Mobilization Assay in HEK293 Cells

This protocol describes the functional characterization of a putative AT receptor by measuring intracellular calcium changes.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well, 24 hours prior to transfection.

    • Transfect cells with a plasmid vector containing the putative this compound receptor cDNA using a suitable lipid-based transfection reagent according to the manufacturer's instructions. An empty vector should be used as a negative control.

    • Incubate for 24-48 hours to allow for receptor expression.

  • Calcium Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the dye loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • FLIPR Assay:

    • Prepare a dilution series of synthetic this compound peptide in HBSS at 2x the final desired concentration.

    • Place the cell plate and the peptide plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • Program the instrument to add 100 µL of the this compound dilutions to the corresponding wells.

    • Continue recording fluorescence for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is measured as the change in fluorescence intensity (ΔF) over the baseline (F₀).

    • Plot the peak fluorescence response against the logarithm of the ligand concentration.

    • Fit the data using a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value.[1]

Protocol 2: In Vitro Juvenile Hormone (JH) Biosynthesis Assay

This protocol provides a method to assess the physiological function of the AT receptor by measuring its primary output.[5]

  • Gland Dissection and Incubation:

    • Dissect the corpora cardiaca-corpora allata (CC-CA) complexes from female insects at a specific developmental stage (e.g., 3 days post-emergence).[5]

    • Place a pair of glands into 100 µL of incubation medium (e.g., Medium 199 with 25 mM HEPES and 2% Ficoll).[5]

  • Peptide Treatment:

    • Prepare dilutions of this compound peptide in the incubation medium.

    • Add the peptide solution to the glands. For antagonist studies, pre-incubate the glands with the antagonist before adding this compound.

    • Include a control group with medium only.

  • Radiolabeling and Incubation:

    • Add L-[methyl-³H]methionine to the medium, which serves as a precursor for radiolabeled JH.

    • Incubate the glands for 3 hours at 30°C with gentle shaking in the dark.[5]

  • JH Extraction and Quantification:

    • Stop the reaction and extract the synthesized JH from the medium using an organic solvent (e.g., hexane).

    • Evaporate the solvent and redissolve the residue.

    • Quantify the amount of radiolabeled JH produced using liquid scintillation counting.

    • Express the results as fmol or pmol of JH synthesized per pair of glands per hour.

  • Data Analysis:

    • Compare the rate of JH synthesis in peptide-treated glands to the control glands.

    • Generate dose-response curves to determine the EC₅₀ for stimulation or the IC₅₀ for inhibition by an antagonist.

References

Comparative Guide to the Myotropic Activity of Allatotropin in Diverse Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the myotropic activity of Allatotropin (AT) with alternative myoactive peptides across various invertebrate tissues. The information is supported by experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of AT's physiological role and potential as a drug development target.

This compound: A Pleiotropic Myotropic Neuropeptide

This compound is a neuropeptide originally identified for its role in stimulating juvenile hormone biosynthesis in insects.[1] Subsequent research has revealed its pleiotropic nature, with significant myoactive (muscle-stimulating) properties in a variety of tissues.[2] AT is part of a large family of structurally related myoactive peptides found across several invertebrate phyla, suggesting an ancestral role in muscle regulation.[2] Its activity is crucial for physiological processes such as digestion, through the modulation of gut motility, and hemolymph circulation by affecting heart and aorta contractions.[2][3]

Comparative Analysis of Myotropic Activity

The myotropic potency of this compound varies depending on the tissue and the species being studied. To provide a clear comparison, the following table summarizes the quantitative data on the myotropic activity of this compound and other relevant myoactive peptides.

Table 1: Comparative Myotropic Activity of this compound and Other Neuropeptides on Invertebrate Visceral and Cardiac Muscle

Peptide FamilyPeptideSpeciesTissueMyotropic EffectPotency (EC50/IC50/Threshold)Citation(s)
This compound Manduca sexta AT (Mas-AT)Heliothis virescensGutStimulatoryEC50: 79 nM[4]
Aedes aegypti ATRhodnius prolixusAorta & Anterior MidgutStimulatory (Synergistic with Serotonin)Threshold: > 10⁻⁹ M[5]
Tachykinin-Related Peptide Leucophaea maderae TRP-1 (Lem-TRP1)Heliothis virescensGutStimulatoryEC50: 26 nM[4]
Helicokinin Helicoverpa zea Kinin-1 (Hez-KI)Heliothis virescensGutStimulatoryEC50: 3 nM[4]
Allatostatin A Cockroach ASTChironomus ripariusHindgutInhibitoryEC50: ~10 nM[4]
Proctolin ProctolinRhodnius prolixusAnterior Midgut & HindgutStimulatoryThreshold: ~10⁻⁹ M[3]

Note: EC50 represents the concentration of a peptide that produces 50% of the maximal response. IC50 represents the concentration of an inhibitory peptide that reduces the response by 50%. Threshold concentration is the minimum concentration at which a response is observed.

This compound Signaling Pathway

This compound exerts its myotropic effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of muscle cells. This interaction initiates an intracellular signaling cascade that ultimately leads to muscle contraction. The currently understood signaling pathway is depicted below.

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AT_Receptor This compound Receptor (Gq-coupled GPCR) This compound->AT_Receptor Binds to G_Protein Gq Protein AT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Contraction Muscle Contraction Ca_increase->Contraction Initiates Experimental_Workflow cluster_preparation Tissue Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A1 Insect Anesthesia (Chilling) A2 Dissection in Cold Saline A1->A2 A3 Hindgut Excision A2->A3 B1 Mounting in Organ Bath A3->B1 Transfer B2 Equilibration (30-60 min) B1->B2 B3 Record Basal Contractions B2->B3 B4 Cumulative Peptide Application B3->B4 B5 Record Dose- Dependent Responses B4->B5 C1 Measure Frequency & Amplitude B5->C1 Raw Data C2 Normalize Data C1->C2 C3 Plot Dose-Response Curves C2->C3 C4 Calculate EC50/IC50 C3->C4

References

Comparative Analysis of Allatotropin Gene Regulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the regulatory mechanisms governing the Allatotropin (AT) gene in various insect species. This compound is a crucial neuropeptide primarily known for its role in stimulating the biosynthesis of juvenile hormone (JH), a key regulator of insect development, reproduction, and behavior. Understanding the intricate regulation of the AT gene is paramount for developing novel pest management strategies and for advancing our fundamental knowledge of insect endocrinology.

Transcriptional Regulation of the this compound Gene

The expression of the this compound gene is a tightly controlled process, varying across different insect species, developmental stages, and physiological conditions. While direct evidence identifying the specific transcription factors and cis-regulatory elements for the AT gene is limited in the current literature, we can infer potential regulatory mechanisms based on studies of other insect neuropeptides.

In Drosophila melanogaster, the transcription factors dimmed (dimm) and cryptocephal (crc) have been shown to regulate the expression of various neuropeptide genes.[1][2] Dimm, a bHLH transcription factor, is crucial for the terminal differentiation of many peptidergic neurons, while crc, a bZIP transcription factor, is involved in the expression of Ecdysis triggering hormone.[1][2] It is plausible that orthologs of these or similar transcription factors play a role in the cell-specific expression of the this compound gene in other insects.

The promoter regions of neuropeptide genes, including potentially the this compound gene, are expected to contain conserved binding sites for such transcription factors. These cis-regulatory elements are essential for the precise temporal and spatial expression of the gene.

Post-Transcriptional Regulation

A significant mode of post-transcriptional regulation of the this compound gene is alternative splicing. In the tobacco hornworm, Manduca sexta, the AT gene is expressed as three distinct mRNAs due to alternative splicing.[3] These different transcripts encode for three separate prohormones, each containing the this compound peptide, suggesting a mechanism for generating diversity in peptide expression and function from a single gene.[3]

Comparative Expression Profile of this compound and its Receptor

The expression of both the this compound gene and its receptor (ATR) is highly dynamic and tissue-specific, reflecting the diverse physiological roles of this neuropeptide.

Insect SpeciesTissue/Developmental StageThis compound (AT) mRNA ExpressionThis compound Receptor (ATR) mRNA ExpressionReference
Manduca sexta Brain, Frontal Ganglion, Terminal GanglionExpressed in central and enteric nervous systems-[3]
Malpighian tubules, Midgut, Hindgut, Testes, Corpora Allata (larvae)-Highest in Malpighian tubules, followed by other tissues[4]
Corpora Cardiaca-Corpora Allata complex (adult)-Relatively low levels in both sexes[4]
Aedes aegypti Brain, Abdominal/Thoracic/Ventral Ganglia, Corpora Allata-Corpora Cardiaca complex, OvaryHigh transcript levelsHigh transcript levels[5]
Heart, Hindgut, Male Testis and Accessory Glands-Expressed[5]
Corpora Allata (female pupae to adult)-Low in early pupae, increases 6h before eclosion, peaks 24h post-emergence, decreases after blood feeding[5]
Bombyx mori Central Nervous System, Frontal Ganglion (larvae)Transcript for AT alone is expressed in numerous neurons-[6]
Specific subgroups of neurons (larvae)Transcripts for AT with ATLs are produced-[6]
Brain lateral neurosecretory cells, Male-specific neurons in terminal abdominal ganglion, Female-specific medial neurons in abdominal ganglia (metamorphosis)Appearance of AT/ATL transcripts-[6]

This compound Signaling Pathway

This compound exerts its effects by binding to a G-protein coupled receptor (GPCR) on the surface of target cells. Functional studies in various insects, including Manduca sexta, suggest that the this compound receptor is coupled to downstream signaling pathways that lead to an increase in intracellular calcium ions (Ca²⁺) and cyclic AMP (cAMP).[4]

The diagram below illustrates the proposed signaling cascade initiated by this compound binding to its receptor, leading to the stimulation of Juvenile Hormone biosynthesis.

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ATR This compound Receptor (GPCR) This compound->ATR Binding Gq Gq protein ATR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis by PLC DAG DAG PIP2->DAG Hydrolysis by PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_cyto Cytosolic Ca²⁺ (increase) ER->Ca_cyto Ca²⁺ Release Ca_ER CaM Calmodulin (CaM) Ca_cyto->CaM Binding Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM Downstream Downstream Effectors Ca_CaM->Downstream Activation JH_synthesis Juvenile Hormone Biosynthesis Downstream->JH_synthesis Stimulation

Caption: this compound signaling pathway leading to Juvenile Hormone synthesis.

Experimental Protocols

Representative Protocol for Quantitative Real-Time PCR (qRT-PCR) of this compound mRNA

This protocol provides a general framework for quantifying this compound mRNA levels. Specific conditions, such as primer sequences and annealing temperatures, will need to be optimized for the insect species of interest.

1. RNA Extraction and cDNA Synthesis:

  • Dissect the tissue of interest (e.g., brain, corpora allata) in cold, nuclease-free phosphate-buffered saline (PBS).

  • Immediately homogenize the tissue in a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qRT-PCR:

  • Design and validate primers specific for the this compound gene and a stable reference gene (e.g., Actin, GAPDH). For Bombyx mori, the following primers have been used:

    • This compound Forward: 5'-GAGATGATGACCGCCAGGG-3'

    • This compound Reverse: 5'-GAACCAGTCCAGAGGGATGCT-3'

  • Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Perform the qRT-PCR using a thermal cycler with the following representative conditions:

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 30 seconds.

  • Generate a melt curve to verify the specificity of the amplification.

  • Calculate the relative expression of the this compound gene using the 2-ΔΔCt method, normalizing to the reference gene.

Representative Protocol for Whole-Mount in situ Hybridization of this compound mRNA

This protocol outlines the general steps for localizing this compound mRNA in insect tissues.

1. Probe Synthesis:

  • Clone a fragment of the this compound cDNA into a vector containing T7 and SP6 RNA polymerase promoters.

  • Linearize the plasmid and use it as a template for in vitro transcription to synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe.

2. Tissue Preparation:

  • Dissect the tissue (e.g., brain, central nervous system) in cold PBS.

  • Fix the tissue in 4% paraformaldehyde in PBS overnight at 4°C.

  • Dehydrate the tissue through a series of increasing methanol (B129727) concentrations.

3. Hybridization:

  • Rehydrate the tissue through a series of decreasing methanol concentrations.

  • Permeabilize the tissue with proteinase K.

  • Pre-hybridize the tissue in hybridization buffer.

  • Hybridize the tissue with the DIG-labeled probe overnight at 65°C.

4. Washing and Detection:

  • Wash the tissue extensively to remove the unbound probe.

  • Block the tissue with a blocking solution.

  • Incubate the tissue with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Wash to remove the unbound antibody.

  • Detect the signal using a colorimetric substrate for AP, such as NBT/BCIP.

5. Imaging:

  • Mount the tissue on a slide and visualize the staining pattern using a microscope.

The experimental workflow for a typical whole-mount in situ hybridization experiment is depicted below.

ISH_Workflow start Start dissection Tissue Dissection start->dissection fixation Fixation (4% PFA) dissection->fixation dehydration Dehydration (Methanol Series) fixation->dehydration rehydration Rehydration (Methanol Series) dehydration->rehydration permeabilization Permeabilization (Proteinase K) rehydration->permeabilization prehybridization Pre-hybridization permeabilization->prehybridization hybridization Hybridization with DIG-labeled Probe prehybridization->hybridization washes Post-hybridization Washes hybridization->washes blocking Blocking washes->blocking antibody_incubation Anti-DIG-AP Antibody Incubation blocking->antibody_incubation antibody_washes Post-incubation Washes antibody_incubation->antibody_washes detection Colorimetric Detection (NBT/BCIP) antibody_washes->detection imaging Imaging detection->imaging

References

"confirming the physiological relevance of Allatotropin's immune function"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the physiological relevance of Allatotropin (AT) in modulating the insect immune system. It compares AT-mediated immune responses to other well-established immune signaling pathways and presents supporting experimental data, detailed protocols, and signaling pathway diagrams to facilitate a deeper understanding and inform future research and development in insect pest control and therapeutic applications.

This compound-Mediated Immune Responses: Quantitative Data

This compound, a pleiotropic neuropeptide, has been shown to elicit significant immune responses in various insect species, particularly in mosquitoes such as Anopheles albimanus and Aedes aegypti.[1][2][3] Experimental evidence demonstrates AT's involvement in both cellular and humoral immunity.

Cellular Immunity: Phagocytosis

This compound treatment has been observed to enhance the phagocytic activity of hemocytes, the primary immune cells in insects.

Organism Assay Treatment Result Reference
Anopheles albimanusIn vitro phagocytosis of fluorescent bacteria by hemocytes10⁻⁷ M this compoundSignificant increase in the percentage of phagocytic hemocytes compared to control.[2]
Aedes aegyptiIn vitro phagocytosis of fluorescent bacteria by hemocytes10⁻⁷ M this compoundSignificant increase in the percentage of phagocytic hemocytes compared to control.[2]
LSB-AA695BB cell line (An. albimanus)In vitro phagocytosis of fluorescent bacteria10⁻⁷ M this compoundSignificant increase in the percentage of phagocytic cells compared to control.[2]
Humoral Immunity: Phenoloxidase Activity and Antimicrobial Peptides

AT also influences humoral immune responses by modulating the activity of key enzymes and the expression of antimicrobial peptides (AMPs).

Organism Assay Treatment Result Reference
Aedes aegyptiPhenoloxidase (PO) activity in hemolymphInjection of 10⁻⁷ M this compoundSignificant increase in PO activity units compared to PBS control.[1][1]
Anopheles albimanusPhenoloxidase (PO) activity in hemolymphInjection of 10⁻⁷ M this compoundNo significant change in PO activity.[1][1]
Anopheles albimanusNitric Oxide (NO) levels in gutIn vitro treatment with 10⁻⁷ M this compoundSignificant increase in nitrite (B80452) concentration compared to control.[1][1]
Anopheles albimanusAntimicrobial Peptide (AMP) gene expression in gut (in vitro)10⁻⁷ M this compound~2-fold increase in the relative expression of Gambicin, Attacin, and Cecropin mRNA.[1][1]

Comparison with Alternative Immune Signaling Pathways

The insect immune system is primarily regulated by the Toll, Immune Deficiency (Imd), and JAK/STAT signaling pathways. This compound's immunomodulatory role appears to be a distinct, neuroendocrine--driven mechanism that can influence the downstream effectors of these classical pathways.

Pathway Primary Activator Key Signaling Components Primary Effector Response
Toll Pathway Gram-positive bacteria, fungiSpätzle, Toll receptor, MyD88, Tube, Pelle, Cactus, Dif/Dorsal (NF-κB factors)Production of antimicrobial peptides (e.g., Drosomycin), regulation of melanization.
Imd Pathway Gram-negative bacteriaPGRP-LC, Imd, FADD, Dredd, Tak1, IKK complex, Relish (NF-κB factor)Production of antimicrobial peptides (e.g., Diptericin, Cecropins).
JAK/STAT Pathway Cytokines (e.g., Upd3) released upon stress or infectionDomeless receptor, Hopscotch (JAK), STATHemocyte proliferation and differentiation, production of some acute-phase proteins.
This compound Signaling This compound neuropeptideThis compound Receptor (GPCR), Gαq/PLC/IP₃/Ca²⁺, Gαs/AC/cAMP/PKAIncreased phagocytosis, modulation of phenoloxidase activity, increased nitric oxide and antimicrobial peptide production.

Experimental Protocols

Hemocyte Phagocytosis Assay

This protocol is adapted from the methodology used to assess the effect of this compound on mosquito hemocyte phagocytosis.[2]

Materials:

  • Live insects (e.g., mosquitoes)

  • This compound solution (e.g., 10⁻⁷ M in insect saline)

  • Control solution (insect saline)

  • Fluorescently labeled bacteria (e.g., pHrodo™ E. coli BioParticles™)

  • Microscope slides

  • Humid chamber

  • Fluorescence microscope

Procedure:

  • Perfuse hemolymph from insects and collect hemocytes in a microcentrifuge tube.

  • Incubate the collected hemocytes with either the this compound solution or the control solution for 1 hour at room temperature in a humid chamber on a microscope slide.

  • Add the fluorescently labeled bacteria to the hemocyte suspension and incubate for another 1-2 hours to allow for phagocytosis.

  • Observe the slides under a fluorescence microscope.

  • Quantify the phagocytic activity by calculating the percentage of hemocytes that have engulfed fluorescent bacteria. A minimum of 100 cells per sample should be counted.

Phenoloxidase (PO) Activity Assay

This protocol is based on the methods used to measure PO activity in mosquito hemolymph following this compound treatment.[1]

Materials:

  • Insect hemolymph

  • Phosphate-buffered saline (PBS)

  • L-DOPA solution (4 mg/mL)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Collect hemolymph from insects previously injected with this compound or a control solution.

  • Dilute the hemolymph in PBS.

  • In a 96-well plate, add the diluted hemolymph sample.

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 492 nm every minute for at least 30 minutes using a microplate reader.

  • Calculate the PO activity as the rate of change in absorbance per minute per milligram of protein (Vmax).

Quantitative Real-Time PCR (qPCR) for Antimicrobial Peptide Gene Expression

This protocol outlines the steps to quantify the expression of AMP genes in response to this compound.[1]

Materials:

  • Insect tissues (e.g., gut)

  • This compound solution

  • Control solution

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target AMPs (e.g., Gambicin, Attacin, Cecropin) and a reference gene (e.g., Ribosomal protein S7).

  • qPCR instrument

Procedure:

  • Dissect the desired tissue (e.g., gut) from insects and incubate with this compound or control solution.

  • Extract total RNA from the tissue samples using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the SYBR Green master mix, gene-specific primers, and the synthesized cDNA.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound binds to a G-protein coupled receptor (GPCR) on the surface of immune cells.[4][5] This interaction can trigger two primary signaling cascades: the Gαq pathway leading to an increase in intracellular calcium (Ca²⁺), and the Gαs pathway resulting in the production of cyclic AMP (cAMP). These second messengers, in turn, activate downstream effectors that modulate immune responses such as phagocytosis and the production of antimicrobial molecules.

Allatotropin_Signaling_Pathway AT This compound ATR This compound Receptor (GPCR) AT->ATR Gq Gαq ATR->Gq Gs Gαs ATR->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP₂ PLC->PIP2 cleaves cAMP cAMP AC->cAMP IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 ↑ [Ca²⁺]i ER->Ca2 releases Ca²⁺ Immune_Response Immune Responses (Phagocytosis, AMPs, NO) Ca2->Immune_Response ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA PKC->Immune_Response PKA->Immune_Response

Caption: this compound signaling pathway in insect immune cells.

Experimental Workflow for Assessing this compound's Immune Function

The following diagram illustrates a typical workflow for investigating the immunomodulatory effects of this compound.

Experimental_Workflow cluster_assays Insect_Prep Insect Preparation (e.g., Mosquitoes) Treatment Treatment Insect_Prep->Treatment AT_Injection This compound Injection Treatment->AT_Injection Control_Injection Control Injection (e.g., PBS) Treatment->Control_Injection Incubation Incubation Period AT_Injection->Incubation Control_Injection->Incubation Sample_Collection Sample Collection Incubation->Sample_Collection Hemolymph Hemolymph Sample_Collection->Hemolymph Gut Gut Tissue Sample_Collection->Gut Phagocytosis Phagocytosis Assay Hemolymph->Phagocytosis PO_Activity Phenoloxidase Assay Hemolymph->PO_Activity AMP_Expression AMP Gene Expression (qPCR) Gut->AMP_Expression Immune_Assays Immune Parameter Assays Data_Analysis Data Analysis and Comparison Immune_Assays->Data_Analysis

Caption: Experimental workflow for analyzing this compound's immune function.

References

Safety Operating Guide

Essential Guide to Allatotropin Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of bioactive peptides like Allatotropin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle all this compound materials with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. All work should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation or accidental contact.

In the event of a spill or exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Spill: Absorb the spill with inert material and place it in a sealed container for disposal as hazardous waste.

  • Reporting: Notify the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office about the incident.

Biochemical Properties and Stability of this compound

Understanding the biochemical characteristics of this compound is crucial for its safe handling and effective disposal. This compound is a neuropeptide hormone that plays a significant role in regulating juvenile hormone biosynthesis in insects.[1][2][3][4] Its peptide nature makes it susceptible to degradation by proteases.[5]

PropertyDataReference
Molecular Formula C65H103N19O17S2 (for Manduca sexta this compound)[6]
Amino Acid Sequence Varies by species, e.g., Manduca sexta: pGlu-Ala-Arg-Tyr-Ala-Phe-Pro-Ser-Leu-NH2N/A
Biological Activity Stimulates juvenile hormone biosynthesis via the IP3 signaling pathway.[1]
Degradation Susceptible to enzymatic degradation by proteases, with cleavage observed at the C-terminal side of arginine residues.[5]
Stability As a peptide, it is prone to degradation in solution and has a limited shelf-life. Peptides with certain amino acids are also susceptible to oxidation and deamidation.[7][8][9]

Step-by-Step this compound Disposal Protocol

The recommended procedure for this compound disposal involves chemical inactivation to denature the peptide, followed by disposal as chemical waste. This multi-step process requires careful execution to ensure safety and compliance.

Experimental Protocol: Chemical Inactivation of this compound

This protocol details the methodology for inactivating this compound prior to its final disposal.

Materials:

  • This compound waste (solid or in solution)

  • 1M Sodium hydroxide (B78521) (NaOH) or 1M Hydrochloric acid (HCl)

  • Appropriate chemical waste container, clearly labeled

  • Personal Protective Equipment (PPE)

  • pH indicator strips

Procedure:

  • Segregation and Containerization:

    • Collect all materials contaminated with this compound, including unused product, solutions, pipette tips, and contaminated labware, in a designated, leak-proof chemical waste container.[10]

    • Ensure the container is compatible with the chemical inactivation agents to be used.[11]

  • Chemical Inactivation via Hydrolysis:

    • For Basic Hydrolysis: To the this compound waste, slowly add 1M NaOH to adjust the pH to >12. The high pH will denature the peptide and hydrolyze the peptide bonds.

    • For Acidic Hydrolysis: Alternatively, slowly add 1M HCl to the waste to adjust the pH to <2. This will also induce hydrolysis of the peptide bonds.

    • Reaction Time: Allow the mixture to stand for at least 24 hours in a sealed container within a fume hood to ensure complete inactivation.

    • Verification: After the inactivation period, check the pH of the solution to ensure it has remained in the desired range.

  • Neutralization:

    • Carefully neutralize the treated waste by adding 1M HCl (if basified) or 1M NaOH (if acidified) until the pH is between 6 and 8. This step is crucial to prevent reactions with other chemicals in the waste stream and to comply with institutional disposal policies.

  • Final Disposal:

    • The neutralized, inactivated this compound waste should be managed as chemical waste.

    • Ensure the waste container is securely sealed and clearly labeled with its contents (e.g., "Inactivated this compound Waste, neutralized").

    • Arrange for pickup and disposal by your institution's EHS office, following all local and federal regulations.[12][13]

Mandatory Visualizations

Allatotropin_Signaling_Pathway cluster_cell Target Cell AT This compound ATR This compound Receptor AT->ATR Binds PLC Phospholipase C (PLC) ATR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ ER->Ca Releases JH_Bio Juvenile Hormone Biosynthesis Ca->JH_Bio Stimulates

Caption: this compound signaling pathway leading to Juvenile Hormone biosynthesis.

Allatotropin_Disposal_Workflow cluster_workflow Disposal Protocol Start Start: This compound Waste Segregate 1. Segregate and Containerize Waste Start->Segregate Inactivate 2. Chemical Inactivation (Acid or Base Hydrolysis) Segregate->Inactivate Wait Incubate for 24 hours Inactivate->Wait Neutralize 3. Neutralize pH (6.0-8.0) Wait->Neutralize Label 4. Label Container as 'Inactivated Chemical Waste' Neutralize->Label Dispose 5. Dispose via Institutional EHS Office Label->Dispose End End: Proper Disposal Dispose->End

Caption: Workflow for the proper disposal of laboratory this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Allatotropin

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with the neuropeptide Allatotropin. This document provides immediate, critical information on personal protective equipment, handling procedures, and disposal methods to ensure a safe and efficient laboratory environment.

This compound, a pleiotropic neuropeptide, is a subject of interest in various research fields for its role in processes like juvenile hormone biosynthesis and immune responses in insects.[1] As with any biologically active compound, proper handling is paramount to ensure the safety of laboratory personnel and the integrity of experiments. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal plans.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure and prevent potential health hazards. The chemical, physical, and toxicological properties of this product may not have been thoroughly investigated, so exercising due care is critical.[2] Potential hazards include respiratory tract irritation, skin and eye irritation, and potential reproductive disorders.[2][3]

Recommended PPE includes:

  • Eye Protection: Chemical safety goggles or splash goggles are mandatory to protect against accidental splashes.[2][3]

  • Hand Protection: Wear protective gloves. The specific type of glove should be chosen based on the solvent used to dissolve the peptide and the duration of handling.[2][3]

  • Respiratory Protection: A dust respirator is necessary, especially when handling the powdered form of this compound, to avoid inhalation.[2][3] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[2] In situations with a higher risk of aerosol generation, a self-contained breathing apparatus should be used.[3]

  • Body Protection: A full laboratory suit is recommended to prevent skin contact.[3]

  • Foot Protection: Protective boots should be worn in the laboratory.[3]

Hazard Personal Protective Equipment (PPE) Source
Inhalation Dust respirator, Self-contained breathing apparatus (in high-risk situations)[2][3]
Skin Contact Full suit, Protective gloves[2][3]
Eye Contact Splash goggles, Chemical safety goggles[2][3]
Ingestion General laboratory hygiene, No eating/drinking in the lab

Operational and Disposal Plans: A Step-by-Step Guide

Receiving and Storage:

  • Upon receipt, visually inspect the packaging for any damage or leaks.

  • Store this compound in a tightly closed container.[3]

  • Recommended storage temperature is at room temperature in the continental US, though this may vary elsewhere.[4] For long-term storage, refer to the Certificate of Analysis provided by the supplier. Some suppliers recommend storage at or below 5°C (41°F).[3]

Handling and Preparation of Solutions:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.

  • Weighing: Handle the powdered form of this compound in a designated area, such as a chemical fume hood or a balance enclosure, to minimize dust dispersion. Avoid breathing dust.[2][3]

  • Dissolving: When preparing solutions, add the solvent to the peptide slowly to avoid splashing. The solubility of this compound may vary, so consult the product data sheet.

  • General Handling: Avoid contact with eyes, skin, and clothing.[2] After handling, wash hands and any exposed skin thoroughly with soap and water.[3]

Spill Management:

  • Small Spills: Use appropriate tools to carefully place the spilled material into a designated waste disposal container.[3]

  • Large Spills: Use a shovel to transfer the spilled material into a suitable waste disposal container.[3]

  • Cleaning: After the material has been collected, ventilate the area and wash the spill site.[2] For dry solids, a damp cloth or a filtered vacuum should be used to clean up spills to avoid raising dust.

Disposal:

Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[3] It is recommended to contact a licensed professional waste disposal service to dispose of this material.[2] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

This compound Signaling Pathway

This compound functions as a neuropeptide that activates a G protein-coupled receptor (GPCR).[5] This activation triggers the inositol (B14025) 1,4,5-trisphosphate (IP3) signaling pathway, leading to an increase in intracellular calcium levels.[4][5] This signaling cascade ultimately stimulates the biosynthesis of juvenile hormone in some insects.[4]

Allatotropin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ATR This compound Receptor (ATR) (GPCR) This compound->ATR Binds G_protein G Protein ATR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates JH_Biosynthesis Juvenile Hormone Biosynthesis Ca_release->JH_Biosynthesis Stimulates

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.